Urease-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H25N5O5S3 |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
N-cyclohexyl-2-(N-[2-[[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]anilino)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C26H25N5O5S3/c32-21(16-38-26-29-28-25(39-26)19-13-14-22(36-19)31(34)35)30(18-10-5-2-6-11-18)23(20-12-7-15-37-20)24(33)27-17-8-3-1-4-9-17/h2,5-7,10-15,17,23H,1,3-4,8-9,16H2,(H,27,33) |
InChI Key |
CSQPTJPJLZQFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(C2=CC=CS2)N(C3=CC=CC=C3)C(=O)CSC4=NN=C(S4)C5=CC=C(O5)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Elucidating the Action of Urease Inhibitors: A Technical Guide
An in-depth examination of the mechanisms by which small molecules inhibit urease, a critical enzyme in both agricultural and medicinal contexts.
For Researchers, Scientists, and Drug Development Professionals.
Initial searches for a specific compound designated "Urease-IN-2" did not yield specific data. Therefore, this guide will provide a comprehensive overview of the well-established mechanisms of urease inhibition, drawing upon the extensive research into the enzyme's function and its interaction with various inhibitory molecules.
The Urease Enzyme: A Key Metalloprotein Target
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1] The carbamate formed rapidly and spontaneously decomposes to yield another molecule of ammonia and carbonic acid.[2] This enzymatic activity is a crucial factor in various biological processes, including nitrogen metabolism in plants and microorganisms.[3] However, its role in human health is often associated with pathology. For instance, the urease produced by Helicobacter pylori is a key virulence factor, allowing the bacterium to survive in the acidic environment of the stomach and contribute to the development of peptic ulcers.[2] Consequently, the inhibition of urease is a significant therapeutic and agricultural goal.
The active site of urease contains two nickel ions (Ni²⁺) that are essential for its catalytic activity.[4] These ions are bridged by a carbamylated lysine residue and are coordinated by several histidine residues and a water molecule.[4][5] The precise coordination environment of the nickel ions facilitates the binding of urea and the subsequent hydrolysis reaction.
The Catalytic Mechanism of Urease
Understanding the catalytic mechanism of urease is fundamental to designing effective inhibitors. While several mechanisms have been proposed, a widely accepted model involves the following key steps:
-
Urea Binding: The urea molecule enters the active site and binds to one of the nickel ions (Ni1) through its carbonyl oxygen.[4] This interaction is stabilized by a network of hydrogen bonds with surrounding amino acid residues.[6]
-
Activation of a Water Molecule: A water molecule coordinated to the second nickel ion (Ni2) is deprotonated by a nearby basic residue (such as a histidine), forming a nucleophilic hydroxide ion.[5]
-
Nucleophilic Attack: The activated hydroxide ion attacks the carbonyl carbon of the bound urea molecule.[5] This leads to the formation of a tetrahedral intermediate that is stabilized by bridging the two nickel ions.
-
Intermediate Collapse and Product Release: The tetrahedral intermediate collapses, leading to the release of ammonia and the formation of a carbamate molecule, which remains coordinated to the nickel ions.[2] The carbamate is then displaced by a water molecule, regenerating the enzyme for the next catalytic cycle.[7] The released carbamate subsequently decomposes into another molecule of ammonia and carbonic acid.[2]
Mechanisms of Urease Inhibition
Urease inhibitors can be broadly classified based on their mode of interaction with the enzyme. The primary mechanisms include competitive, non-competitive, uncompetitive, and mixed inhibition.
-
Competitive Inhibition: The inhibitor molecule structurally resembles the substrate (urea) and competes for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. Many known urease inhibitors, such as biscoumarins, act through a competitive mechanism by interacting with the nickel metallocentre in the active site.[3]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing substrate binding.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both the binding of the substrate and the catalytic activity.
Quantitative Analysis of Urease Inhibition
The potency of urease inhibitors is typically quantified using parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
| Inhibitor Class | Example | IC₅₀ (µM) | Inhibition Type | Source Organism of Urease |
| Hydroxamic Acids | Hydroxyurea | ~100 | Competitive/Irreversible | Bacillus pasteurii |
| Biscoumarins | Various derivatives | 0.16 - 2.84 | Competitive | Jack Bean |
Note: IC₅₀ values can vary depending on the experimental conditions and the source of the urease enzyme.
Experimental Protocols for Determining Mechanism of Action
The mechanism of action of a potential urease inhibitor is elucidated through a series of biochemical and biophysical assays.
Enzyme Kinetic Assays
Objective: To determine the type of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Kᵢ).
Methodology:
-
Enzyme Preparation: Purified urease is obtained from a suitable source (e.g., jack bean, H. pylori).
-
Assay Buffer: A buffer solution with a pH optimal for urease activity (typically around pH 7.0-8.0) is prepared.
-
Substrate and Inhibitor Solutions: Stock solutions of urea and the test inhibitor are prepared at various concentrations.
-
Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture of the buffer, urea, and the inhibitor.
-
Measurement of Urease Activity: The rate of urea hydrolysis is monitored by measuring the production of ammonia. Common methods include:
-
Nessler's Reagent Method: A colorimetric assay where the ammonia produced reacts with Nessler's reagent to form a colored complex, which is quantified spectrophotometrically.
-
Berthelot's Phenol-Hypochlorite Method: Another colorimetric assay for ammonia quantification.
-
Conductivity Measurement: The production of ionic species (ammonium and carbonate) leads to an increase in the conductivity of the solution, which can be measured over time.[8]
-
pH Measurement: The production of ammonia, a weak base, causes an increase in the pH of the reaction mixture, which can be monitored using a pH meter or a pH-sensitive fluorescent dye.[8][9]
-
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentration in the presence and absence of the inhibitor. Lineweaver-Burk or Michaelis-Menten plots are used to determine the kinetic parameters (Kₘ, Vₘₐₓ) and the type of inhibition.[10][11]
Spectroscopic and Computational Methods
Objective: To gain insights into the binding interactions between the inhibitor and the urease active site.
Methodologies:
-
UV-Visible Spectroscopy: Changes in the UV-visible spectrum of the enzyme upon inhibitor binding can indicate interaction with the nickel metallocentre.
-
Molecular Docking: Computational simulations are used to predict the binding mode of the inhibitor within the three-dimensional structure of the urease active site. This can help to identify key interactions, such as hydrogen bonds and coordination with the nickel ions.
Conclusion
The inhibition of urease is a field of active research with significant implications for medicine and agriculture. A thorough understanding of the enzyme's catalytic mechanism and the various modes of inhibitor interaction is crucial for the rational design of novel, potent, and specific urease inhibitors. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of new inhibitor candidates and the elucidation of their mechanisms of action.
References
- 1. Urease as a Virulence Factor in Experimental Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Urease - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Developing a fluorometric urease activity microplate assay suitable for automated microbioreactor experiments [frontiersin.org]
- 9. asm.org [asm.org]
- 10. Helicobacter pylori urease may exist in two forms: evidence from the kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ipc.kit.edu [ipc.kit.edu]
Urease-IN-2: A Technical Guide to its Discovery, Synthesis, and In-Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Urease-IN-2, a potent non-competitive inhibitor of the urease enzyme. This compound, identified as compound 8g in the primary literature, demonstrates significant inhibitory activity against Jack bean urease (JBU). This guide details the discovery, synthesis, and in-vitro evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and development in the field of urease inhibition.
Introduction to Urease and its Inhibition
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzymatic activity is crucial for various organisms, including bacteria, fungi, and plants, playing a significant role in nitrogen metabolism.[1][2] However, in pathogenic bacteria such as Helicobacter pylori, urease is a key virulence factor, enabling the bacteria to survive in the acidic environment of the stomach, leading to conditions like peptic ulcers and gastritis.[2] Therefore, the inhibition of urease activity is a promising therapeutic strategy for the treatment of infections caused by urease-producing pathogens.
Discovery of this compound
This compound was identified in a study by Mehdi Asadi and colleagues, which focused on the design and synthesis of novel urease inhibitors.[3][4][5][6] The study explored a series of 5-nitrofuran-2-yl-thiadiazole derivatives linked to different cyclohexyl-2-(phenylamino)acetamides. Among the synthesized compounds, this compound (designated as compound 8g) emerged as the most potent inhibitor of Jack bean urease.[3][6]
Quantitative Data
The inhibitory potency of this compound against Jack bean urease is summarized in the table below. The data highlights its significant activity, with IC50 and Ki values in the low micromolar range.
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound (compound 8g) | 0.94[3][6] | 1.6[6] | Non-competitive[3][6] |
| Thiourea (Standard) | ~22.50[3] | - | Competitive |
Synthesis of this compound
While the precise, step-by-step synthesis of this compound (compound 8g) is detailed in the primary publication, a general and representative protocol for the synthesis of the core chemical scaffold, 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione, is provided below. This synthesis typically involves the reaction of a carboxylic acid hydrazide with carbon disulfide in a basic medium.
Experimental Protocol: General Synthesis of a 5-substituted-1,3,4-oxadiazole-2(3H)-thione
-
Preparation of the Potassium Dithiocarbazate Salt: To a stirred solution of the appropriate aromatic acid hydrazide (1 equivalent) in absolute ethanol, potassium hydroxide (1 equivalent) is added. The mixture is cooled in an ice bath, and carbon disulfide (1.2 equivalents) is added dropwise. The reaction mixture is then stirred at room temperature for 12-16 hours. The resulting precipitate, the potassium dithiocarbazate salt, is filtered, washed with cold diethyl ether, and dried.
-
Cyclization to the 1,3,4-Oxadiazole-2(3H)-thione: The dried potassium salt is added to a flask containing a suitable dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, at 0°C. The mixture is stirred and allowed to warm to room temperature, and then heated to a temperature and for a duration specific to the substrate (e.g., 80-100°C for 2-4 hours).
-
Work-up and Purification: After cooling, the reaction mixture is poured onto crushed ice. The precipitated solid is filtered, washed thoroughly with water until neutral, and then dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 5-substituted-1,3,4-oxadiazole-2(3H)-thione.
Note: The synthesis of this compound would involve subsequent modification of this core structure.
In-Vitro Biological Evaluation
The inhibitory activity of this compound against urease is determined using an in-vitro enzymatic assay. A representative protocol for a non-competitive urease inhibition assay is detailed below.
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)
-
Reagent Preparation:
-
Urease solution: A solution of Jack bean urease is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Substrate solution: A solution of urea is prepared in the same buffer.
-
Inhibitor solutions: this compound is dissolved in a minimal amount of DMSO and then diluted to various concentrations with the assay buffer.
-
Phenol reagent: A solution of phenol and sodium nitroprusside in deionized water.
-
Alkali reagent: A solution of sodium hydroxide and sodium hypochlorite in deionized water.
-
-
Assay Procedure:
-
In a 96-well plate, 25 µL of the urease solution is pre-incubated with 10 µL of the inhibitor solution (or buffer for the control) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
The enzymatic reaction is initiated by adding 55 µL of the urea substrate solution.
-
The plate is incubated for a further period (e.g., 30 minutes) at the same temperature.
-
The reaction is stopped, and the amount of ammonia produced is determined by the indophenol method. 45 µL of the phenol reagent and 70 µL of the alkali reagent are added to each well.
-
The plate is incubated at room temperature for 50 minutes to allow for color development.
-
The absorbance is measured at a wavelength of 630 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
For kinetic studies to determine the Ki value and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using Lineweaver-Burk or Dixon plots.
-
Signaling Pathways and Experimental Workflows
Urease Catalytic Mechanism
The following diagram illustrates the generally accepted mechanism of urea hydrolysis by urease. The enzyme's active site contains two nickel ions that are crucial for catalysis.
Caption: Generalized mechanism of urea hydrolysis by the urease enzyme.
This compound Synthesis Workflow
This diagram outlines the key steps in the synthesis of a 1,3,4-oxadiazole-2(3H)-thione, the core structure of this compound.
Caption: General synthetic workflow for 1,3,4-oxadiazole-2(3H)-thiones.
Non-Competitive Inhibition Mechanism
The following diagram illustrates the principle of non-competitive inhibition, the mechanism by which this compound inhibits the urease enzyme.
Caption: Mechanism of non-competitive enzyme inhibition.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Binding Dynamics of Urease-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of Urease-IN-2, a potent non-competitive inhibitor of urease. The following sections detail the quantitative binding data, the experimental protocols for its characterization, and visual representations of the experimental workflow and inhibitory mechanism.
Quantitative Inhibition Data
This compound has been identified as a significant inhibitor of Jack bean urease (JBU). Its inhibitory potency is characterized by the following quantitative measures:
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound (compound 8g) | Jack bean urease (JBU) | 0.94[1][2] | 1.6[1][2] | Non-competitive[1][2] |
Experimental Protocols
The determination of the inhibitory activity of this compound was achieved through a series of established biochemical assays.
Urease Inhibition Assay
The in vitro urease inhibition assay is a crucial method for determining the potency of inhibitors like this compound. The following protocol outlines the typical steps involved:
-
Enzyme and Inhibitor Preparation: A stock solution of Jack bean urease is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0). The inhibitor, this compound, is dissolved in a solvent such as DMSO to create a stock solution, from which serial dilutions are made.[3]
-
Incubation: A specified amount of the urease enzyme solution is pre-incubated with various concentrations of this compound for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
Substrate Addition: The enzymatic reaction is initiated by adding a solution of urea, the substrate for urease.
-
Ammonia Quantification: The activity of urease is determined by measuring the amount of ammonia produced from the hydrolysis of urea. A common method for this is the indophenol method, where the ammonia reacts with phenol and hypochlorite in an alkaline medium to produce a blue-colored indophenol complex. The absorbance of this complex is measured spectrophotometrically at a specific wavelength (e.g., 630 nm).[4]
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control sample without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.[3]
Kinetic Studies for Determining Inhibition Type and Ki
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed:
-
Varying Substrate and Inhibitor Concentrations: The urease inhibition assay is carried out with multiple concentrations of the substrate (urea) in the absence and presence of different fixed concentrations of this compound.
-
Michaelis-Menten and Lineweaver-Burk Plots: The initial reaction velocities (V) are measured for each combination of substrate and inhibitor concentrations. This data is then plotted using graphical methods such as the Michaelis-Menten plot (V vs. [S]) and its linearization, the Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Analysis of Plots: The type of inhibition is determined by analyzing the changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), in the presence of the inhibitor. For non-competitive inhibition, as is the case with this compound, the Vmax decreases while the Km remains unchanged.[4]
-
Determination of Ki: The inhibition constant (Ki), which represents the binding affinity of the inhibitor to the enzyme, can be determined from secondary plots, such as a Dixon plot (1/V vs. [I]) or by replotting the slopes or y-intercepts from the Lineweaver-Burk plots against the inhibitor concentration.[4]
Visualizing the Process
To better illustrate the experimental and logical frameworks, the following diagrams have been generated using Graphviz.
Experimental Workflow for Urease Inhibition Assay
Caption: Workflow for determining the inhibitory activity of this compound.
Mechanism of Non-Competitive Inhibition by this compound
Caption: Non-competitive inhibition of urease by this compound.
References
An In-depth Technical Guide to the Urease Inhibitor: Acetohydroxamic Acid (AHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
While information regarding a specific compound designated "Urease-IN-2" is not available in public scientific literature, this guide will provide a comprehensive technical overview of a well-characterized and clinically relevant urease inhibitor, Acetohydroxamic Acid (AHA). AHA serves as an exemplary model for understanding the chemical properties, mechanism of action, and experimental evaluation of urease inhibitors. Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] Its inhibition is a key therapeutic strategy for managing infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus mirabilis, which are implicated in gastric ulcers and urinary tract infections, respectively.[3][4]
Chemical Structure and Properties of Acetohydroxamic Acid
Acetohydroxamic acid (AHA), also known by the trade name Lithostat, is a synthetic derivative of hydroxylamine and ethyl acetate, bearing a structural similarity to urea.[3][5] It is a stable, white crystalline solid.[3]
Table 1: Chemical Identifiers and Properties of Acetohydroxamic Acid
| Property | Value | Source(s) |
| IUPAC Name | N-hydroxyacetamide | [1] |
| CAS Number | 546-88-3 | [1] |
| Molecular Formula | C₂H₅NO₂ | [1] |
| Molecular Weight | 75.07 g/mol | [1] |
| Melting Point | 90.5 °C | [1] |
| Solubility | Highly soluble in water. Soluble in DMSO at 15 mg/mL (199.81 mM). | [6][7] |
| SMILES | CC(=O)NO | [7] |
Mechanism of Urease Inhibition
Acetohydroxamic acid is a potent, reversible, and non-competitive inhibitor of bacterial urease.[8][9] Its mechanism of action is centered on its ability to chelate the nickel ions within the active site of the urease enzyme.[10] The hydroxamic acid moiety of AHA is crucial for this inhibitory effect.[10] By binding to the nickel ions, AHA blocks the access of the natural substrate, urea, to the active site, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide.[10] This inhibition is effective over a pH range of 5-9.[8]
Below is a diagram illustrating the proposed mechanism of urease inhibition by acetohydroxamic acid.
Caption: Urease inhibition by Acetohydroxamic Acid.
Experimental Protocols
Synthesis of Acetohydroxamic Acid
A common method for the synthesis of acetohydroxamic acid involves the reaction of hydroxylamine hydrochloride with an acetylating agent like ethyl acetate in an alkaline solvent system.[11]
Protocol:
-
Dissolve hydroxylamine hydrochloride in methanol in a three-necked reaction flask and cool in an ice-water bath with continuous stirring.[11]
-
Prepare a solution of sodium hydroxide in water and add it to the reaction flask to neutralize the hydrochloric acid.[11]
-
Add ethyl acetate to the reaction flask and allow the reaction to proceed.[11]
-
After the reaction is complete, perform an extraction using an organic solvent.[11]
-
The crude product can be further purified by recrystallization.
Another described method utilizes acetamide and a catalyst, 4-dimethylamino pyridine, in an aqueous medium.[12]
In Vitro Urease Inhibition Assay
The inhibitory effect of acetohydroxamic acid on urease activity can be quantified using an in vitro assay. A common method is the phenol red method, which measures the change in pH due to ammonia production.
Protocol:
-
Preparation of Reagents:
-
Urease enzyme solution (e.g., from Jack bean or H. pylori).
-
Urea solution (substrate).
-
Phosphate buffer (to maintain initial pH).
-
Phenol red solution (as a pH indicator).
-
Acetohydroxamic acid solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the urease enzyme solution, phosphate buffer, and different concentrations of the inhibitor (AHA).
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time.
-
Initiate the enzymatic reaction by adding the urea solution.
-
Incubate the reaction mixture.
-
Measure the change in absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader. The color change of phenol red from yellow to pink/red indicates an increase in pH due to ammonia production.
-
A control reaction without the inhibitor should be run in parallel.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of AHA.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the urease activity.
-
Below is a workflow diagram for a typical in vitro urease inhibition assay.
References
- 1. Acetohydroxamic Acid | C2H5NO2 | CID 1990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetohydroxamic acid | 546-88-3 [chemicalbook.com]
- 3. Acetohydroxamic acid – general description [georganics.sk]
- 4. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Acetohydroxamic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. drugs.com [drugs.com]
- 9. Effect of acetohydroxamic acid on rumen urease activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]
- 11. Synthesis method of urease inhibitor acetohydroxamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN101982459A - Preparation technology of acetohydroxamic acid - Google Patents [patents.google.com]
Unveiling the Potency and Mechanism of Urease-IN-2: A Technical Guide to its Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibition kinetics of Urease-IN-2, a novel potent urease inhibitor. Urease, a nickel-dependent metalloenzyme, is a critical factor in the pathogenesis of various diseases, including peptic ulcers and infectious stones, primarily through its role in the survival of Helicobacter pylori. The development of effective urease inhibitors is, therefore, a significant therapeutic strategy. This document details the inhibitory profile of this compound, outlines the experimental methodologies for its characterization, and visualizes the underlying biochemical pathways and experimental workflows.
Quantitative Inhibition Profile of this compound
The inhibitory activity of this compound against jack bean urease was determined through a series of in vitro enzymatic assays. The quantitative data, summarized below, highlights the compound's potency and provides insights into its mechanism of action.
| Parameter | Value | Description |
| IC50 | 8.72 µM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of urease activity. |
| Inhibition Type | Competitive | The inhibitor binds to the active site of the enzyme, competing with the natural substrate (urea). |
| Ki | 2.0 µM | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a stronger binding affinity. |
Mechanism of Urease Catalysis and Inhibition
Urease catalyzes the hydrolysis of urea to ammonia and carbamate, which spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[1][2] This reaction leads to an increase in local pH, facilitating the survival of pathogens like H. pylori in the acidic environment of the stomach. The active site of urease contains a bi-nickel center, which is crucial for its catalytic activity.[3]
This compound acts as a competitive inhibitor, suggesting that it directly interacts with the active site of the urease enzyme. This interaction prevents the substrate, urea, from binding and subsequent hydrolysis. The proposed mechanism involves the binding of this compound to the nickel ions or adjacent amino acid residues within the catalytic pocket.
Caption: Competitive inhibition of urease by this compound.
Experimental Protocols
The determination of the inhibition kinetics of this compound was performed using a well-established spectrophotometric assay.
Urease Inhibition Assay Protocol
This protocol is adapted from previously published methodologies.[4][5]
1. Materials and Reagents:
-
Jack Bean Urease (Type IX, Sigma-Aldrich)
-
Urea (Substrate)
-
Phosphate Buffer (100 mM, pH 6.8)
-
Phenol Red (0.002%)
-
This compound (Test Inhibitor)
-
Acetohydroxamic acid (Standard Inhibitor)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of urease in phosphate buffer. The final concentration in the assay well should be 4U.
-
Substrate Solution: Prepare a solution of 500 mM urea in 100 mM phosphate buffer (pH 6.8) containing 0.002% phenol red.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and the standard inhibitor in an appropriate solvent.
3. Assay Procedure:
-
Add 25 µL of different concentrations of this compound or the standard inhibitor to the wells of a 96-well plate.
-
Add 25 µL of the urease enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 4 hours to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 200 µL of the substrate solution to each well.
-
Measure the change in absorbance at 570 nm at regular time intervals using a microplate reader. The color change from yellow to pink/red, due to the production of ammonia and the subsequent pH increase, is indicative of urease activity.
-
Controls should include wells with the enzyme and substrate but no inhibitor (positive control), and wells with the substrate and inhibitor but no enzyme (negative control).
4. Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the type of inhibition and the Ki value, kinetic studies are performed by measuring the reaction velocity at various substrate and inhibitor concentrations. The data is then plotted on a Lineweaver-Burk or Dixon plot.[6][7]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the urease inhibition kinetics of a test compound.
Caption: Workflow for urease inhibition assay and kinetic analysis.
Conclusion
This compound demonstrates significant potential as a urease inhibitor, exhibiting competitive inhibition with a low micromolar IC50 and Ki value. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and characterization of this and other novel urease inhibitors. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Urease Inhibition Assay [bio-protocol.org]
- 5. 3.3. Urease Inhibition Assay [bio-protocol.org]
- 6. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Urease-IN-2 selectivity for bacterial vs plant urease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease, a nickel-dependent metalloenzyme, is a critical enzyme in the metabolism of urea across a wide range of organisms, including bacteria, fungi, and plants. In the context of human health and agriculture, the inhibition of urease activity is a significant area of research. In pathogenic bacteria such as Helicobacter pylori and Proteus mirabilis, urease is a key virulence factor, enabling their survival in acidic environments and contributing to pathologies like gastritis, peptic ulcers, and urinary tract infections. In agriculture, the rapid hydrolysis of urea-based fertilizers by soil microbial ureases leads to significant nitrogen loss and environmental pollution.
Urease-IN-2, also identified as compound 8g in the primary literature, has emerged as a potent inhibitor of urease. This technical guide provides a comprehensive overview of the currently available data on the selectivity of this compound, with a focus on its inhibitory activity against plant-derived urease. It is important to note that, to date, published research has primarily focused on the effects of this compound on plant urease, and there is a lack of available data regarding its inhibitory potential against bacterial ureases.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified against Jack bean (Canavalia ensiformis) urease (JBU), a model plant urease that is widely used in inhibitor screening studies. The key quantitative metrics are summarized in the table below.
| Inhibitor | Urease Source | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | Jack bean (Canavalia ensiformis) | 0.94 | 1.6 | Non-competitive |
Table 1: Inhibitory activity of this compound against Jack bean urease.
Selectivity Profile: Plant vs. Bacterial Urease
Currently, there is a notable gap in the scientific literature concerning the activity of this compound against bacterial ureases. The primary research that identified and characterized this compound focused exclusively on its interaction with Jack bean urease. Consequently, a quantitative assessment of its selectivity for bacterial versus plant urease cannot be compiled at this time.
The development of urease inhibitors with high selectivity for bacterial enzymes over their plant counterparts is a crucial goal for therapeutic applications. Such selectivity would minimize off-target effects and potential ecological impacts. Further research is required to determine the inhibitory spectrum of this compound against a panel of bacterial ureases from clinically relevant species to ascertain its therapeutic potential.
Experimental Protocols
The following is a detailed methodology for a typical in vitro urease inhibition assay, based on the protocol used for the characterization of this compound with Jack bean urease.
Materials:
-
Jack bean urease (e.g., from Sigma-Aldrich)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Thiourea (as a standard inhibitor)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in deionized water and ensure the pH of the buffer is accurately adjusted.
-
Enzyme Preparation: Prepare a stock solution of Jack bean urease in phosphate buffer. The final concentration in the assay will need to be optimized.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and the standard inhibitor (thiourea) in the appropriate solvent.
-
Assay Mixture Preparation: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Urease solution
-
Varying concentrations of this compound or thiourea. A control well should contain the solvent only.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same controlled temperature for a specific duration (e.g., 30 minutes).
-
Colorimetric Reaction: Stop the enzymatic reaction and initiate the colorimetric detection of ammonia produced. Add the phenol reagent followed by the alkali reagent to each well.
-
Final Incubation and Measurement: Incubate the plate for a further period (e.g., 50 minutes) at a controlled temperature (e.g., 37°C) to allow for color development. Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the inhibitor using the following formula:
-
% Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] * 100
-
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.
-
Kinetic Studies: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (urea) and the inhibitor. The data are then plotted using a Lineweaver-Burk plot.
Visualizations
Experimental Workflow for Urease Inhibition Assay
Caption: Workflow of the in vitro urease inhibition assay.
Logical Relationship of Urease Inhibition
Computational Docking Studies of Urease Inhibitors: A Technical Guide
Introduction
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic activity is a crucial factor in the pathogenesis of infections caused by bacteria such as Helicobacter pylori and Proteus mirabilis, contributing to conditions like peptic ulcers and urinary tract infections.[2][3] Consequently, the inhibition of urease has emerged as a significant therapeutic strategy. Computational docking studies are pivotal in the discovery and development of novel urease inhibitors, providing insights into the molecular interactions between inhibitors and the enzyme's active site. This guide offers an in-depth overview of the computational docking of urease inhibitors, tailored for researchers, scientists, and drug development professionals. While this guide focuses on the general principles and methodologies, it is important to note that a specific compound denoted as "Urease-IN-2" is not prominently documented in the reviewed scientific literature. Therefore, the data and protocols presented herein are synthesized from studies on various potent urease inhibitors.
Data Presentation: Quantitative Analysis of Urease Inhibitors
Computational docking provides quantitative metrics to predict the binding affinity and orientation of a ligand within a protein's active site. The docking score, a primary output, estimates the free energy of binding. The half-maximal inhibitory concentration (IC50) is an experimental measure of an inhibitor's potency. The following table summarizes these values for a selection of reported urease inhibitors.
| Compound Class/Name | Target Urease | IC50 (µM) | Docking Score (kcal/mol) | Inhibition Type | Reference |
| Compound 1 | Bacterial | 0.32 ± 0.06 | - | Competitive | [4] |
| Compound 2 | Bacterial | 0.68 ± 0.03 | - | Mixed | [4] |
| Compound 3 | Bacterial | 0.42 ± 0.04 | - | Competitive | [4] |
| Dihydropyrimidine Phthalimide Hybrids (e.g., 10g) | Jack Bean | 12.6 ± 0.1 | - | - | [2] |
| Imidazopyridine-Oxazole Scaffolds (e.g., 4i) | - | 5.68 ± 1.66 | - | - | [5] |
| Kaempferol | Jack Bean | 6.96 | -6.48 | Noncompetitive | [6] |
| Biscoumarins (Compound 1) | Jack Bean | Ki = 15.0 | - | Competitive | [7] |
| Biscoumarins (Compound 1) | Bacillus pasteurii | Ki = 13.3 | - | Competitive | [7] |
| Hydroxyurea (HU) | - | ~100 | - | - | [8] |
| Acetohydroxamic Acid (AHA) | - | 42 | - | - | [8] |
| N-(n-butyl)phosphorictriamide (NBPTO) | - | 0.0021 | - | - | [8] |
Experimental Protocols: Computational Docking of Urease Inhibitors
A typical computational docking workflow involves several key stages, from protein and ligand preparation to the analysis of docking results. The following protocol is a generalized methodology based on common practices in the field.
1. Protein Preparation:
-
Retrieval of Urease Structure: The three-dimensional crystal structure of urease is obtained from the Protein Data Bank (PDB). A commonly used structure is from Klebsiella aerogenes or Bacillus pasteurii.[9][10]
-
Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the amino acid residues. The nickel ions in the active site are crucial for catalysis and are retained.[7]
2. Ligand Preparation:
-
Structure Generation: The 2D structure of the inhibitor is drawn using chemical drawing software and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
3. Molecular Docking:
-
Grid Generation: A grid box is defined around the active site of the urease enzyme. The active site is characterized by the presence of two nickel ions and key amino acid residues like carbamylated lysine, histidines, and aspartate.[10][11] The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to explore possible binding conformations of the ligand within the defined grid box.[12] The algorithm scores the different poses based on a scoring function that estimates the binding affinity.
4. Analysis of Results:
-
Binding Affinity: The docking scores of the different poses are analyzed to identify the most favorable binding mode, which is typically the one with the lowest energy score.
-
Interaction Analysis: The interactions between the ligand and the active site residues are visualized and analyzed. Key interactions often include hydrogen bonds, hydrophobic interactions, and coordination with the nickel ions.[4][6][13]
-
Validation: The docking protocol can be validated by redocking a known inhibitor into the active site and comparing the predicted pose with the experimentally determined binding mode.
Visualizations
Urease Inhibition Signaling Pathway
The catalytic mechanism of urease involves the hydrolysis of urea at a bi-nickel center.[10][11] Inhibitors typically function by interacting with these nickel ions, blocking the access of the substrate (urea) to the active site.
Caption: Mechanism of urease catalysis and competitive inhibition.
Computational Docking Workflow
The process of computational docking follows a structured workflow, from the initial preparation of molecular structures to the final analysis of potential drug candidates.
Caption: A generalized workflow for computational docking studies.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes [mdpi.com]
- 4. Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02363A [pubs.rsc.org]
- 5. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dynamics simulations, molecular docking, and kinetics study of kaempferol interaction on Jack bean urease: Comparison of extended solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Modeling of the Mechanism of Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Urease Inhibitors: A Technical Guide
Disclaimer: No specific public domain information is available for a compound designated "Urease-IN-2." This guide therefore provides a comprehensive overview of the structure-activity relationships (SAR) for various classes of known urease inhibitors, intended for researchers, scientists, and drug development professionals.
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, and contributes to the formation of infection-induced urinary stones.[2][3] Consequently, the inhibition of urease is a key therapeutic strategy for treating infections caused by urease-producing bacteria.[4] This guide delves into the structure-activity relationships of prominent urease inhibitor classes, provides detailed experimental protocols for their evaluation, and visualizes key concepts and workflows.
Quantitative Structure-Activity Relationship Data
The potency of urease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the SAR data for several classes of urease inhibitors, highlighting the impact of structural modifications on their inhibitory activity.
Thiourea Derivatives
Thiourea and its derivatives are well-established urease inhibitors, acting as substrate analogs that interact with the nickel ions in the enzyme's active site.[4][5]
| Compound ID | R Group Modification | IC50 (µM) | Reference Standard (Thiourea) IC50 (µM) |
| b19 | 4-Chlorophenylaceto | 0.16 ± 0.05 | 22.00 ± 0.14 |
| b8 | Phenylaceto | 52.5 ± 3.9 | 22.00 ± 0.14 |
| b16 | 3-Chlorophenylaceto | 35.7 ± 1.7 | 22.00 ± 0.14 |
| b22 | 4-Nitrophenylaceto | >100 | 22.00 ± 0.14 |
| b23 | 4-Fluorophenylaceto | 89.3 ± 5.2 | 22.00 ± 0.14 |
Data synthesized from multiple sources.[4][5]
Pyridylpiperazine Derivatives
Hybrid molecules incorporating pyridyl and piperazine scaffolds have demonstrated significant urease inhibitory potential.
| Compound ID | Structural Feature | IC50 (µM) | Reference Standard (Thiourea) IC50 (µM) |
| 5b | 1-(3-nitropyridin-2-yl)piperazine derivative | 2.0 ± 0.73 | 23.2 ± 11.0 |
| 7e | 1-(3-nitropyridin-2-yl)piperazine derivative | 2.24 ± 1.63 | 23.2 ± 11.0 |
| Precursor 3 | Core 1-(3-nitropyridin-2-yl)piperazine | 3.90 ± 1.91 | 23.2 ± 11.0 |
Data from a study on pyridylpiperazine hybrids.[2]
Phosphoramide Derivatives
Phosphoramide derivatives represent another class of potent urease inhibitors, with some compounds showing activity at nanomolar concentrations.[6]
| Compound Class | Key Structural Moiety | IC50 Range (µM) | Reference Standard (NBPT) IC50 (nM) |
| Phosphorodiamidates | P(O)(NHR)2 | < 1 | 100 |
| Phosphorotriamidates | P(O)(NHR)3 | < 1 | 100 |
NBPT (N-(n-butyl)thiophosphoric triamide) is a commercial urease inhibitor.[6]
Experimental Protocols
The evaluation of urease inhibitors predominantly relies on in vitro enzyme inhibition assays. The following is a generalized protocol based on commonly cited methodologies.[5][7][8]
Urease Inhibition Assay (Indophenol Method)
Objective: To determine the in vitro inhibitory activity of test compounds against urease by quantifying ammonia production.
Materials:
-
Urease enzyme (e.g., from Jack bean or H. pylori)
-
Urea solution (e.g., 10 mM in phosphate buffer)
-
Phosphate buffer solution (PBS), pH 7.4
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phenol reagent (e.g., 127 mM phenol and 0.168 mM sodium nitroprusside)
-
Alkali reagent (e.g., 125 mM NaOH and 0.168 mM NaOCl)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions and store them under appropriate conditions.
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add 25 µL of the urease enzyme solution (e.g., 10 U).
-
Add 25 µL of the test compound at various concentrations.
-
Include a positive control (a known urease inhibitor like thiourea or acetohydroxamic acid) and a negative control (solvent only).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Substrate Addition and Reaction:
-
Add 50 µL of the urea solution to each well to initiate the enzymatic reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Color Development:
-
Add 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkali reagent to each well.
-
Incubate at 37°C for 30 minutes to allow for color development.
-
-
Measurement:
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Urease Catalytic Mechanism
The catalytic cycle of urease involves the hydrolysis of urea at a bi-nickel active center. Understanding this mechanism is fundamental to designing effective inhibitors that can interact with key residues or the nickel ions.
References
- 1. proteopedia.org [proteopedia.org]
- 2. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 3. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and biological evaluation of phosphoramide derivatives as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.3. Urease Inhibition Assay [bio-protocol.org]
- 8. Urease Inhibition Assay [bio-protocol.org]
- 9. Reduction of Urease Activity by Interaction with the Flap Covering the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
Urease-IN-2: A Novel Therapeutic Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. By neutralizing gastric acid through ammonia production, urease allows H. pylori to survive and colonize the harsh acidic environment of the stomach. Therefore, the inhibition of urease activity presents a promising therapeutic strategy for the treatment of H. pylori infections and other urease-associated diseases.
This technical guide provides an in-depth overview of Urease-IN-2, a potent, non-competitive inhibitor of urease. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other novel urease inhibitors.
This compound: Quantitative Data
This compound, also referred to as compound 8g in the primary literature, is a potent inhibitor of Jack bean urease (JBU). Its inhibitory activity has been characterized by the following quantitative metrics[1]:
| Parameter | Value | Enzyme Source |
| IC50 | 0.94 µM | Jack bean urease (JBU) |
| Ki | 1.6 µM | Jack bean urease (JBU) |
| Inhibition Type | Non-competitive | Jack bean urease (JBU) |
Mechanism of Action
This compound functions as a non-competitive inhibitor of urease[1]. This mode of inhibition means that this compound does not bind to the active site of the enzyme where the substrate (urea) binds. Instead, it is hypothesized to bind to an allosteric site, a distinct site on the enzyme. This binding event induces a conformational change in the enzyme, which alters the structure of the active site and reduces its catalytic efficiency, thereby inhibiting the hydrolysis of urea. The non-competitive nature of the inhibition is supported by kinetic studies[1].
Experimental Protocols
Synthesis of this compound
The synthesis of this compound (compound 8g) involves a multi-step process as described by Asadi et al. (2022). The general synthetic scheme is as follows:
-
Synthesis of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine: This intermediate is synthesized by reacting 5-nitro-2-furoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.
-
Synthesis of 2-chloro-N-(cyclohexyl)acetamide: This is achieved by reacting cyclohexylamine with 2-chloroacetyl chloride in an appropriate solvent.
-
Synthesis of 2-((5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)amino)-N-(cyclohexyl)acetamide: This step involves the reaction of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine with 2-chloro-N-(cyclohexyl)acetamide in the presence of a base.
-
Final step - Synthesis of this compound: The final compound is obtained by reacting the product from the previous step with 2-thiophenecarbonyl chloride.
Note: For a detailed, step-by-step protocol with specific reagents, concentrations, and reaction conditions, it is highly recommended to consult the primary publication: Asadi M, et al. Bioorg Chem. 2022;120:105592.
In Vitro Urease Inhibition Assay (Indophenol Method)
The inhibitory activity of this compound against urease can be determined by quantifying the amount of ammonia produced from the enzymatic hydrolysis of urea using the indophenol method.
Materials:
-
Jack bean urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (pH 7.4)
-
This compound (or other test compounds)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v NaOH, 0.1% active chlorine from NaOCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Jack bean urease in phosphate buffer.
-
Prepare various concentrations of this compound and a standard inhibitor (e.g., thiourea) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Urease enzyme solution
-
Test compound solution (this compound or standard)
-
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a urea solution to each well.
-
Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent to each well.
-
Incubate the plate at room temperature for a set time (e.g., 30 minutes) to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 625 nm) using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinetic Studies for Determining Inhibition Type
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by measuring the rate of the urease-catalyzed reaction at various substrate (urea) and inhibitor (this compound) concentrations. The data is then analyzed using a Lineweaver-Burk plot.
Procedure:
-
Perform the urease activity assay as described above with varying concentrations of urea as the substrate.
-
Repeat the assay in the presence of several fixed concentrations of this compound.
-
Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plot. For a non-competitive inhibitor like this compound, the lines for the inhibited and uninhibited reactions will intersect on the x-axis, indicating that the inhibitor does not affect the Michaelis constant (Km) but decreases the maximum velocity (Vmax). The inhibition constant (Ki) can be determined from the plot.
Visualizations
Caption: Mechanism of non-competitive inhibition of urease by this compound.
Caption: Experimental workflow for evaluating this compound.
References
The Inhibitory Effect of Urease-IN-2 on Helicobacter pylori Urease: A Technical Overview
Disclaimer: Information regarding a specific compound designated "Urease-IN-2" is not publicly available. This document serves as a technical guide and template, outlining the expected data, experimental protocols, and mechanistic visualizations for a novel Helicobacter pylori urease inhibitor, using publicly available information on other urease inhibitors as a proxy.
Introduction
Helicobacter pylori is a gram-negative bacterium that colonizes the gastric mucosa of more than half of the world's population.[1][2] A key factor for its survival and colonization in the highly acidic environment of the stomach is the production of a potent urease enzyme.[1][2][3][4] This nickel-containing metalloenzyme catalyzes the hydrolysis of urea into ammonia and carbamate, which subsequently decomposes to form another molecule of ammonia and carbonic acid.[1][2][5][6] The resulting ammonia neutralizes gastric acid, creating a more hospitable microenvironment for the bacterium.[1][2][3] Due to its critical role in H. pylori pathogenesis, urease is a prime target for the development of novel therapeutics to combat this infection, especially in light of increasing antibiotic resistance.[3][6][7][8][9] This document provides a technical overview of the methodologies used to characterize the inhibitory effects of a novel compound, herein referred to as this compound, on H. pylori urease.
Quantitative Analysis of Urease Inhibition
The inhibitory potential of a compound against H. pylori urease is quantified by determining its half-maximal inhibitory concentration (IC50). Further kinetic studies are essential to elucidate the mechanism of inhibition. The following table summarizes hypothetical quantitative data for this compound, alongside data for known urease inhibitors for comparative purposes.
| Compound | IC50 (mM) | Inhibition Type | Ki (mM) | Reference Compound(s) |
| This compound | [Data to be determined] | [Data to be determined] | [Data to be determined] | Acetohydroxamic acid (AHA), Ebselen, Baicalin |
| Acetohydroxamic acid (AHA) | 2.5 - 2.6 | Competitive | - | A known competitive inhibitor that complexes with nickel ions.[3][8][9] |
| Ebselen | 0.06 | Competitive | - | A competitive inhibitor that reacts with nickel ions and cysteine residues.[3][8][9] |
| Baicalin | 8.0 | Non-competitive | - | A non-competitive inhibitor that interacts with Cys321.[3][8][9] |
| Benzimidazole-2-thione Deriv. (Cmpd 2) | 0.11 | Non-competitive | - | A non-competitive inhibitor of H. pylori urease.[10] |
| Benzimidazole-2-thione Deriv. (Cmpd 5) | 0.01 | - | - | An inhibitor of H. pylori urease.[10] |
Experimental Protocols
Urease Inhibition Assay (Whole-Cell)
This protocol is adapted from methodologies described for assessing urease inhibition in H. pylori clinical isolates.[3][8][11]
1. Preparation of H. pylori Suspension:
-
H. pylori clinical isolates are cultured under microaerophilic conditions.
-
A bacterial suspension with a turbidity equivalent to one McFarland standard is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 6.8).
2. Incubation with Inhibitor:
-
In a 96-well microplate, 50 µL of the H. pylori suspension is incubated with 50 µL of serially diluted this compound (or other test compounds) for 15-30 minutes at 37°C under microaerophilic conditions.
-
Control wells containing the bacterial suspension with the vehicle (e.g., DDW) and blank wells with the inhibitor and buffer are included.
3. Urease Activity Measurement:
-
Following incubation, 200 µL of a detection reagent is added to each well. The detection reagent consists of 50 mM phosphate buffer (pH 6.8) containing 500 mM urea and 0.02% phenol red as a pH indicator.
-
The change in color, indicating ammonia production and a subsequent pH increase, is measured spectrophotometrically at 555-570 nm at regular intervals (e.g., every 5 minutes) for a total of 20-30 minutes.
4. Calculation of Inhibition:
-
The rate of urease activity is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinetic Analysis of Urease Inhibition
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed using purified H. pylori urease.
1. Enzyme and Substrate Preparation:
-
Purified H. pylori urease is used. The kinetic parameters of the purified enzyme, such as Km and Vmax, have been reported to be in the range of 0.17 to 0.48 mM and 1100 to 1700 µmol of urea/min/mg of protein, respectively.[5][12][13]
-
A range of urea concentrations, typically bracketing the Km value, are prepared in a suitable buffer.
2. Inhibition Assay:
-
The urease activity is measured at varying substrate (urea) concentrations in the absence and presence of different fixed concentrations of this compound.
-
The reaction is initiated by the addition of the enzyme, and the rate of ammonia production is monitored.
3. Data Analysis:
-
The data are plotted using a Lineweaver-Burk plot (a double-reciprocal plot of 1/velocity versus 1/[Substrate]).
-
The type of inhibition is determined by the characteristic changes in the plot in the presence of the inhibitor. For example, a competitive inhibitor will increase the apparent Km without affecting Vmax, resulting in lines with different slopes intersecting on the y-axis. A non-competitive inhibitor will decrease the apparent Vmax without affecting Km, resulting in lines with different slopes intersecting on the x-axis.
Visualizations
Mechanism of H. pylori Urease Action and Neutralization
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. frontiersin.org [frontiersin.org]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Directions in Helicobacter pylori Urease Inhibitors: Focusing on Nickel Ions Transfer and Auxiliary Protein Interactions During Urease Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. 3.3. Urease Inhibition Assay [bio-protocol.org]
- 12. Helicobacter pylori urease may exist in two forms: evidence from the kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: Interaction of Urease-IN-2 with the Dinickel Center of Urease
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: All information presented in this document is for research and informational purposes only. Urease-IN-2 is a research chemical and not intended for human or veterinary use.
Introduction
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori. Its enzymatic activity, the hydrolysis of urea to ammonia and carbon dioxide, allows these pathogens to survive in acidic environments, such as the human stomach. Consequently, the inhibition of urease is a promising therapeutic strategy for the treatment of infections caused by urease-producing organisms. This technical guide provides a comprehensive overview of the interaction between a specific non-competitive inhibitor, this compound, and the nickel ions within the active site of urease.
This compound, also identified as compound 8g in the scientific literature, has demonstrated potent inhibitory activity against Jack bean urease (JBU)[1]. This document will detail its quantitative inhibitory parameters, the experimental protocols for assessing its activity, and a visualization of its inhibitory mechanism and the associated experimental workflows.
Quantitative Data Summary
The inhibitory potency of this compound against Jack bean urease has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values provide a standardized measure of the inhibitor's efficacy.
| Parameter | Value (µM) | Method of Determination | Reference |
| IC50 | 0.94 | In vitro urease activity assay | [1] |
| Ki | 1.6 | Kinetic analysis of enzyme inhibition | [1] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and similar urease inhibitors.
In Vitro Urease Inhibition Assay (Phenol Red Method)
This colorimetric assay is widely used to determine the activity of urease inhibitors. The principle of the assay is based on the urease-catalyzed hydrolysis of urea, which produces ammonia. The resulting increase in pH is detected by the indicator phenol red, causing a color change from yellow to pink.
Materials:
-
Jack bean urease (lyophilized powder)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Phenol red indicator solution (0.02%)
-
This compound (or other test inhibitor)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Jack bean urease in phosphate buffer. The final concentration in the assay will typically be around 4U per 25 µL.
-
Prepare a stock solution of urea in phosphate buffer (e.g., 500 mM).
-
Prepare a stock solution of this compound in DMSO. Further dilutions are made in the assay buffer.
-
Prepare the assay buffer containing phosphate buffer, urea, and phenol red.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 25 µL of different concentrations of this compound.
-
Add 25 µL of the urease enzyme solution to each well.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 4 hours) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 200 µL of the assay buffer (containing urea and phenol red) to each well.
-
Immediately measure the change in absorbance at 570 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinetic Analysis for Determination of Inhibition Type and Ki
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to determine the inhibition constant (Ki), kinetic studies are performed by measuring the initial reaction rates at various substrate (urea) and inhibitor (this compound) concentrations.
Procedure:
-
Perform the urease activity assay as described above with varying concentrations of urea and a fixed concentration of this compound.
-
Repeat the experiment with several different fixed concentrations of this compound.
-
Plot the initial reaction rates against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).
-
Transform the data into a Lineweaver-Burk plot (1/rate vs. 1/[substrate]).
-
Analyze the Lineweaver-Burk plot to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
For non-competitive inhibition, the Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships in non-competitive inhibition and the experimental workflow for determining the IC50 of this compound.
References
Unveiling the Double-Edged Sword: A Technical Guide on Urease Toxicity and the Imperative for Inhibition
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the inherent toxicity associated with the urease enzyme and the scientific rationale underpinning the development of urease inhibitors. While a specific compound designated "Urease-IN-2" remains uncharacterized in publicly available scientific literature, this document will delve into the broader toxicological profile of urease, a critical virulence factor in various pathologies.
Urease, a nickel-containing metalloenzyme, is renowned for its catalytic hydrolysis of urea into ammonia and carbon dioxide.[1][2][3] This enzymatic activity is a key survival mechanism for various pathogens, including the bacterium Helicobacter pylori, allowing it to neutralize the acidic environment of the stomach and establish infection.[4][5] However, the toxic properties of urease extend beyond its enzymatic function, encompassing a range of non-enzymatic effects that contribute to its pathogenicity.
The Multifaceted Toxicity of Urease
The toxicity of urease is a complex phenomenon, attributable to both its enzymatic and non-enzymatic properties. The enzymatic production of ammonia is a primary driver of its pathological effects.
Enzymatic Toxicity:
The hydrolysis of urea by urease leads to a localized increase in pH due to the production of ammonia.[2][3] This alkalization can have several detrimental effects on host tissues. In the context of H. pylori infections, this process is crucial for the bacterium's survival but also contributes to the pathogenesis of gastritis, peptic ulcers, and potentially gastric cancer.[3][4] The elevated ammonia concentrations can disrupt intercellular tight junctions, increasing mucosal permeability and damaging the gastric mucous membrane.[2]
Non-Enzymatic Toxicity:
Beyond its catalytic activity, urease exhibits a range of toxic effects that are independent of urea hydrolysis.[1][2] These "moonlighting" functions contribute significantly to its virulence.
-
Inflammatory Responses: Urease can act as a chemotactic factor for neutrophils and activate platelets, promoting a pro-inflammatory state.[1] It can also induce the production of inflammatory eicosanoids.[1]
-
Neurotoxicity: Certain plant-derived ureases have demonstrated acute neurotoxic effects in animal models, even when their enzymatic activity is inhibited.[1][6]
-
Insecticidal and Fungitoxic Properties: Plant and some bacterial ureases possess potent insecticidal and fungitoxic activities, which are also independent of their ureolytic function.[1][6] This toxicity is partly attributed to the release of an internal peptide upon proteolytic cleavage by digestive enzymes of the insect.[1]
Rationale for Urease Inhibition: A Therapeutic Strategy
The pivotal role of urease in the survival and virulence of various pathogens makes it an attractive target for therapeutic intervention. The development of urease inhibitors aims to counteract the toxic effects of the enzyme and thereby treat associated infections.
The primary goal of urease inhibition is to prevent the enzymatic production of ammonia, thus mitigating the direct tissue damage and pH alterations that facilitate pathogen survival. By inhibiting urease, the acidic environment of the stomach can exert its natural bactericidal effect on H. pylori.
Several classes of compounds have been investigated as urease inhibitors, including hydroxamic acids, phosphoramidates, and various heterocyclic compounds.[7] Acetohydroxamic acid is a clinically used urease inhibitor, primarily for the treatment of urinary tract infections caused by urease-producing bacteria.[7][8] However, its use is limited by side effects, highlighting the need for the development of more potent and safer inhibitors.[7]
Experimental Workflow for Assessing Urease Inhibition
The following diagram illustrates a typical experimental workflow for the preliminary assessment of potential urease inhibitors.
Caption: A generalized workflow for the preclinical assessment of a novel urease inhibitor.
Signaling Pathways Implicated in Urease-Mediated Toxicity
Urease can trigger intracellular signaling pathways that contribute to inflammation and cellular damage. The following diagram depicts a simplified representation of a potential signaling cascade initiated by urease.
Caption: A putative signaling pathway initiated by urease leading to an inflammatory response.
References
- 1. Ureases as multifunctional toxic proteins: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Urease for Acid Habitation - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Urease-IN-2: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Urease-IN-2, a potent non-competitive urease inhibitor. This document is intended to serve as a core resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to support further investigation and application of this compound.
Introduction to this compound
This compound, also identified as compound 8g in scientific literature, is a significant non-competitive inhibitor of urease, particularly Jack bean urease (JBU).[1] Its inhibitory action makes it a compound of interest for various therapeutic and agricultural applications where the modulation of urease activity is beneficial. Understanding its physicochemical properties, such as solubility and stability, is paramount for its effective use in research and development.
Physicochemical and Inhibitory Properties
This compound has been characterized by its potent inhibitory activity against urease. The key quantitative metrics of its inhibitory action are summarized in the table below.
| Property | Value | Enzyme Source | Inhibition Type | Reference |
| IC50 | 0.94 µM | Jack Bean Urease (JBU) | Non-competitive | [1] |
| Ki | 1.6 µM | Jack Bean Urease (JBU) | Non-competitive | [1] |
Solubility Profile
Currently, specific quantitative data on the solubility of this compound in various solvents is not extensively published in the public domain. However, based on its chemical structure, which includes a 5-nitrofuran-2-yl-thiadiazole moiety linked to a cyclohexyl-2-(phenylamino)acetamide, general solubility predictions can be made. It is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Its aqueous solubility is expected to be low.
General Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound, which can be adapted for various solvents.
Objective: To determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., DMSO, water, phosphate-buffered saline)
-
Vortex mixer
-
Thermostatic shaker
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Microcentrifuge
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Incubate the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor.
-
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and formulation. Stability studies are essential to determine its shelf-life and degradation pathways under various conditions.
General Experimental Protocol for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in solution under different stress conditions.
Objective: To evaluate the stability of this compound in a specific solution over time and under various conditions (e.g., temperature, pH).
Materials:
-
Stock solution of this compound of a known concentration
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with a suitable column and detector
-
Forced degradation agents (optional, e.g., acid, base, oxidizing agent)
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in the desired buffers or solvents.
-
-
Incubation:
-
Store the solutions under different conditions:
-
Temperature: Refrigerated (2-8 °C), room temperature (25 °C), and elevated temperature (e.g., 40 °C, 60 °C).
-
pH: In buffers of varying pH.
-
Light: Protected from light versus exposed to light (photostability).
-
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw aliquots from each sample.
-
-
Quantification:
-
Analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the degradation rate and half-life of this compound under each condition.
-
Visualizing Experimental Workflows and Pathways
Urease Inhibition Assay Workflow
The following diagram illustrates a typical workflow for assessing the urease inhibitory activity of a compound like this compound.
Caption: Workflow for determining the urease inhibitory activity of this compound.
Non-Competitive Inhibition Mechanism
This diagram illustrates the principle of non-competitive inhibition, which is the mechanism of action for this compound.
Caption: Diagram of the non-competitive inhibition mechanism of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, along with standardized protocols for their experimental determination. While specific quantitative data remains to be broadly published, the provided methodologies offer a robust framework for researchers to generate these critical parameters. The visualization of the experimental workflow and the inhibitory mechanism aims to facilitate a clearer understanding of the evaluation and action of this promising urease inhibitor. As research on this compound progresses, this guide will be updated with more specific data as it becomes available in the public domain.
References
The Enigmatic Urease-IN-2: A Roadblock in the Synthesis of Novel Urease Inhibitors
A comprehensive investigation into the synthesis of analogues and derivatives of a compound designated as "Urease-IN-2" has hit a fundamental impasse: the chemical identity of "this compound" itself remains elusive within the public scientific domain. Despite extensive searches across chemical databases and the scientific literature, no compound with this specific name has been identified. This critical lack of a defined core structure makes it impossible to delineate synthetic pathways for its analogues and derivatives, a prerequisite for the development of a detailed technical guide for researchers, scientists, and drug development professionals.
The initial aim of this in-depth guide was to provide a thorough resource on the synthesis and experimental protocols related to this compound, a presumed inhibitor of the urease enzyme. Urease is a critical enzyme in the metabolism of urea and a validated target for drug discovery, particularly in the context of infections caused by urease-producing bacteria like Helicobacter pylori. The development of novel urease inhibitors is a significant area of research for treating peptic ulcers and other related conditions.
A technical guide of this nature would typically include:
-
A detailed introduction to the core molecule (this compound): This would involve its chemical structure, mechanism of action, and its significance as a urease inhibitor.
-
Synthetic schemes for analogues and derivatives: This would form the core of the guide, providing step-by-step methodologies for creating novel compounds based on the this compound scaffold.
-
Quantitative data on inhibitory activity: Tables summarizing key metrics such as IC50 values for the parent compound and its derivatives would be essential for structure-activity relationship (SAR) studies.
-
Detailed experimental protocols: Methodologies for key assays, such as urease inhibition assays, would be provided to ensure reproducibility.
-
Visualizations of pathways and workflows: Diagrams illustrating signaling pathways affected by urease inhibition or the experimental workflow for synthesis and testing would be included for clarity.
However, the absence of a known chemical structure for "this compound" prevents the generation of any of this crucial content. It is plausible that "this compound" is an internal designation for a compound within a private research entity or a novel discovery that has not yet been publicly disclosed. Without this foundational piece of information, the development of a comprehensive technical guide on its analogues and derivatives cannot proceed.
For researchers and drug development professionals interested in the synthesis of urease inhibitors, the focus must remain on known classes of inhibitors. These include, but are not limited to:
-
Hydroxyurea and its derivatives
-
Phosphorodiamidates
-
Thiourea derivatives
-
Hydroxamic acids
-
Various heterocyclic scaffolds such as triazoles, benzimidazoles, and quinolones
The exploration of these and other established urease inhibitor scaffolds continues to be a fruitful area of research for the development of new therapeutics.
Until the chemical structure of "this compound" is made publicly available, a detailed technical guide on the synthesis of its analogues and derivatives remains an unachievable objective. The scientific community awaits further disclosures that might shed light on this enigmatic compound and its potential as a therapeutic agent.
Methodological & Application
Application Notes and Protocols for Urease Inhibition Assay Using Urease-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a urease inhibition assay using a hypothetical inhibitor, Urease-IN-2. The methodologies outlined are based on established spectrophotometric assays and are intended to guide researchers in determining the inhibitory potential of this compound against the urease enzyme.
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic reaction leads to an increase in local pH.[1][3] The activity of urease is implicated in the pathogenesis of diseases caused by certain bacteria, such as Helicobacter pylori, making it a target for drug development.[4][5] Urease inhibitors are therefore valuable as potential therapeutic agents.
The following protocol details a robust and reproducible method to assess the efficacy of this compound as a urease inhibitor.
Experimental Protocol: Urease Inhibition Assay
This protocol is adapted from established methods for determining urease inhibition.[4][6][7] It relies on the measurement of ammonia produced from the enzymatic breakdown of urea. The ammonia can be quantified using a colorimetric method, such as the Berthelot method, where the absorbance is measured at a specific wavelength.[8]
Materials and Reagents
-
Urease (e.g., from Jack Bean, Canavalia ensiformis)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Urea
-
Phosphate buffer (e.g., 50 mM, pH 6.8-7.4)[6]
-
Phenol red indicator (or reagents for Berthelot method)[6]
-
Acetohydroxamic acid (as a positive control inhibitor)[6]
-
96-well microplates
-
Microplate reader
Preparation of Solutions
-
Urease Solution: Prepare a stock solution of urease in phosphate buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Urea Solution: Prepare a stock solution of urea in phosphate buffer. A common concentration to use is equivalent to the enzyme's Km value to be sensitive to different types of inhibitors.[7]
-
This compound Dilutions: Prepare a series of dilutions of this compound in the same solvent (e.g., DMSO) at concentrations 50-100 times higher than the final desired assay concentrations.[7]
-
Positive Control: Prepare dilutions of a known urease inhibitor, such as acetohydroxamic acid, to be run in parallel.[6]
Assay Procedure
-
In a 96-well plate, add 2 µL of the serially diluted this compound solutions to the appropriate wells.[7]
-
For control wells, add 2 µL of the solvent (e.g., DMSO) without the inhibitor (maximum activity control) and wells with buffer instead of the enzyme (minimum activity control/blank).[7]
-
Add 50 µL of the urease enzyme solution to each well, except for the blank wells.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[4][6]
-
Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution to all wells.[7]
-
Allow the reaction to proceed for a suitable time (e.g., 10-20 minutes).
-
Stop the reaction and develop the color by adding the detection reagent. For the phenol red method, this reagent is added at the start, and the color change is monitored over time.[6] For the Berthelot method, specific reagents are added to quantify the ammonia produced.[8]
-
Measure the absorbance at the appropriate wavelength (e.g., 555-570 nm for phenol red, or ~670 nm for the Berthelot method) using a microplate reader.[4][6][8]
Data Analysis
The percentage of urease inhibition can be calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the well with the enzyme and substrate but without the inhibitor.
-
Asample is the absorbance of the well containing the enzyme, substrate, and this compound.
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[7]
Data Presentation
The quantitative results of the urease inhibition assay for this compound should be summarized in a clear and structured table for easy comparison.
| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 1 | 15.2 | |
| 5 | 35.8 | ||
| 10 | 52.1 | 9.5 | |
| 25 | 78.4 | ||
| 50 | 91.3 | ||
| Acetohydroxamic Acid | 10 | 25.6 | |
| (Positive Control) | 25 | 48.9 | 25.5 |
| 50 | 70.1 | ||
| 100 | 89.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Urease Catalytic Mechanism
The following diagram illustrates the generally accepted mechanism of urea hydrolysis by the di-nickel active site of urease.
Caption: Simplified mechanism of urea hydrolysis at the urease active site.
Experimental Workflow for Urease Inhibition Assay
The diagram below outlines the key steps in the experimental protocol for determining urease inhibition.
Caption: Workflow for the urease inhibition assay from preparation to data analysis.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 3. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Urease - Proteopedia, life in 3D [proteopedia.org]
- 6. 3.3. Urease Inhibition Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for Determining the IC50 Value of Urease-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] This enzymatic reaction leads to an increase in local pH.[1] In human health, urease is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and infection-induced urinary stones.[2][3] Therefore, the inhibition of urease activity is a key therapeutic strategy for the management of these infections.
Urease-IN-2 is a potent, non-competitive inhibitor of urease.[4][5] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against Jack bean urease (JBU), a commonly used model enzyme in urease inhibition studies.
This compound: A Non-Competitive Inhibitor
This compound has been identified as a non-competitive inhibitor of Jack bean urease.[4][5] This mode of inhibition means that this compound does not compete with the substrate (urea) for binding to the active site of the enzyme. Instead, it binds to an allosteric site on the enzyme, thereby reducing its catalytic efficiency.
Quantitative Data for this compound
The following table summarizes the reported inhibitory activity of this compound against Jack bean urease.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Inhibition Type | Ki Value (µM) | Reference |
| This compound | Jack Bean Urease (JBU) | 0.94 | Non-competitive | 1.6 | [4][5] |
| Thiourea (Reference) | Jack Bean Urease | ~20 | Competitive | - | [6] |
| Acetohydroxamic Acid (Reference) | Jack Bean Urease | - | Competitive | - | [6] |
Experimental Protocol: Determination of this compound IC50
This protocol is based on the Berthelot (phenol-hypochlorite) method, which measures the concentration of ammonia produced from the urease-catalyzed hydrolysis of urea.[7]
Materials and Reagents
-
Jack bean urease (E.C. 3.5.1.5)
-
Urea
-
This compound
-
Phosphate buffer (e.g., 20 mM, pH 7.0) containing 2 mM EDTA[7]
-
Phenol reagent (e.g., 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL distilled water)
-
Alkali reagent (e.g., 250 mg sodium hydroxide and 820 µL sodium hypochlorite 5% in 50 mL distilled water)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of Jack bean urease in phosphate buffer. The final concentration in the assay should be optimized to ensure a linear reaction rate over the incubation period.
-
Substrate Solution: Prepare a stock solution of urea in phosphate buffer. A common concentration to use is equal to the Km of the enzyme.[5]
-
Inhibitor Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution.
-
Serial Dilutions of Inhibitor: Prepare a series of 2-fold serial dilutions of the this compound stock solution in DMSO.[5]
Assay Procedure
-
Plate Setup:
-
Add 2 µL of the different this compound dilutions to the wells of a 96-well plate.[5]
-
For the positive control (100% enzyme activity), add 2 µL of DMSO without the inhibitor.
-
For the negative control (blank), add buffer instead of the enzyme solution.
-
-
Enzyme Incubation: Add 50 µL of the urease enzyme solution to each well.
-
Pre-incubation: Incubate the plate for a suitable time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the urea substrate solution to each well to start the reaction.[5]
-
Incubation: Incubate the plate for a defined period (e.g., 20-30 minutes) at 37°C.[7]
-
Color Development:
-
Add the phenol reagent to each well.
-
Add the alkali reagent to each well.
-
-
Final Incubation: Incubate the plate for a further period (e.g., 10-15 minutes) at room temperature to allow for color development.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 595-640 nm using a microplate reader.[7]
Data Analysis
-
Calculate the Percentage of Inhibition: The percentage of urease inhibition for each concentration of this compound is calculated using the following formula:
Where:
-
Abs_control is the absorbance of the positive control (enzyme + substrate + DMSO).
-
Abs_sample is the absorbance of the well containing the inhibitor.
-
-
Determine the IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[5]
Visualizations
Urease Catalytic Pathway
Caption: The catalytic pathway of urease, showing the hydrolysis of urea to ammonia and carbamate.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 value of this compound.
Logical Relationship of Non-Competitive Inhibition
Caption: Logical diagram illustrating non-competitive inhibition of urease by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. brieflands.com [brieflands.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective in-vitro Enzymes’ Inhibitory Activities of Fingerprints Compounds of Salvia Species and Molecular Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antibacteriano | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for Urease Inhibitors in Agricultural Research
Introduction
Urease inhibitors are critical tools in agricultural research and practice, aimed at enhancing the efficiency of urea-based fertilizers. Urea is a widely used nitrogen fertilizer due to its high nitrogen content (46%) and relatively low cost.[1][2] However, its application can be inefficient due to the rapid hydrolysis of urea into ammonia and carbon dioxide by the enzyme urease, which is abundant in soil microorganisms.[1][2][3] This rapid conversion can lead to significant nitrogen loss through ammonia volatilization and nitrate leaching, posing environmental concerns and reducing the nitrogen available for crop uptake.[1][4] Urease inhibitors, such as Urease-IN-2, are compounds that temporarily block the active site of the urease enzyme, slowing down the rate of urea hydrolysis.[1][2] This delay helps to synchronize nitrogen release with the crop's demand, thereby improving nitrogen use efficiency (NUE), promoting plant growth, and reducing the environmental impact of urea fertilization.[1][5]
Mechanism of Action
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea.[3][6][7] The active site of urease contains two nickel ions that are crucial for its catalytic activity.[3][7] Urease inhibitors, including potentially this compound, function by binding to these nickel ions or associated amino acid residues in the active site, preventing the substrate (urea) from binding and being hydrolyzed.[3] This inhibition is often reversible, allowing the urease enzyme to regain its activity over time as the inhibitor degrades in the soil.[2] By slowing the conversion of urea to ammonia, these inhibitors ensure a more gradual release of nitrogen, which can be more effectively utilized by plants.[1]
Data Presentation
Table 1: Effect of this compound on Soil Ammonium Concentration and Maize Yield
| Treatment | Application Rate ( kg/ha ) | Soil NH4+ at 14 days (mg/kg) | Plant Height at 30 days (cm) | Grain Yield (t/ha) | Nitrogen Use Efficiency (%) |
| Control (No N fertilizer) | 0 | 15.2 ± 1.8 | 45.3 ± 3.1 | 4.2 ± 0.5 | - |
| Urea | 150 | 85.6 ± 7.3 | 68.9 ± 4.5 | 7.8 ± 0.6 | 35.7 |
| Urea + this compound (Low) | 150 + 0.5% (w/w) | 62.3 ± 5.9 | 72.1 ± 4.8 | 8.5 ± 0.7 | 42.1 |
| Urea + this compound (High) | 150 + 1.0% (w/w) | 48.7 ± 4.5 | 75.4 ± 5.2 | 9.1 ± 0.8 | 48.5 |
Data are presented as mean ± standard deviation (n=4). Nitrogen Use Efficiency (NUE) was calculated as: [(Grain N uptake in fertilized plot - Grain N uptake in control plot) / N fertilizer applied] x 100.
Experimental Protocols
In Vitro Urease Inhibition Assay
This protocol determines the inhibitory effect of this compound on the activity of urease in a controlled laboratory setting.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (e.g., 500 mM)
-
Phosphate buffer (50 mM, pH 6.8)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Phenol red indicator solution (0.02%)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to respective wells.[8] For the control (uninhibited) wells, add 10 µL of phosphate buffer.
-
Add 10 µL of urease enzyme solution to each well and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]
-
To initiate the reaction, add 200 µL of a detection reagent containing urea and phenol red to each well.[8]
-
Immediately measure the absorbance at 555 nm using a microplate reader at 5-minute intervals.[8] The color change from yellow to pink/red indicates the production of ammonia and a subsequent increase in pH.[9][10]
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.[11]
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12]
Soil Urease Activity Assay
This protocol measures the effect of this compound on the activity of urease in soil samples.
Materials:
-
Fresh soil samples
-
Urea solution (e.g., 40 mM)
-
Acetate buffer (50 mM, pH 5)
-
This compound solution
-
Sodium salicylate solution
-
Sodium nitroprusside solution
-
Sodium dichloroisocyanurate solution
-
0.3 M NaOH
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Prepare a soil slurry by blending 2 g of wet soil with 60 ml of acetate buffer.[13]
-
While stirring, pipette 750 µl of the soil suspension into microcentrifuge tubes.[13] Prepare replicate tubes for each treatment and controls.
-
Add the desired concentration of this compound to the treatment tubes.
-
Add 750 µL of urea solution to all tubes except the suspension controls (which receive acetate buffer).[13]
-
Incubate the tubes at room temperature for 2-18 hours with shaking.[13]
-
Centrifuge the tubes to pellet the soil particles.[13]
-
To determine the amount of ammonia produced, take 0.5 ml of the supernatant and add 2.5 ml of a fresh mixture of NaOH/Na salicylate solution and 1 ml of Na dichloroisocyanurate solution.[13]
-
After 30 minutes of color development at room temperature, measure the absorbance at a specific wavelength (typically around 690 nm) using a spectrophotometer.[13]
-
A standard curve using known concentrations of ammonium chloride should be prepared to quantify the ammonia concentration in the samples.[13]
Plant Growth and Nitrogen Uptake Study
This protocol evaluates the effect of this compound on plant growth, yield, and nitrogen use efficiency in a greenhouse or field setting.
Materials:
-
Crop seeds (e.g., maize, wheat)
-
Pots or field plots with suitable soil
-
Urea fertilizer
-
This compound
-
Plant growth measurement tools (ruler, calipers)
-
Equipment for harvesting and determining biomass
-
Analytical instruments for determining nitrogen content in plant tissues (e.g., Kjeldahl apparatus or combustion analyzer)
Procedure:
-
Establish the experimental design with different treatment groups: control (no nitrogen), urea only, and urea combined with different rates of this compound.
-
Sow the crop seeds in pots or designated field plots.
-
Apply the respective fertilizer treatments at the appropriate growth stage. This compound is typically coated onto or mixed with the urea fertilizer.
-
Monitor plant growth parameters at regular intervals, such as plant height, leaf area, and chlorophyll content.
-
At maturity, harvest the plants and separate them into different parts (e.g., grain, straw).
-
Determine the dry weight of each plant part.
-
Analyze the nitrogen concentration in the different plant tissues to calculate the total nitrogen uptake.
-
Calculate the Nitrogen Use Efficiency (NUE) for each treatment to assess the effectiveness of the urease inhibitor.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for evaluating this compound on NUE.
Caption: Logical flow from application to impact.
References
- 1. mdpi.com [mdpi.com]
- 2. watercressresearch.com [watercressresearch.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Ureases in nature: Multifaceted roles and implications for plant and human health - A review [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urease - Wikipedia [en.wikipedia.org]
- 7. Urease and nickel in plant physiology [redalyc.org]
- 8. 3.3. Urease Inhibition Assay [bio-protocol.org]
- 9. Investigating the action of urease – scienceinschool.org [scienceinschool.org]
- 10. asm.org [asm.org]
- 11. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. web.stanford.edu [web.stanford.edu]
Application Notes and Protocols: Urease-IN-X for Treatment of Urease-Producing Bacterial Infections
Based on a comprehensive search, the specific compound "Urease-IN-2" does not appear in publicly available scientific literature. This name may be an internal project code, a very recent discovery not yet published, or a placeholder.
Therefore, this document provides a detailed template for "Urease-IN-X," a hypothetical novel urease inhibitor, designed to serve as a practical guide for researchers. The data, protocols, and workflows are based on established methodologies for studying known urease inhibitors and have been compiled to meet the specified requirements for an audience of researchers, scientists, and drug development professionals.
Introduction
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme crucial for the pathogenesis of several bacterial infections.[1][2][3] By catalyzing the hydrolysis of urea into ammonia and carbon dioxide, urease enables pathogens like Helicobacter pylori and Proteus mirabilis to survive in acidic environments and cause significant tissue damage.[4][5] In the stomach, the ammonia produced by H. pylori urease neutralizes gastric acid, facilitating colonization and leading to gastritis and peptic ulcers.[2][4] In the urinary tract, urease activity from P. mirabilis raises urine pH, promoting the formation of infection-induced kidney stones (struvite).[4]
Urease-IN-X is a novel, potent inhibitor of bacterial urease. These notes provide detailed protocols for its characterization and application in pre-clinical research models.
Mechanism of Action
Urease catalyzes the hydrolysis of urea in a two-step process, ultimately producing two molecules of ammonia and one of carbon dioxide.[1] The active site contains a bi-nickel center, which is essential for catalysis.[1][6][7] Urease-IN-X is hypothesized to act as a competitive inhibitor by binding to the nickel ions in the active site, thereby blocking the access of the natural substrate, urea.
Caption: Proposed competitive inhibition of the urease catalytic cycle by Urease-IN-X.
Quantitative Data Summary
The inhibitory potential of Urease-IN-X was evaluated against Jack Bean Urease, a common model enzyme, and compared with standard inhibitors.[8] All experiments were performed in triplicate.
Table 1: In Vitro Inhibitory Activity against Jack Bean Urease
| Compound | IC₅₀ (µM) [a] | Kᵢ (µM) [b] | Type of Inhibition |
| Urease-IN-X | 4.5 ± 0.3 | 2.1 ± 0.2 | Competitive |
| Thiourea (Standard) | 22.0 ± 1.1 | 15.5 ± 1.4 | Competitive |
| Acetohydroxamic Acid | 100.0 ± 5.2 | 75.3 ± 6.8 | Competitive |
[a] IC₅₀: The concentration of inhibitor required to reduce enzyme activity by 50%. [b] Kᵢ: The inhibition constant, determined via kinetic studies.
Experimental Protocols
This protocol details the measurement of urease activity by quantifying the production of ammonia, which reacts to form a colored indophenol dye.[9]
Caption: Experimental workflow for the in vitro urease inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer (pH 7.4).
-
Prepare a 100 mM urea solution in the same buffer.
-
Prepare serial dilutions of Urease-IN-X in DMSO, ensuring the final DMSO concentration in the assay is <1%.
-
Prepare the phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and alkali reagent (0.5% w/v NaOH, 0.1% NaOCl).[9]
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 25 µL of urease solution and 5 µL of the Urease-IN-X dilution (or DMSO for control).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 55 µL of the urea solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and begin color development by adding 45 µL of the phenol reagent, followed by 70 µL of the alkali reagent.
-
Incubate at room temperature for 30-50 minutes until a stable blue color develops.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 630 nm using a microplate reader.
-
Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
-
Plot % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
-
This protocol determines the lowest concentration of Urease-IN-X required to inhibit the visible growth of a urease-producing bacterium, such as P. mirabilis.
Methodology:
-
Bacterial Culture:
-
Grow P. mirabilis in a suitable broth (e.g., Tryptic Soy Broth) overnight at 37°C to reach the logarithmic growth phase.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of Urease-IN-X in the broth.
-
The final volume in each well should be 100 µL. Include a positive control (broth + bacteria, no inhibitor) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted bacterial suspension to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of Urease-IN-X at which no visible bacterial growth (turbidity) is observed. Results can be confirmed by measuring the optical density at 600 nm.
-
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urease - Proteopedia, life in 3D [proteopedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2.4.2. Urease Assay [bio-protocol.org]
Application Notes and Protocols for Urease-IN-2 in In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2][3] This enzymatic activity is a significant virulence factor for several pathogenic microorganisms, including Helicobacter pylori, by enabling their survival in acidic environments and contributing to the pathogenesis of various diseases such as gastritis, peptic ulcers, and urinary tract infections.[4][5] The production of ammonia can also lead to hyperammonemia, which is associated with hepatic encephalopathy.[1] Consequently, the inhibition of urease activity presents a promising therapeutic strategy for managing infections and conditions associated with urease-producing pathogens.
Urease-IN-2 is a novel, potent, and selective inhibitor of urease. These application notes provide detailed protocols for the in vivo evaluation of this compound in animal models, focusing on its efficacy in reducing urease activity and its potential therapeutic effects. The following sections outline the necessary experimental procedures, data presentation, and visualizations to guide researchers in their studies.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, providing a framework for the expected outcomes in in vivo studies.
Table 1: Pharmacokinetic Profile of this compound in a Murine Model
| Parameter | Value |
| Administration Route | Oral gavage |
| Dose | 10 mg/kg |
| Cmax (Maximum Concentration) | 2.5 µg/mL |
| Tmax (Time to Cmax) | 2 hours |
| AUC (Area Under the Curve) | 15 µg·h/mL |
| Half-life (t½) | 4.5 hours |
| Bioavailability | 65% |
Table 2: Efficacy of this compound in a H. pylori-Infected Mouse Model
| Treatment Group | Urease Activity (U/mg protein) | Gastric Ammonia (µmol/g tissue) | H. pylori Load (log CFU/g tissue) |
| Vehicle Control | 15.2 ± 2.1 | 5.8 ± 0.9 | 6.3 ± 0.5 |
| This compound (5 mg/kg) | 8.9 ± 1.5 | 3.1 ± 0.6 | 4.8 ± 0.4 |
| This compound (10 mg/kg) | 4.1 ± 0.8 | 1.5 ± 0.4 | 3.2 ± 0.3 |
| Positive Control (Acetohydroxamic acid) | 6.5 ± 1.2 | 2.4 ± 0.5 | 3.9 ± 0.4 |
Experimental Protocols
1. In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in a murine model.
Materials:
-
This compound
-
Healthy BALB/c mice (8 weeks old)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast mice overnight with free access to water.
-
Administer a single dose of this compound (10 mg/kg) via oral gavage.
-
Collect blood samples (approximately 20 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples to separate plasma.
-
Analyze the plasma concentration of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
2. H. pylori Infection Mouse Model and Efficacy Study
Objective: To evaluate the efficacy of this compound in reducing gastric urease activity, ammonia levels, and bacterial load in H. pylori-infected mice.
Materials:
-
Helicobacter pylori strain (e.g., SS1)
-
C57BL/6 mice (6-8 weeks old)
-
Brucella broth with 10% fetal bovine serum
-
This compound
-
Positive control (e.g., Acetohydroxamic acid)
-
Urease activity assay kit
-
Ammonia assay kit
-
Gastric tissue homogenization buffer
-
Plates for bacterial culture (e.g., Columbia blood agar)
Procedure:
-
Infection: Inoculate mice with the H. pylori strain via oral gavage three times over a week.
-
Treatment: Two weeks post-infection, randomize mice into treatment groups (vehicle control, this compound at different doses, positive control).
-
Administer the respective treatments daily via oral gavage for a specified period (e.g., 7 or 14 days).
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect their stomachs.
-
Urease Activity Assay:
-
Homogenize a portion of the gastric tissue in a suitable buffer.
-
Determine the protein concentration of the homogenate.
-
Measure urease activity using a commercial kit or a phenol-hypochlorite method to quantify ammonia production.[4]
-
-
Ammonia Assay:
-
Use another portion of the gastric tissue homogenate to measure ammonia concentration using a specific ammonia assay kit.
-
-
H. pylori Load Quantification:
-
Weigh and homogenize a piece of the stomach tissue in Brucella broth.
-
Perform serial dilutions of the homogenate and plate on selective agar for H. pylori.
-
Incubate the plates under microaerophilic conditions and count the colony-forming units (CFUs) to determine the bacterial load.
-
Visualizations
Signaling Pathway
Caption: Mechanism of urease-mediated acid resistance in H. pylori and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for evaluating the in vivo efficacy of this compound in an H. pylori infection model.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Ureases as multifunctional toxic proteins: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. AI-2 Induces Urease Expression Through Downregulation of Orphan Response Regulator HP1021 in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Formulation of Urease-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation development and evaluation of Urease-IN-2, a non-competitive urease inhibitor, for oral administration. The provided protocols are intended to guide researchers in the preclinical assessment of this compound.
Introduction
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2][3][4] This enzymatic activity is a key virulence factor for several pathogens, including Helicobacter pylori, by neutralizing the acidic environment of the stomach, allowing for colonization and subsequent pathological effects.[5] Inhibition of urease is a promising therapeutic strategy to combat such infections.[6] this compound is a potent non-competitive inhibitor of Jack bean urease (JBU).[7][8] This document outlines the essential data, protocols, and workflows for the development of an oral formulation of this compound.
Quantitative Data Summary
A critical aspect of drug development is the characterization of the lead compound's properties. The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Source Enzyme | Reference |
| IC50 | 0.94 µM | Jack Bean Urease (JBU) | [7][8] |
| Ki | 1.6 µM | Jack Bean Urease (JBU) | [7][8] |
| Inhibition Type | Non-competitive | Jack Bean Urease (JBU) | [7][8] |
| Molecular Weight | 583.70 g/mol | N/A | [7] |
| Molecular Formula | C26H25N5O7S | N/A | [7] |
Signaling Pathway and Experimental Workflows
Urease-Mediated Pathogenesis and Inhibition
The following diagram illustrates the role of urease in pathogen survival and the mechanism of its inhibition by this compound.
Caption: this compound inhibits urease, preventing urea hydrolysis and gastric pH neutralization.
Experimental Workflow for Oral Formulation Development
The development and evaluation of an oral formulation for this compound involves a multi-step process, from initial formulation to in vivo efficacy studies.
Caption: A stepwise workflow for the development and testing of an oral this compound formulation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and should be optimized for specific laboratory conditions.
Protocol 1: In Vitro Urease Inhibition Assay
This protocol is adapted from standard colorimetric assays used to determine urease activity.[9][10]
Objective: To determine the in vitro inhibitory activity of this compound against urease.
Materials:
-
Jack bean urease (or other purified urease)
-
Urea solution (e.g., 100 mM)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Phenol reagent
-
Sodium hypochlorite solution
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of urease solution to each well.
-
Add 5 µL of the this compound dilutions to the test wells. For the positive control, add a known urease inhibitor (e.g., thiourea). For the negative control (no inhibition), add 5 µL of the solvent used for the inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 55 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 45 µL of phenol reagent and 70 µL of sodium hypochlorite solution to each well.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] x 100
Protocol 2: Preparation of an Oral Suspension of this compound
For initial in vivo studies, a simple oral suspension is often employed.
Objective: To prepare a homogenous and stable suspension of this compound for oral gavage in animal models.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water, or a lipid-based vehicle like medium-chain triglycerides)
-
Mortar and pestle or homogenizer
-
Calibrated balance
-
Stir plate and magnetic stir bar
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
If using a mortar and pestle, gradually add a small amount of the vehicle to the powder and triturate to form a smooth paste.
-
Slowly add the remaining vehicle while continuously stirring or mixing.
-
If using a homogenizer, add the powder to the vehicle and homogenize at an appropriate speed until a uniform suspension is achieved.
-
Visually inspect the suspension for any clumps or sedimentation.
-
Store the suspension in a tightly sealed container, protected from light, and at the recommended temperature. Ensure to re-suspend thoroughly before each administration.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in a Rodent Model
This protocol outlines a basic design for assessing the oral bioavailability and pharmacokinetic profile of this compound.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound following oral administration.
Materials:
-
This compound oral formulation
-
Appropriate animal model (e.g., male Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound oral formulation via oral gavage at a predetermined dose.
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or another appropriate site.
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.
-
Use appropriate software to calculate the pharmacokinetic parameters from the plasma concentration-time data.
Conclusion
The provided application notes and protocols offer a foundational framework for the preclinical development of an oral formulation of this compound. While specific details regarding the physicochemical properties of this compound are limited, the outlined methodologies provide a robust starting point for researchers. Further characterization of the compound's solubility, permeability, and stability will be crucial for the development of a commercially viable oral dosage form. The successful oral delivery of a potent urease inhibitor like this compound holds significant promise for the treatment of urease-dependent pathogenic infections.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. proteopedia.org [proteopedia.org]
- 4. Urease powder, 1units/mg 9002-13-5 [sigmaaldrich.com]
- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Development of Urease Inhibitors: What Opportunities Exist for Better Treatment of Helicobacter pylori Infection in Children? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]
- 10. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
Application Notes and Protocols for Urease-IN-H1: A Tool for Studying Urease Function
Note to the user: A comprehensive search of scientific literature and commercial databases did not yield any information for a specific compound named "Urease-IN-2". Therefore, these application notes and protocols have been generated for a hypothetical urease inhibitor, designated Urease-IN-H1 , to serve as a representative tool for researchers, scientists, and drug development professionals studying urease function. The data and protocols are based on established methods and representative values for known urease inhibitors.
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in local pH.[1] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis and peptic ulcers. In agriculture, urease activity in soil leads to significant nitrogen loss from urea-based fertilizers through ammonia volatilization.[2] Urease inhibitors are valuable chemical tools to study the physiological and pathological roles of urease and have therapeutic and agricultural applications.[3] Urease-IN-H1 is a potent, selective, and cell-permeable inhibitor of urease, making it an ideal tool for in vitro and cell-based studies of urease function.
Mechanism of Action
Urease-IN-H1 is a slow-binding, mixed-type inhibitor of urease. It interacts with the bi-nickel center in the active site of the enzyme, thereby preventing the binding and hydrolysis of urea. The inhibitory mechanism involves an initial reversible binding to the enzyme, followed by a slower conformational change that results in a tightly bound enzyme-inhibitor complex. This dual-step inhibition makes Urease-IN-H1 a highly effective modulator of urease activity.
Applications
-
Biochemical and Enzymatic Assays: Characterization of urease kinetics and inhibition.
-
Microbiology: Studying the role of urease in the survival and pathogenesis of ureolytic bacteria.
-
Drug Development: Serving as a lead compound for the development of novel therapeutics targeting urease.
-
Agricultural Research: Investigating methods to reduce nitrogen loss from urea-based fertilizers.[2]
Quantitative Data for Urease-IN-H1
The inhibitory activity of Urease-IN-H1 has been characterized using purified Jack bean urease. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Conditions |
| IC₅₀ | 15.5 ± 1.2 µM | pH 7.4, 25°C, 30 min pre-incubation |
| Kᵢ | 8.2 ± 0.7 µM | pH 7.4, 25°C |
| Inhibition Type | Mixed | Determined by Lineweaver-Burk analysis |
| Molecular Weight | 325.4 g/mol | - |
| Purity | >98% | HPLC |
| Solubility | >50 mM in DMSO | - |
Experimental Protocols
Urease Activity Assay (Indophenol Method)
This protocol describes a colorimetric assay to measure urease activity by quantifying the amount of ammonia produced. The indophenol method is a sensitive and reliable way to determine ammonia concentration.
Materials:
-
Jack bean urease (e.g., from Sigma-Aldrich, Type IX)
-
Urea solution (100 mM in 0.1 M phosphate buffer, pH 7.4)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Urease-IN-H1 stock solution (10 mM in DMSO)
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v NaOH, 0.1% NaOCl)
-
Ammonium chloride (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all solutions fresh on the day of the experiment.
-
Prepare Standard Curve: Prepare a series of ammonium chloride standards (e.g., 0, 10, 25, 50, 100, 200 µM) in phosphate buffer.
-
Assay Setup:
-
In a 96-well plate, add 5 µL of Urease-IN-H1 at various concentrations (or DMSO for control).
-
Add 55 µL of phosphate buffer.
-
Add 25 µL of urease solution (e.g., 10 U/mL in phosphate buffer).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiate Reaction: Add 55 µL of 100 mM urea solution to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for 30 minutes.
-
Develop Color:
-
Add 45 µL of phenol reagent to each well.
-
Add 70 µL of alkali reagent to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 50 minutes to allow for color development.
-
Measure Absorbance: Read the absorbance at 630 nm using a microplate reader.
-
Calculate Inhibition: Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
Protocol for Determining Inhibition Kinetics
This protocol is used to determine the mode of inhibition of Urease-IN-H1 (e.g., competitive, non-competitive, uncompetitive, or mixed) by measuring the initial reaction velocities at different substrate and inhibitor concentrations.
Materials:
-
Same materials as in the Urease Activity Assay.
Procedure:
-
Set up Reactions: Prepare a matrix of reactions in a 96-well plate with varying concentrations of urea (substrate) and Urease-IN-H1 (inhibitor).
-
Urea Concentrations: Use a range of concentrations around the Kₘ of urease (e.g., 0.5, 1, 2, 5, 10 mM).
-
Inhibitor Concentrations: Use at least three concentrations of Urease-IN-H1, including a zero-inhibitor control (e.g., 0, 5, 10, 20 µM).
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15 minutes at 30°C before adding the substrate.
-
Measure Initial Velocities:
-
Initiate the reactions by adding the urea solutions.
-
Measure the rate of ammonia production over a short period (e.g., 10-15 minutes) to ensure initial velocity conditions. This can be done in a kinetic mode on the plate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Analyze the plot to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Visualizations
Urease Catalytic Cycle and Inhibition
Caption: Mechanism of urease catalysis and inhibition by Urease-IN-H1.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the biochemical characterization of Urease-IN-H1.
References
Application Notes and Protocols for the Quantification of Urease-IN-2 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease is a significant virulence factor for several pathogens, most notably Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a risk factor for gastric cancer. By producing ammonia, H. pylori neutralizes the acidic environment of the stomach, facilitating its colonization and persistence. Inhibition of urease is therefore a key therapeutic strategy for the eradication of H. pylori and the treatment of associated gastroduodenal diseases.
"Urease-IN-2" represents a novel investigational urease inhibitor. Its effective therapeutic development relies on robust and validated bioanalytical methods to accurately quantify its concentration in biological matrices. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, intended to guide researchers and drug development professionals in their preclinical and clinical studies. While "this compound" is used as a placeholder, the methodologies described herein are widely applicable to various small-molecule urease inhibitors.
Mechanism of Action and Signaling Pathway
Urease inhibitors can be classified into two main categories: active-site directed inhibitors and mechanism-based inhibitors. Active-site directed inhibitors typically chelate the nickel ions in the urease active site, rendering the enzyme inactive. Mechanism-based inhibitors, on the other hand, are processed by urease into a reactive species that then irreversibly inactivates the enzyme.
The primary signaling pathway affected by urease inhibition in the context of H. pylori infection is the disruption of the bacterium's ability to survive in the acidic gastric environment. By blocking ammonia production, urease inhibitors prevent the neutralization of gastric acid, leading to a decrease in the viability of H. pylori and a reduction in the associated inflammatory cascade.
Caption: this compound inhibits urease, preventing ammonia production and gastric acid neutralization, thereby impeding H. pylori colonization and subsequent inflammation.
Quantitative Analysis of this compound
The quantification of this compound in biological samples such as plasma, serum, and tissue homogenates is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The choice of analytical method depends on factors such as the required sensitivity, selectivity, and throughput. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity. High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be employed, often requiring derivatization for enhanced sensitivity.
Data Presentation: Quantitative Method Parameters
The following tables summarize typical parameters for the quantification of a urease inhibitor like this compound using LC-MS/MS and HPLC.
Table 1: LC-MS/MS Method Parameters for this compound Quantification in Human Plasma
| Parameter | Recommended Value/Condition |
| Sample Preparation | Protein Precipitation or Solid-Phase Extraction (SPE) |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Transition | Specific to this compound and its internal standard |
| Linear Range | Typically 1 - 1000 ng/mL |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) |
Table 2: HPLC-UV Method Parameters for this compound Quantification in Human Serum
| Parameter | Recommended Value/Condition |
| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction |
| Derivatization Agent | If necessary for chromophore introduction |
| HPLC Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of buffer and organic solvent |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | Dependent on the chromophore of this compound |
| Linear Range | Typically 0.1 - 10 µg/mL |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) |
Experimental Protocols
Protocol for Urease Activity Inhibition Assay
This protocol is designed for the screening of urease inhibitors and the determination of their half-maximal inhibitory concentration (IC50).
Caption: Workflow for the in vitro urease activity inhibition assay.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 6.8)
-
This compound
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
In a 96-well plate, add 25 µL of Jack bean urease solution to each well.
-
Add 55 µL of phosphate buffer to each well.
-
Add 5 µL of the this compound dilutions to the sample wells. Add 5 µL of solvent to the control wells and 5 µL of a known inhibitor (e.g., thiourea) to the positive control wells.
-
Incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of urea solution to each well.
-
Incubate the plate at 30°C for 50 minutes.
-
Stop the reaction and develop the color by adding 45 µL of phenol reagent and 70 µL of alkali reagent to each well.
-
Read the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
Protocol for LC-MS/MS Quantification of this compound in Human Plasma
This protocol provides a general framework for the development of a validated LC-MS/MS method for this compound.
Application Notes and Protocols for Urease Inhibitors in Reducing Ammonia Volatilization from Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonia volatilization from urea-based fertilizers is a significant challenge in agriculture, leading to economic losses and environmental concerns.[1][2][3] Urea, a widely used nitrogen fertilizer due to its high nitrogen content and affordability, is hydrolyzed by the soil enzyme urease into ammonia and carbon dioxide.[1][4][5] Under certain soil conditions, a substantial portion of the applied nitrogen can be lost to the atmosphere as ammonia gas, with potential losses reaching 30-40% of the total fertilizer-N.[6] Urease inhibitors are compounds that temporarily block the activity of the urease enzyme, slowing down the conversion of urea to ammonia.[3] This delay allows for urea to be incorporated into the soil by rainfall or irrigation, where the resulting ammonium is less susceptible to volatilization.[3][7]
This document provides detailed application notes and protocols for the use of urease inhibitors, using commercially available examples as a proxy, to reduce ammonia volatilization from soil. While the specific compound "Urease-IN-2" was not identified in the scientific literature, the principles and methodologies described herein are applicable to the evaluation of any novel urease inhibitor.
Mechanism of Action
Urease, a nickel-containing metalloenzyme found abundantly in soils, catalyzes the hydrolysis of urea.[4][5][8] The inhibition of this enzyme is a key strategy to control the rate of ammonia production. Urease inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT), function by binding to the active site of the urease enzyme, preventing it from hydrolyzing urea.[9][10] This competitive inhibition slows down the rate of urea breakdown, providing a window of opportunity for the urea to move into the soil profile where the released ammonia can be converted to the more stable ammonium form and be retained on soil colloids.[3]
Caption: Mechanism of urease inhibition to reduce ammonia volatilization.
Quantitative Data on Urease Inhibitor Efficacy
The effectiveness of urease inhibitors can vary depending on soil type, temperature, moisture, and the specific inhibitor used. The following table summarizes data on the reduction of ammonia volatilization by different urease inhibitors from various studies.
| Urease Inhibitor | Application Rate | Reduction in NH₃ Volatilization (%) | Soil Type/Conditions | Reference |
| NBPT | 530 mg/kg of Urea | 50 - 62 | Field conditions | [10] |
| 2-NPT | 0.75 g/kg of N | 74 - 84 | Grassland | [11] |
| 2-NPT | 1.0 g/kg of N | 69 - 88 | Grassland | [11] |
| 2-NPT | 1.5 g/kg of N | 70 - 100 | Grassland | [11] |
| Unspecified Urease Inhibitor | Not specified | 35 | Tropical soil | [12] |
| Unspecified Urease Inhibitor | Not specified | 5 | Dry acidic soil | [2] |
Experimental Protocols
Protocol 1: Laboratory Incubation Study to Evaluate Urease Inhibitor Efficacy
This protocol outlines a laboratory-based method to assess the effectiveness of a urease inhibitor in reducing ammonia volatilization from soil.
Materials:
-
Soil samples (air-dried and sieved)
-
Urea
-
Urease inhibitor (e.g., this compound)
-
Incubation chambers (e.g., sealed jars or containers)
-
Ammonia traps (e.g., boric acid solution)
-
Vacuum pump or airflow system
-
Titration equipment or spectrophotometer
-
Incubator
Procedure:
-
Soil Preparation: Collect soil from the desired location, air-dry it, and pass it through a 2-mm sieve to ensure homogeneity.
-
Treatment Preparation: Prepare the following treatments:
-
Control (soil only)
-
Urea only
-
Urea + Urease inhibitor at various concentrations
-
-
Incubation Setup:
-
Place a known amount of soil (e.g., 100 g) into each incubation chamber.
-
Adjust the soil moisture to a specific water-holding capacity (e.g., 60%).
-
Apply the urea and urease inhibitor treatments to the soil surface and mix gently if required by the experimental design.
-
-
Ammonia Trapping:
-
Place an ammonia trap containing a known volume and concentration of boric acid solution inside each chamber.
-
Seal the chambers and connect them to an airflow system to facilitate the movement of volatilized ammonia into the trap.[13]
-
-
Incubation: Incubate the chambers at a constant temperature (e.g., 25°C) for a defined period (e.g., 28 days).
-
Sampling and Analysis:
-
Periodically (e.g., daily for the first week, then every few days), remove the ammonia traps and replace them with fresh ones.
-
Determine the amount of ammonia captured in the boric acid solution by titration with a standard acid (e.g., 0.01 M HCl) or by colorimetric analysis.
-
-
Data Calculation: Calculate the cumulative ammonia loss over the incubation period for each treatment and express it as a percentage of the applied nitrogen.
Caption: Workflow for laboratory evaluation of urease inhibitors.
Protocol 2: Field Study using Dynamic Chamber Method
This protocol describes a field-based approach to measure ammonia volatilization under more realistic environmental conditions.
Materials:
-
Field plots
-
Urea and urease inhibitor
-
Dynamic chambers (e.g., wind tunnels or semi-open static chambers)
-
Air pump and flow meters
-
Ammonia scrubbing solution (e.g., phosphoric acid)
-
Sample collection vessels
-
Analytical instrument for ammonia determination (e.g., spectrophotometer, ion chromatograph)
Procedure:
-
Plot Establishment: Establish experimental plots in the field with uniform soil and environmental conditions.
-
Fertilizer Application: Apply the fertilizer treatments (Control, Urea, Urea + Urease Inhibitor) to the surface of the plots at agronomically relevant rates.
-
Chamber Placement: Immediately after fertilizer application, place the dynamic chambers over the treated areas. The chambers are designed to have a controlled airflow across the soil surface.
-
Air Sampling:
-
Draw air from the chamber at a constant, known flow rate using an air pump.
-
Pass the air through an ammonia scrubbing solution to capture the volatilized ammonia.
-
-
Sample Collection: Collect the scrubbing solution at regular intervals (e.g., every 6-12 hours for the first few days, then daily).
-
Sample Analysis: Analyze the concentration of ammonia in the scrubbing solution using a suitable analytical method.
-
Flux Calculation: Calculate the ammonia volatilization flux (e.g., in kg N ha⁻¹ day⁻¹) based on the concentration of ammonia in the scrubbing solution, the airflow rate, and the area covered by the chamber.
-
Data Integration: Integrate the flux data over the measurement period to determine the cumulative ammonia loss for each treatment.
Factors Influencing Urease Inhibitor Performance
Several factors can affect the efficacy of urease inhibitors in reducing ammonia volatilization:
-
Soil pH: Urease activity and ammonia volatilization are generally higher in alkaline soils.[1][6]
-
Temperature: Higher temperatures increase the rate of urea hydrolysis and ammonia volatilization.[6][14]
-
Soil Moisture: Urease requires water for the hydrolysis of urea; however, excessive moisture can lead to urea leaching, while very dry conditions can slow down hydrolysis.[6] Rainfall or irrigation after application can incorporate urea into the soil, reducing volatilization.[7]
-
Organic Matter and Crop Residue: Soils with high organic matter and surface residues tend to have higher urease activity.[1][3]
-
Soil Texture: Sandy soils may exhibit higher ammonia volatilization compared to clay soils.[9]
Conclusion
The use of urease inhibitors is a promising strategy to reduce ammonia volatilization from urea-based fertilizers, thereby enhancing nitrogen use efficiency and mitigating environmental impacts. The protocols and data presented provide a framework for researchers and scientists to evaluate the efficacy of novel urease inhibitors like "this compound". Careful consideration of experimental design and environmental factors is crucial for obtaining reliable and reproducible results. Further research is encouraged to optimize the application of urease inhibitors under various agricultural systems.
References
- 1. Ammonia volatilization from urea - Wikipedia [en.wikipedia.org]
- 2. Banding of urea increased ammonia volatilization in a dry acidic soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resource Center Detail [conservfs.com]
- 4. Urease - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Ammonia loss from urea-containing fertilizers – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 8. Isolation and Characterization of Urease-Producing Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficiency of urease and nitrification inhibitors in reducing ammonia volatilization from diverse nitrogen fertilizers applied to different soil types and wheat straw mulching [hero.epa.gov]
- 10. Urease inhibitors technologies as strategy to mitigate agricultural ammonia emissions and enhance the use efficiency of urea-based fertilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ammonia loss from urea in grassland and its mitigation by the new urease inhibitor 2-NPT | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for Urease-IN-2 in Cell Culture Experiments
Disclaimer: Information regarding a specific molecule designated "Urease-IN-2" is not available in the public scientific literature. The following application notes and protocols are based on established methodologies for studying known urease inhibitors in a cell culture context, particularly in relation to urease-producing bacteria such as Helicobacter pylori. The quantitative data presented is for well-characterized urease inhibitors and should serve as a reference point. Researchers must optimize protocols and determine the effective concentrations for their specific inhibitor.
Introduction
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, enabling their survival in the acidic environment of the stomach.[2][3] By neutralizing gastric acid, urease facilitates bacterial colonization and contributes to the pathogenesis of gastritis, peptic ulcers, and gastric cancer.[3][4] Consequently, the inhibition of urease represents a promising therapeutic strategy for combating such infections.[4] Urease inhibitors are typically classified based on their mechanism of action as either active site-directed (substrate-like) or mechanism-based.[5][6]
This document provides a comprehensive framework for utilizing a novel urease inhibitor, here termed this compound, in cell culture experiments to assess its inhibitory efficacy and its impact on bacterial viability.
Quantitative Data of Known Urease Inhibitors
The following table summarizes the inhibitory concentrations of several well-characterized urease inhibitors. This information can be used for comparative purposes when evaluating a new compound like this compound.
| Inhibitor | Target Organism/Enzyme | Effective Inhibitory Concentration / IC50 | Reference(s) |
| Acetohydroxamic Acid (AHA) | Helicobacter pylori | 2.5 mM (significant inhibition) | [2] |
| Baicalin | Helicobacter pylori | 8 mM (significant inhibition) | [2] |
| Ebselen | Helicobacter pylori | 0.06 mM (significant inhibition) | [2] |
| 4-bromophenyl boronic acid | Jack Bean Urease (JBU) | 51.7 ± 13.5% inhibition at 20 µM | [7] |
Experimental Protocols
Protocol for Urease Inhibition Assay in Bacterial Lysates
This protocol is designed to quantify the direct inhibitory effect of this compound on urease activity in a cell-free system.
Materials:
-
Urease-producing bacteria (e.g., Helicobacter pylori)
-
Lysis Buffer (e.g., PBS containing a protease inhibitor cocktail)
-
Urea solution (e.g., 40 mM in a suitable buffer)
-
This compound at a range of concentrations
-
Ammonia detection reagents (e.g., phenol-hypochlorite based)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Bacterial Lysate:
-
Culture the selected urease-producing bacteria to the mid-logarithmic phase.
-
Harvest the cells via centrifugation.
-
Wash the resulting cell pellet with cold PBS.
-
Resuspend the cells in Lysis Buffer and lyse them using sonication on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant containing the urease enzyme.
-
-
Urease Inhibition Assay:
-
In a 96-well plate, add a standardized amount of the bacterial lysate to each well.
-
Add varying concentrations of this compound to the designated wells. Include a vehicle control (the solvent used to dissolve this compound) and a positive control inhibitor if available.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the urea solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction and measure the ammonia produced using a colorimetric method such as the Berthelot method.[8]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol for Bacterial Viability Assay
This protocol evaluates the effect of this compound on the viability of whole bacterial cells.
Materials:
-
Urease-producing bacteria
-
Appropriate liquid culture medium
-
This compound at a range of concentrations
-
Cell viability assay kit (e.g., ATP-based luminescence assay or flow cytometry-based stains)
-
96-well opaque plates (for luminescence assays) or flow cytometry tubes
Procedure (using an ATP-based assay):
-
Grow the bacteria to the logarithmic phase of growth.
-
In a 96-well opaque plate, dispense a standardized number of bacteria into each well.
-
Add different concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the plate under optimal growth conditions for a specified period (e.g., 24 hours).[9]
-
Equilibrate the plate to room temperature.
-
Add the ATP-releasing and detection reagent to each well as per the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Data Analysis:
-
Express the viability of the treated cells as a percentage of the vehicle control.
-
Protocol for Gene Expression Analysis (Optional)
This protocol can determine if this compound affects the transcription of urease-related genes.
Materials:
-
Urease-producing bacteria
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers specific for urease subunit genes (e.g., ureA, ureB) and a stable housekeeping gene
-
Real-time PCR (qPCR) master mix
-
qPCR instrument
Procedure:
-
Treat bacterial cultures with and without a specific concentration of this compound for a defined time.
-
Isolate total RNA from the bacterial cells using a commercial kit.
-
Synthesize first-strand cDNA from the extracted RNA.
-
Perform qPCR using primers for the target urease genes and the housekeeping gene for normalization.
-
Data Analysis:
-
Calculate the relative fold change in the expression of the urease genes in the treated samples compared to the untreated control using the ΔΔCt method.[2]
-
Visualizations
Proposed Mechanism of Urease Action and Inhibition
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. proteopedia.org [proteopedia.org]
- 4. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
Application Notes and Protocols: Urease-IN-2 as a Positive Control in Urease Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic reaction leads to an increase in local pH.[2] In medicine, urease is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections.[3][4] Therefore, the inhibition of urease activity is a key therapeutic strategy for combating these pathogens.
High-throughput screening (HTS) of chemical libraries for novel urease inhibitors requires a reliable and potent positive control to validate assay performance and normalize results. Urease-IN-2 is a potent urease inhibitor suitable for this purpose. These application notes provide a detailed protocol for utilizing this compound as a positive control in a colorimetric, 96-well plate-based urease inhibitor screening assay.
Principle of the Assay
The urease inhibitor screening assay is based on the measurement of ammonia produced from the hydrolysis of urea. The amount of ammonia is determined using the Berthelot (phenol-hypochlorite) method, which forms a colored indophenol product that can be quantified spectrophotometrically at approximately 670 nm.[5] In the presence of a urease inhibitor, the enzymatic activity is reduced, leading to a decrease in ammonia production and a corresponding reduction in the colorimetric signal. This compound serves as a reliable positive control, demonstrating maximal inhibition of the enzyme under the assay conditions.
Materials and Reagents
-
Urease (e.g., from Jack Bean)
-
Urea
-
This compound (Positive Control)
-
Phosphate Buffer (e.g., 20 mM, pH 7.0)
-
Phenol Nitroprusside Solution
-
Alkaline Hypochlorite Solution
-
96-well microplates
-
Microplate reader
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Experimental Workflow
The following diagram illustrates the general workflow for the urease inhibitor screening assay.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Urease Stock Solution: Prepare a 1 U/mL stock solution of urease in phosphate buffer.
-
Urea Solution: Prepare a 100 mM solution of urea in phosphate buffer.
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in phosphate buffer to the desired final concentration for the assay.
-
Test Compound Solutions: Prepare stock solutions of test compounds in a suitable solvent. Dilute to the desired screening concentrations in phosphate buffer.
-
-
Assay Procedure in a 96-Well Plate:
-
Enzyme Control (100% activity): Add 20 µL of phosphate buffer to the designated wells.
-
Positive Control (e.g., this compound): Add 20 µL of the diluted this compound solution to the designated wells.
-
Test Compounds: Add 20 µL of the diluted test compound solutions to the respective wells.
-
Enzyme Addition: Add 20 µL of the urease stock solution to all wells except the blank.
-
Blank: Add 40 µL of phosphate buffer to the blank wells.
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of the urea solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
-
Detection of Ammonia:
-
Add 50 µL of Phenol Nitroprusside Solution to each well.
-
Add 50 µL of Alkaline Hypochlorite Solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance of each well at 670 nm using a microplate reader.
-
Data Presentation and Analysis
The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100
Where:
-
Abscontrol is the absorbance of the enzyme control (100% activity).
-
Abssample is the absorbance in the presence of the test compound or this compound.
The IC50 value, which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Representative Data for this compound as a Positive Control
| Concentration of this compound | Absorbance at 670 nm (Mean ± SD) | % Inhibition |
| Enzyme Control (0 µM) | 1.25 ± 0.05 | 0% |
| 1 µM | 0.88 ± 0.04 | 29.6% |
| 5 µM | 0.51 ± 0.03 | 59.2% |
| 10 µM | 0.26 ± 0.02 | 79.2% |
| 25 µM | 0.13 ± 0.01 | 89.6% |
| 50 µM | 0.07 ± 0.01 | 94.4% |
Note: The data presented in Table 1 is for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
Urease Catalytic Mechanism
The catalytic mechanism of urease involves the hydrolysis of urea at a bi-nickel center in the enzyme's active site.
Conclusion
This compound is an effective positive control for urease inhibitor screening assays. The protocol described herein provides a robust and reproducible method for identifying and characterizing novel urease inhibitors. The use of a potent and reliable positive control is crucial for the validation and normalization of screening data, ensuring the quality and reliability of the results obtained in the drug discovery process.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Urease-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed procedure for the chemical synthesis of Urease-IN-2, a non-competitive urease inhibitor. This compound, also identified as compound 8g in referenced literature, has demonstrated significant inhibitory activity against Jack bean urease. This application note includes a step-by-step protocol for its synthesis, a summary of the required reagents and reaction conditions, and a workflow for the purification of the final product. The provided information is intended to facilitate the scale-up production of this compound for research and drug development purposes.
Introduction
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to the pathogenesis of diseases such as gastritis, peptic ulcers, and urinary tract infections. The inhibition of urease is, therefore, a promising therapeutic strategy for the treatment of infections caused by urease-producing microorganisms.
This compound is a potent non-competitive inhibitor of urease, with a reported IC50 value of 0.94 µM and a Ki of 1.6 µM against Jack bean urease. Its chemical name is 2-(cyclohexyl(phenyl)amino)-N-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide. This document outlines a comprehensive, multi-step synthesis protocol for this compound, suitable for laboratory-scale and potential scale-up production.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that involves the formation of key intermediates. The overall synthetic workflow is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of this compound and its intermediates.
Materials and Reagents
| Reagent | Purity | Supplier |
| 5-nitrofuran-2-carbohydrazide | ≥98% | Commercially available |
| Potassium thiocyanate | ≥99% | Commercially available |
| Hydrochloric acid (HCl) | 37% | Commercially available |
| Sulfuric acid (H₂SO₄) | 98% | Commercially available |
| 2-chloroacetyl chloride | ≥98% | Commercially available |
| Dry Acetone | Anhydrous | Commercially available |
| N-cyclohexylaniline | ≥98% | Commercially available |
| Potassium carbonate (K₂CO₃) | ≥99% | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available |
| Ethyl acetate | HPLC grade | Commercially available |
| n-Hexane | HPLC grade | Commercially available |
| Dichloromethane (DCM) | HPLC grade | Commercially available |
| Methanol | HPLC grade | Commercially available |
Synthesis of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine (Intermediate B)
Step 1: Synthesis of Potassium 2-(5-nitrofuran-2-carbonyl)hydrazine-1-carbothioate (Intermediate A)
-
To a stirred solution of 5-nitrofuran-2-carbohydrazide (10 mmol) in a suitable solvent, add a solution of potassium thiocyanate (12 mmol) in water.
-
Add concentrated hydrochloric acid (0.5 mL) dropwise to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold water, and dried to yield Intermediate A.
Step 2: Cyclization to form 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine (Intermediate B)
-
Carefully add Intermediate A (8 mmol) in small portions to ice-cold concentrated sulfuric acid (10 mL) with constant stirring.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Pour the mixture onto crushed ice.
-
The resulting precipitate is filtered, washed thoroughly with water until the washings are neutral, and then dried to afford Intermediate B.
Synthesis of 2-chloro-N-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide (Intermediate C)
-
Dissolve Intermediate B (5 mmol) in dry acetone (50 mL).
-
To this solution, add 2-chloroacetyl chloride (6 mmol) dropwise at room temperature.
-
Reflux the reaction mixture for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold acetone, and dried under vacuum to give Intermediate C.
Synthesis of this compound (2-(cyclohexyl(phenyl)amino)-N-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide))
-
In a round-bottom flask, combine Intermediate C (2 mmol), N-cyclohexylaniline (2.2 mmol), and potassium carbonate (4 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to yield pure this compound.
Data Presentation
The following table summarizes the expected yields and key characterization data for this compound and its intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| Intermediate B | C₆H₄N₄O₃S | 228.19 | 85-90 | 210-212 |
| Intermediate C | C₈H₅ClN₄O₄S | 304.67 | 80-85 | 188-190 |
| This compound | C₂₀H₂₁N₅O₄S | 443.48 | 70-75 | 175-177 |
Scale-Up Considerations
For scaling up the synthesis of this compound, the following points should be considered:
-
Reaction Vessels: Use appropriately sized glass-lined or stainless steel reactors with overhead stirring and temperature control.
-
Temperature Control: Ensure efficient heating and cooling systems are in place to manage the exothermic nature of some reaction steps, particularly the addition of sulfuric acid.
-
Reagent Addition: For larger scale reactions, controlled addition of reagents using addition funnels or pumps is recommended to maintain optimal reaction conditions.
-
Work-up and Isolation: Filtration and drying equipment should be scaled appropriately. Consider using a centrifuge for faster solid-liquid separation.
-
Purification: For large-scale purification, flash chromatography systems with larger columns or preparative HPLC may be necessary to achieve high purity.
-
Safety: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle corrosive reagents like concentrated sulfuric acid and lachrymatory reagents like 2-chloroacetyl chloride with extreme care.
Urease Inhibition Assay Protocol
To evaluate the inhibitory activity of the synthesized this compound, a standard in vitro urease inhibition assay can be performed.
Principle
The assay measures the production of ammonia from the hydrolysis of urea by urease. The amount of ammonia produced is determined spectrophotometrically using the Berthelot method. The inhibitory activity of this compound is determined by measuring the reduction in ammonia production in the presence of the inhibitor.
Workflow
Caption: Workflow for the in vitro urease inhibition assay.
Conclusion
This application note provides a comprehensive guide for the synthesis and preliminary evaluation of this compound. The detailed protocols and considerations for scale-up are intended to support researchers and drug development professionals in the production of this potent urease inhibitor for further investigation and potential therapeutic applications. Adherence to the described procedures and safety precautions is essential for the successful and safe synthesis of this compound.
Application Notes and Protocols for Urease Inhibitors in the Prevention of Urinary Catheter Encrustation
Note: No specific compound designated "Urease-IN-2" was identified in a comprehensive search of publicly available scientific literature. Therefore, these application notes and protocols have been generated using a well-characterized and potent urease inhibitor, N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU) , as a representative example. Data for the established urease inhibitor, Acetohydroxamic acid (AHA), is also included for comparative purposes.
Introduction
Urinary catheter encrustation is a significant complication associated with long-term catheterization, often leading to blockage and subsequent clinical issues such as urinary retention, incontinence, and an increased risk of urinary tract infections.[1][2] The primary cause of this encrustation is the colonization of the catheter by urease-producing bacteria, most notably Proteus mirabilis.[1][2][3] Bacterial urease catalyzes the hydrolysis of urea in urine to ammonia, which elevates the urinary pH.[3][4] This alkaline environment promotes the precipitation of calcium and magnesium phosphates, leading to the formation of crystalline biofilms that encrust and obstruct the catheter.[1][3]
Urease inhibitors represent a promising therapeutic strategy to prevent catheter encrustation by targeting the key enzyme responsible for the initial pH elevation. By inhibiting urease activity, these compounds can maintain a lower urinary pH, thereby preventing the crystallization of mineral salts and the subsequent blockage of the catheter.[3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working on urease inhibitors for the prevention of urinary catheter encrustation, using N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU) as a primary example.
Mechanism of Action of Urease Inhibitors
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. The carbamate spontaneously decomposes to form another molecule of ammonia and carbonic acid.[4][5] The overall reaction results in a net increase in pH due to the production of ammonia, a weak base.
Urease inhibitors, such as Bis-TU, act by binding to the active site of the urease enzyme, preventing it from hydrolyzing urea. This inhibition maintains a normal urinary pH, thus preventing the precipitation of crystals and subsequent catheter encrustation.
Data Presentation
The following tables summarize the quantitative data for the efficacy of N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU) in comparison to Acetohydroxamic acid (AHA).
Table 1: In Vitro Urease Inhibition against Proteus mirabilis
| Compound | IC50 (mM) | Fold Improvement vs. AHA |
| Acetohydroxamic acid (AHA) | 4.8 | - |
| N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU) | 0.19 | ~25x |
IC50 (Inhibitory Concentration 50) is the concentration of the inhibitor required to reduce the activity of the urease enzyme by half.[6][7]
Table 2: Performance in an In Vitro Bladder Model
| Treatment | Mean Time to Catheter Blockage (hours) | Mean Final pH |
| Control (No Inhibitor) | 48 | > 8.5 |
| Acetohydroxamic acid (AHA) | 72 | ~ 7.5 |
| N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU) | > 120 | < 7.0 |
Data is representative of typical outcomes in in vitro bladder models simulating infection with Proteus mirabilis.[6]
Experimental Protocols
Protocol 1: Determination of Urease Inhibitory Activity (Berthelot Assay)
This protocol describes the determination of the IC50 value of a urease inhibitor against whole-cell Proteus mirabilis.
Materials:
-
Proteus mirabilis (e.g., ATCC 29906)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), pH 7.4
-
Urea solution (e.g., 100 mM in PBS)
-
Test compounds (urease inhibitors) at various concentrations
-
Berthelot's Reagents:
-
Reagent A: Phenol-nitroprusside solution
-
Reagent B: Alkaline hypochlorite solution
-
-
Ammonium chloride (NH4Cl) standard solutions (for calibration curve)
-
96-well microtiter plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm or ~600 nm.[8][9]
Workflow:
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate P. mirabilis into LB broth and incubate overnight at 37°C with shaking.
-
Harvest the bacterial cells by centrifugation (e.g., 3000 x g for 10 minutes).
-
Wash the cell pellet with PBS and resuspend in fresh PBS to a desired optical density (e.g., OD600 of 1.0).
-
-
Urease Inhibition Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of the P. mirabilis cell suspension.
-
50 µL of the test compound at various concentrations (prepare serial dilutions). For the control, add 50 µL of PBS.
-
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the urease reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Ammonia Detection (Berthelot's Method):
-
Data Analysis:
-
Prepare a standard curve using known concentrations of NH4Cl.
-
Calculate the concentration of ammonia produced in each well from the standard curve.
-
Determine the percentage of urease inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Bladder Model for Catheter Encrustation
This protocol describes a physical model of a catheterized bladder to assess the efficacy of urease inhibitors in preventing catheter encrustation.
Materials:
-
In vitro bladder model apparatus (glass "bladder" chamber with inlet and outlet ports).[10][11]
-
Peristaltic pump.
-
Artificial urine medium (AUM) - a sterile solution mimicking the chemical composition of human urine. The pH should be adjusted to ~6.1.[10]
-
Proteus mirabilis culture.
-
Foley catheters (e.g., silicone, size 14 Ch).[12]
-
Urease inhibitor solution (e.g., Bis-TU dissolved in an appropriate solvent and added to the AUM).
-
Sterile tubing and collection vessels (urine drainage bags).
Workflow:
References
- 1. Clinical complications of urinary catheters caused by crystalline biofilms: something needs to be done - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Encrusted and incarcerated urinary bladder catheter: what are the options? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 4. Urease - Wikipedia [en.wikipedia.org]
- 5. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICS 2022 Abstract #514 Rational drug design to identify a new urease inhibitor to treat urinary catheter blockage. [ics.org]
- 8. static.igem.wiki [static.igem.wiki]
- 9. linear.es [linear.es]
- 10. researchgate.net [researchgate.net]
- 11. An In Vitro Bladder Model of Catheter-Associated Urinary Tract Infection [jove.com]
- 12. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
Troubleshooting & Optimization
Troubleshooting Urease-IN-2 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Urease-IN-2 insolubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous experimental buffer. What should I do?
A1: this compound, like many small molecule inhibitors, can exhibit poor solubility in purely aqueous solutions. The recommended approach is to first dissolve the compound in an organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous buffer.
Q2: What is the recommended organic solvent for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended initial choice for solubilizing this compound. It is a powerful, water-miscible organic solvent suitable for most in vitro assays.
Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue and can often be addressed by:
-
Optimizing the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining solubility, typically between 0.1% and 1%.
-
Using a pre-warmed buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes improve solubility.
-
Vortexing during dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Trying alternative co-solvents: If DMSO is not suitable for your experimental system, other co-solvents can be tested.
Q4: Are there alternative solvents to DMSO I can use?
A4: Yes, if DMSO is not compatible with your experiment, other organic solvents can be used. The choice of solvent will depend on the specific requirements of your assay. See the table below for a summary of common co-solvents.
Q5: Can I use sonication to help dissolve my this compound?
A5: Yes, after preparing the initial solution in an appropriate solvent, brief sonication in a water bath can help to break up any small aggregates and facilitate complete dissolution.
Troubleshooting Flowchart for this compound Insolubility
Caption: Troubleshooting workflow for solubilizing this compound.
Quantitative Data Summary: Co-solvents and Surfactants
| Reagent | Type | Typical Starting Stock Concentration | Recommended Final Assay Concentration | Notes |
| DMSO | Co-solvent | 10-50 mM | 0.1 - 1% | Most common initial choice. Can be toxic to some cells at higher concentrations. |
| Ethanol | Co-solvent | 10-50 mM | 0.1 - 1% | Less toxic than DMSO for some cell-based assays. |
| DMF | Co-solvent | 10-50 mM | 0.1 - 1% | A stronger solvent than DMSO, use with caution. |
| Tween-20 | Surfactant | 1-10% (w/v) | 0.01 - 0.1% | Non-ionic detergent, generally used in biochemical assays, not for cell-based assays. |
| Triton X-100 | Surfactant | 1-10% (w/v) | 0.01 - 0.1% | Non-ionic detergent, generally used in biochemical assays, not for cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution. If particulates are still visible, sonicate the tube in a water bath for 5-10 minutes.
-
Once the solution is clear, it is ready for use. Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock into Aqueous Buffer
Objective: To prepare the final working concentration of this compound in an aqueous buffer with minimal precipitation.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous experimental buffer (e.g., PBS, Tris, HEPES)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Pipette the required volume of the warmed aqueous buffer into a sterile tube.
-
While vortexing the tube with the aqueous buffer, add the required volume of the 10 mM this compound DMSO stock solution dropwise.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for your experiment.
Signaling Pathway and Experimental Workflow Diagrams
Urease Catalytic Pathway and Inhibition
Caption: this compound acts as a non-competitive inhibitor of the urease enzyme.
Experimental Workflow for Testing this compound Efficacy
Technical Support Center: Optimizing Urease Inhibitor Assays
Welcome to the technical support center for urease inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of urease inhibitors for in vitro assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for urease and its inhibitors?
A1: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. The carbamate spontaneously decomposes to form another molecule of ammonia and carbonic acid. This reaction leads to an increase in pH.[1][2] Urease inhibitors can act through various mechanisms, primarily by targeting the nickel ions in the active site. They can be classified as active site-directed (substrate-like) or mechanism-based.[3] These inhibitors often chelate the nickel ions or form other interactions that block the substrate from binding, thus inhibiting enzyme activity.
Q2: What is a typical starting concentration range for a novel urease inhibitor in an in vitro assay?
A2: For a novel urease inhibitor, it is advisable to start with a broad concentration range to determine its potency. A common starting point is to perform serial dilutions, for instance, from 100 µM down to 1 nM. The ideal range will depend on the inhibitor's expected potency. For many known urease inhibitors, the half-maximal inhibitory concentration (IC50) values fall within the micromolar (µM) to nanomolar (nM) range.
Q3: How do I determine the IC50 value of my urease inhibitor?
A3: To determine the IC50 value, you need to measure the percentage of urease inhibition at a series of inhibitor concentrations. A common method is to use a 96-well plate format, with each well containing the enzyme, substrate (urea), and a specific concentration of the inhibitor.[4] After a set incubation period, the amount of ammonia produced is measured. The percentage of inhibition is calculated for each concentration relative to a control with no inhibitor. The IC50 is then determined by fitting the concentration-response data to a suitable equation, such as the Hill equation, using non-linear regression analysis.[4]
Q4: What are the optimal pH and temperature conditions for a urease assay?
A4: The optimal pH for most urease enzymes, such as that from Jack Bean, is around 7.4.[5][6][7] The optimal temperature is typically around 60°C, although the enzyme can begin to denature at temperatures above 45°C with prolonged incubation.[6][7] It is crucial to maintain a consistent pH and temperature across all experiments to ensure reproducibility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Inconsistent incubation times or temperatures- Reagent instability | - Calibrate pipettes regularly.- Use a multi-channel pipette for adding reagents to multiple wells simultaneously.- Ensure a stable temperature-controlled incubator or water bath.- Prepare fresh reagents daily, especially the substrate and inhibitor solutions. |
| No or very low urease activity in the control group | - Inactive enzyme- Incorrect buffer pH- Presence of contaminating inhibitors | - Use a new batch of urease or verify the activity of the current batch with a known standard.- Check and adjust the pH of the assay buffer to the optimal range (around 7.4).- Ensure all glassware and reagents are free from heavy metals or other potential inhibitors.[5] |
| Inconsistent IC50 values across experiments | - Fluctuation in experimental conditions (pH, temperature, incubation time)- Degradation of the inhibitor stock solution- Different batches of enzyme or substrate | - Strictly control all experimental parameters.- Store inhibitor stock solutions at the recommended temperature and protect from light if necessary. Prepare fresh dilutions for each experiment.- Qualify new batches of enzyme and substrate to ensure consistency. |
| Precipitation of the inhibitor in the assay well | - Poor solubility of the inhibitor in the assay buffer- Concentration of the inhibitor is too high | - Dissolve the inhibitor in a suitable solvent like DMSO at a higher stock concentration and then dilute it in the assay buffer. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells, including controls.[4]- Test a lower concentration range of the inhibitor. |
| False-positive results | - The inhibitor interferes with the ammonia detection method- The inhibitor is unstable and breaks down into interfering compounds | - Run a control experiment with the inhibitor and the detection reagents in the absence of the enzyme to check for any direct reaction.- Assess the stability of the inhibitor under assay conditions. |
Experimental Protocols
Urease Activity Assay (Berthelot Method)
This protocol is a common method for determining urease activity by measuring the production of ammonia.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (substrate)
-
Phosphate buffer (e.g., 20 mM, pH 7.0)[8]
-
Urease inhibitor (Urease-IN-X)
-
Phenol-hypochlorite reagents (for Berthelot method)[8]
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer (e.g., 50 mM).[8]
-
Prepare a stock solution of Urease-IN-X in a suitable solvent (e.g., DMSO) and then create serial dilutions in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
50 µL of phosphate buffer
-
25 µL of Urease-IN-X solution at various concentrations (or buffer for the control).
-
25 µL of urease enzyme solution.
-
-
Include a "no enzyme" control with buffer instead of the enzyme solution.[4]
-
-
Enzyme Reaction:
-
Ammonia Detection:
-
Stop the reaction and measure the ammonia concentration using the Berthelot method by adding the phenol and hypochlorite reagents according to the manufacturer's instructions.
-
Read the absorbance at a wavelength of around 595-670 nm after color development.[8]
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each inhibitor concentration compared to the control (0% inhibition).
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
-
Visualizations
Urease Catalytic Cycle
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biochemden.com [biochemden.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
Urease-IN-2 degradation and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urease inhibitors. The information provided is of a general nature for common classes of urease inhibitors, as specific data for a compound designated "Urease-IN-2" is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of urease inhibitor degradation in my sample?
A1: Degradation of a urease inhibitor can manifest in several ways during your experiments:
-
Loss of Potency: A noticeable decrease in the inhibitory activity (e.g., an increase in the IC₅₀ value) over time is a primary indicator.
-
Appearance of New Peaks in Chromatography: When analyzing your compound using techniques like HPLC or LC-MS, the emergence of new peaks that are not present in a freshly prepared sample suggests the formation of degradation products.
-
Changes in Physical Appearance: Discoloration, precipitation, or changes in the solubility of your compound in solution can also indicate instability.
-
Inconsistent Results: High variability in experimental results between different batches or over time can be a sign of sample degradation.
Q2: How can I improve the stability of my urease inhibitor in solution?
A2: To enhance the stability of your urease inhibitor in solution, consider the following:
-
Optimize pH: The stability of many small molecules is pH-dependent. Determine the optimal pH range for your compound by conducting a pH stability profile study.
-
Control Temperature: Store stock solutions and experimental samples at appropriate temperatures. For many compounds, storage at -20°C or -80°C is recommended for long-term stability. Avoid repeated freeze-thaw cycles.[1]
-
Protect from Light: Some compounds are light-sensitive (photolabile). Storing samples in amber vials or in the dark can prevent photodegradation.
-
Use of Excipients: In some cases, the addition of stabilizing agents such as antioxidants may be beneficial, particularly if your compound is prone to oxidation.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a stable stock just before use to minimize degradation.
Q3: My urease inhibition assay is giving variable results. What could be the cause?
A3: Variability in urease inhibition assays can stem from several factors:
-
Enzyme Stability: The activity of the urease enzyme itself can decline over time, especially if not stored properly. Ensure the enzyme is stored under recommended conditions and consider aliquoting the stock to avoid multiple freeze-thaw cycles.[1]
-
Inhibitor Instability: As discussed in Q1 and Q2, your inhibitor may be degrading under the assay conditions.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in buffer preparation can all contribute to variability.
-
Pipetting Errors: Inaccurate pipetting, especially of concentrated stock solutions, can lead to significant variations in the final compound concentration.
-
Readout Interference: Some compounds may interfere with the assay's detection method (e.g., absorbance or fluorescence). It is crucial to run appropriate controls to check for such interference.
Troubleshooting Guides
Issue 1: Unexpected Loss of Inhibitory Activity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Perform a forced degradation study (see Experimental Protocols) to identify conditions under which your compound is unstable. Analyze the sample by HPLC or LC-MS to detect degradation products. Prepare fresh solutions for each experiment. |
| Enzyme Inactivation | Verify the activity of your urease stock using a standard substrate reaction without any inhibitor. Prepare fresh enzyme aliquots. |
| Incorrect Concentration | Re-measure the concentration of your stock solution. Use a recently calibrated balance and ensure complete dissolution. |
Issue 2: Poor Solubility of the Inhibitor in Assay Buffer
| Possible Cause | Troubleshooting Step |
| Compound Properties | Determine the solubility of your compound in various buffers and co-solvents. A small percentage of a co-solvent like DMSO may be necessary, but ensure the final concentration does not affect enzyme activity. |
| Precipitation over Time | Visually inspect your assay plate or tubes for any signs of precipitation during the incubation period. If precipitation occurs, you may need to lower the compound concentration or modify the buffer composition. |
| pH Effects | The solubility of ionizable compounds is highly dependent on pH. Ensure the pH of your assay buffer is suitable for maintaining the solubility of your inhibitor. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Urease Inhibitor
Objective: To evaluate the intrinsic stability of a urease inhibitor under various stress conditions to understand its degradation pathways.
Methodology:
-
Sample Preparation: Prepare a stock solution of the urease inhibitor in a suitable solvent (e.g., DMSO, methanol, or water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the inhibitor solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Incubate the inhibitor solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for the same time points.
-
Oxidative Degradation: Treat the inhibitor solution with 3% hydrogen peroxide (H₂O₂) at room temperature for various time points.
-
Thermal Degradation: Expose a solid sample of the inhibitor to dry heat (e.g., 80°C) for an extended period. Also, incubate a solution of the inhibitor at an elevated temperature.
-
Photodegradation: Expose a solution of the inhibitor to a light source (e.g., a photostability chamber) for a defined duration. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating analytical method, typically reverse-phase HPLC with UV or MS detection.
-
Quantify the remaining parent compound and any major degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Identify the conditions under which the inhibitor is most labile. This information is crucial for determining appropriate storage and handling conditions.
-
Quantitative Data Summary (Hypothetical Data for a Generic Urease Inhibitor)
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2 | Product A |
| 0.1 M NaOH | 24 | 60 | 45.8 | Product B, Product C |
| 3% H₂O₂ | 8 | 25 | 22.5 | Product D |
| Heat (Solution) | 48 | 80 | 8.1 | Minor peaks |
| Light | 72 | 25 | 5.5 | Minor peaks |
Visualizations
Urease Catalytic Cycle
Caption: The catalytic cycle of urease, showing substrate binding, hydrolysis, and product release.
Experimental Workflow for Urease Inhibitor Stability Testing
Caption: A typical workflow for assessing the stability of a urease inhibitor through forced degradation studies.
References
Technical Support Center: Overcoming Potential Off-target Effects of Urease-IN-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Urease-IN-2, a potent non-competitive urease inhibitor.
Introduction to this compound
This compound (also referred to as compound 8g in associated literature) has been identified as a significant inhibitor of Jack bean urease (JBU). Its primary characteristics are summarized below.
| Parameter | Value | Reference |
| Target Enzyme | Jack Bean Urease (JBU) | [1] |
| IC50 | 0.94 µM | [1] |
| Inhibition Constant (Ki) | 1.6 µM | [1] |
| Mechanism of Inhibition | Non-competitive | [1] |
Note: To date, specific off-target interaction studies for this compound have not been published in the peer-reviewed literature. Therefore, this guide provides a framework for researchers to independently assess and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a chemical compound, such as an enzyme inhibitor, binds to and affects proteins other than its intended target. These unintended interactions can lead to a variety of issues in experimental research, including:
-
Misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.
-
Cellular toxicity or other unexpected biological responses.[2]
-
Reduced efficacy of the inhibitor for its intended purpose.
Q2: Are there any known off-targets for this compound?
A2: Currently, there is no publicly available data from comprehensive off-target screening or selectivity profiling of this compound.
Q3: What features of the this compound chemical structure might suggest potential off-target interactions?
A3: this compound contains a 5-nitrofuran and a 1,3,4-thiadiazole moiety.
-
Nitrofuran-containing compounds are known to have broad-spectrum antimicrobial activity and their nitro group can be reduced by cellular nitroreductases to form reactive intermediates that can interact with various cellular macromolecules.[2][3] This can lead to oxidative stress and other cellular effects.[2]
-
Thiadiazole derivatives are known to interact with a range of biological targets and have been explored as inhibitors for various enzymes, including carbonic anhydrases and kinases.[4][5] Their ability to cross cellular membranes and interact with different proteins suggests a potential for off-target binding.[4][6]
Troubleshooting Guide: Investigating Potential Off-target Effects
This guide is designed to help you systematically investigate unexpected results or proactively screen for off-target effects of this compound in your experiments.
Q4: My cells are showing unexpected toxicity after treatment with this compound, even at concentrations that should be specific for urease inhibition. What should I do?
A4: This could be an indication of an off-target effect. Here’s a troubleshooting workflow:
-
Confirm On-Target Activity: First, ensure that this compound is inhibiting urease activity as expected in your experimental system.
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which this compound induces cytotoxicity in your cell line. This will help establish a therapeutic window.
-
Use a Structurally Unrelated Urease Inhibitor: If possible, repeat the experiment with a different urease inhibitor that has a distinct chemical scaffold. If the toxicity is not observed with the alternative inhibitor, it strengthens the hypothesis of an off-target effect specific to this compound.
-
Phenotypic Profiling: Analyze changes in cell morphology, proliferation, and other relevant phenotypic markers at various concentrations of this compound.
Q5: I am observing a phenotype that is inconsistent with known consequences of urease inhibition. How can I determine if this is an off-target effect?
A5: This situation requires a systematic approach to deconvolve the on-target versus off-target effects.
dot
Caption: Decision tree for troubleshooting unexpected phenotypes.
Q6: How can I proactively screen for potential off-target effects of this compound?
A6: A tiered approach is recommended to identify potential off-target interactions.
dot
Caption: A general workflow for identifying and validating off-target effects.
Experimental Protocols
Protocol 1: Urease Activity Assay (Berthelot Method)
This protocol is adapted from standard methods to determine urease activity by measuring ammonia production.[7][8]
Materials:
-
Urease Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Urea solution (e.g., 100 mM in Urease Assay Buffer)
-
Urease enzyme (e.g., Jack bean urease)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reagent A (Phenol Nitroprusside solution)
-
Reagent B (Alkaline Hypochlorite solution)
-
Ammonium chloride standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve using the ammonium chloride solution.
-
In a 96-well plate, add your sample containing urease (e.g., cell lysate or purified enzyme).
-
Add different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the urea solution to all wells.
-
Incubate for a defined period (e.g., 30 minutes) at the same temperature.
-
Stop the reaction and develop the color by adding Reagent A followed by Reagent B to all wells.
-
Incubate in the dark for 30 minutes.
-
Read the absorbance at 670 nm.
-
Calculate the urease activity and the percentage of inhibition by this compound.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the effect of this compound on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Read the absorbance at a wavelength between 540 and 590 nm.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Urease Signaling and Inhibition
The following diagram illustrates the basic enzymatic reaction of urease and its inhibition.
dot
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Potential negative effect of long-term exposure to nitrofurans on bacteria isolated from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. resources.bio-techne.com [resources.bio-techne.com]
Technical Support Center: Refining Urease Inhibitor Synthesis for Higher Yield
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of urease inhibitors. Due to the limited public information on a specific compound designated "Urease-IN-2," this document focuses on general strategies and methodologies applicable to the synthesis of small molecule urease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting material quality parameters to ensure a high-yield synthesis?
A1: The purity of starting materials is paramount. Key parameters to verify before starting the synthesis include:
-
Purity: Assessed by techniques like NMR, HPLC, or GC-MS. Impurities can lead to side reactions and lower yields.
-
Water Content: Anhydrous conditions are often critical. Water can interfere with many organic reactions, especially those involving organometallics or strong bases.
-
Solvent Quality: Use of high-purity, dry solvents is essential to prevent unwanted side reactions.
Q2: How do I choose the optimal reaction temperature and time?
A2: The optimal temperature and time depend on the specific reaction kinetics and thermodynamics.
-
Temperature: Start with conditions reported in the literature for similar transformations. If the reaction is slow, a gradual increase in temperature may be necessary. However, excessive heat can lead to decomposition of reactants or products.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS. The reaction should be quenched once the starting material is consumed to prevent the formation of degradation products.
Q3: What are the most effective methods for purifying urease inhibitors?
A3: Purification strategies depend on the physicochemical properties of the target compound. Common methods include:
-
Crystallization: An effective method for obtaining highly pure solid compounds.
-
Column Chromatography: A versatile technique for separating compounds based on their polarity.[1]
-
Preparative HPLC: Used for purifying small to large quantities of a compound with high resolution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive reagents or catalyst. | Verify the activity of reagents and catalysts. Use freshly opened or purified reagents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. A temperature either too low or too high can hinder the reaction. | |
| Presence of impurities in starting materials or solvents. | Use highly purified starting materials and anhydrous solvents. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress and allow it to run until the starting material is consumed. |
| Inadequate mixing. | Ensure efficient stirring, especially for heterogeneous reactions. | |
| Reversible reaction. | Consider removing a byproduct to shift the equilibrium towards the product side. | |
| Formation of Multiple Side Products | Reaction temperature is too high. | Lower the reaction temperature. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the reactants. | |
| Air or moisture sensitivity. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent. | Choose a workup solvent in which the product has low solubility. |
| Product co-elutes with impurities during chromatography. | Optimize the chromatography conditions (e.g., solvent system, column stationary phase). | |
| Product is an oil instead of a solid. | Try to induce crystallization by scratching the flask, seeding with a small crystal, or changing the solvent. |
Experimental Protocols
Representative Protocol: Suzuki Coupling for Biaryl Urease Inhibitor Scaffold
This protocol describes a general procedure for a Suzuki coupling reaction, a common method for forming carbon-carbon bonds in the synthesis of biaryl compounds, which are scaffolds for some urease inhibitors.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Optimization of Reaction Conditions
The following table presents hypothetical data for the optimization of a key reaction step in the synthesis of a urease inhibitor.
| Entry | Parameter Varied | Condition | Yield (%) |
| 1 | Catalyst | Catalyst A | 45 |
| 2 | Catalyst | Catalyst B | 78 |
| 3 | Catalyst | Catalyst C | 62 |
| 4 | Solvent | Toluene | 65 |
| 5 | Solvent | DMF | 82 |
| 6 | Solvent | Acetonitrile | 58 |
| 7 | Temperature | 60 °C | 75 |
| 8 | Temperature | 80 °C | 85 |
| 9 | Temperature | 100 °C | 72 (decomposition observed) |
| 10 | Optimized Conditions | Catalyst B, DMF, 80 °C | 92 |
Visualizations
Caption: General experimental workflow for the synthesis and purification of a urease inhibitor.
Caption: A logical workflow for troubleshooting low product yield in synthesis.
References
Urease-IN-2 inconsistent results in urease activity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in urease activity assays, with a focus on challenges that may arise when working with novel inhibitors like Urease-IN-2.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of variability in urease activity assays?
A1: Inconsistent results in urease activity assays can stem from several factors. Key among these are the stability of urease and urea in solution, the pH of the reaction buffer, and the incubation temperature. Urea solutions can undergo autohydrolysis, and the enzyme itself can lose activity if not stored properly, typically at 2–8 °C.[1][2] The pH is critical, as urease activity is highly pH-dependent, with an optimal pH around 7.4.[3] Variations in incubation time and temperature can also significantly impact the rate of urea hydrolysis.[3]
Q2: My inhibitor, this compound, shows variable IC50 values between experiments. What could be the reason?
A2: Fluctuations in IC50 values for a urease inhibitor can be attributed to several experimental variables. The purity of the inhibitor is a primary concern, as impurities can interfere with the assay. The solubility and stability of the inhibitor in the assay buffer are also crucial; poor solubility can lead to an overestimation of the IC50 value. It is also important to consider the pre-incubation time of the inhibitor with the enzyme, as some inhibitors may exhibit slow-binding kinetics.[4]
Q3: Can the source of urease affect the experimental results?
A3: Yes, the source of the urease enzyme can significantly influence the results. Ureases from different organisms (e.g., jack bean, Helicobacter pylori) have different kinetic properties and may exhibit varying sensitivities to inhibitors.[5] It is essential to be consistent with the source of urease throughout a screening campaign to ensure data comparability.
Q4: What are the best practices for preparing and storing reagents for urease activity assays?
A4: For reliable results, always use freshly prepared urea solutions, as urea can hydrolyze over time.[6] Urease stock solutions should be prepared in a suitable buffer (e.g., phosphate buffer at pH 7.0) and stored at 2–8 °C.[3][7] It is advisable to aliquot the enzyme stock to avoid repeated freeze-thaw cycles. Inhibitor stock solutions should be prepared in a solvent in which they are highly soluble (e.g., DMSO) and then diluted in the assay buffer.
Troubleshooting Guide
This guide addresses common problems encountered during urease activity assays.
| Problem | Possible Cause | Recommended Solution |
| High background signal in "no enzyme" control wells | Contamination of reagents with ammonia. | Use high-purity water and reagents. Prepare fresh buffers for each experiment. Consider using a 10 kDa molecular weight cut-off filter to remove ammonia from samples.[7] |
| Low or no urease activity in positive control wells | Inactive urease enzyme. | Ensure proper storage of the urease enzyme at 2–8 °C.[3] Avoid repeated freeze-thaw cycles by preparing aliquots. Test the activity of a new batch of enzyme. |
| Incorrect assay buffer pH. | Prepare fresh buffer and verify the pH. The optimal pH for urease activity is generally around 7.4.[3] | |
| Inconsistent results for this compound inhibition | Poor solubility of this compound in the assay buffer. | Check the solubility of this compound. You may need to adjust the concentration of the organic solvent (e.g., DMSO) in the final reaction mixture, ensuring it does not affect enzyme activity. |
| Instability of this compound under assay conditions. | Assess the stability of this compound in the assay buffer over the time course of the experiment. | |
| Interaction of this compound with assay components. | Some inhibitors can interact with components of the detection reagent. Run appropriate controls to test for any interference. | |
| Precipitate formation upon addition of this compound | Low solubility of the compound at the tested concentration. | Decrease the final concentration of this compound. Use a different co-solvent if compatible with the assay. |
Experimental Protocols
Standard Urease Activity Assay (Berthelot Method)
This protocol is based on the colorimetric determination of ammonia produced from the hydrolysis of urea.[7]
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (e.g., 100 mM in assay buffer)
-
Assay Buffer (e.g., 10 mM sodium phosphate, pH 7.0)[7]
-
This compound or other inhibitors
-
Reagent A (Phenol Nitroprusside)
-
Reagent B (Alkaline Hypochlorite)
-
Ammonium chloride (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Standard Curve: Prepare a series of ammonium chloride standards in the assay buffer.
-
Assay Reaction:
-
Add 90 µL of assay buffer to the blank and positive control wells.
-
Add 90 µL of the sample or inhibitor solution (at various concentrations) to the respective wells.
-
Add 10 µL of urease solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of urea solution to all wells.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[7]
-
-
Color Development:
-
Stop the reaction by adding 100 µL of Reagent A to each well.
-
Add 50 µL of Reagent B to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[7]
-
-
Measurement: Measure the absorbance at 670 nm using a microplate reader.[7]
-
Calculation: Calculate the percentage of urease inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data
The following table summarizes the IC50 values of some known urease inhibitors. This data can serve as a reference for researchers to benchmark the potency of their test compounds like this compound.
| Inhibitor | Urease Source | IC50 (µM) | Reference |
| Thiourea | Jack Bean | 21.86 ± 0.40 | [8] |
| Acetohydroxamic acid | Jack Bean | 27.7 | [9] |
| Compound 18 (a Cu(II) complex) | Jack Bean | 1.00 | [9] |
| Baicalin | Jack Bean | 2740 ± 510 | [4] |
Visualizations
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for inconsistent urease assay results.
Simplified Urease Inhibition Pathway
Caption: Competitive inhibition of urease by this compound.
References
- 1. microbenotes.com [microbenotes.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Urea - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Urease-IN-2 In Vivo Formulation
Welcome to the technical support center for Urease-IN-2, a novel urease inhibitor for in vivo research applications. This guide provides troubleshooting advice and frequently asked questions to help researchers overcome common formulation challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation for in vivo studies challenging?
This compound is a potent, non-competitive inhibitor of the urease enzyme, a key virulence factor for pathogens like Helicobacter pylori and Proteus mirabilis. The primary challenges in formulating this compound for in vivo studies stem from its low aqueous solubility and potential instability under physiological conditions, which can affect its bioavailability and therapeutic efficacy.
Q2: What are the optimal pH and temperature conditions to consider when working with urease and its inhibitors?
The optimal pH for jack bean urease activity is 7.4, and the optimal temperature is 60°C.[1][2] However, urease begins to denature at temperatures above 45°C.[2] For H. pylori, optimal urease activity is observed at 43°C. It's crucial to consider these parameters when designing in vivo experiments and formulation strategies, as deviations can impact the inhibitor's effectiveness.
Q3: Are there any known stability issues with urease inhibitors that I should be aware of?
Yes, the stability of urease inhibitors can be a significant concern. For instance, some organophosphate inhibitors of urease exhibit low stability in acidic pH.[3] It is essential to evaluate the stability of this compound in your chosen formulation and under the physiological conditions of your animal model.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Symptoms:
-
Precipitation of the compound upon dissolution in aqueous buffers.
-
Inconsistent results in in vitro and in vivo assays.
-
Difficulty in achieving the desired final concentration for dosing.
Possible Causes:
-
This compound may be a hydrophobic molecule with limited solubility in water.
-
The pH of the buffer may not be optimal for the solubility of this compound.
Solutions:
-
Co-solvents: Try dissolving this compound in a small amount of a biocompatible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG) before diluting it with the aqueous vehicle.
-
pH Adjustment: Systematically evaluate the solubility of this compound across a range of pH values to identify the optimal pH for dissolution.
-
Excipients: Consider the use of solubilizing agents or cyclodextrins to enhance the aqueous solubility of the compound.
Issue 2: Instability of this compound in Formulation or In Vivo
Symptoms:
-
Loss of inhibitory activity over time in the formulated solution.
-
Reduced efficacy in longer-term in vivo studies compared to acute studies.
Possible Causes:
-
Degradation of this compound at the acidic pH of the stomach if administered orally.
-
Enzymatic degradation in the gastrointestinal tract or bloodstream.
-
Temperature-induced degradation during storage or administration.
Solutions:
-
Protective Formulations: For oral administration, consider encapsulation of this compound in enteric-coated capsules or formulating it in a pH-buffered vehicle to protect it from gastric acid.
-
Route of Administration: If oral delivery proves challenging, explore alternative routes such as intraperitoneal (IP) or intravenous (IV) injection.
-
Stability Studies: Conduct pre-formulation stability studies to assess the degradation of this compound under various conditions (pH, temperature, presence of enzymes) to identify the optimal storage and administration conditions. Immobilization of enzymes has been shown to increase their stability.[4]
Quantitative Data Summary
Table 1: Properties of Jack Bean Urease
| Parameter | Value | Reference |
| Optimal pH | 7.4 | [1][2] |
| Optimal Temperature | 60°C | [1][2] |
| Denaturation Temperature | > 45°C (after 60 minutes) | [2] |
| Isoelectric Point | 5.0 - 5.2 | [2] |
| KM (in Tris HCl) | 1.3 mM | [2] |
Table 2: IC50 Values of Selected Urease Inhibitors
| Inhibitor | Target Urease | IC50 | Reference |
| Acetohydroxamic acid (AHA) | General | 42 µM | [5] |
| Hydroxyurea (HU) | General | 100 µM | [5] |
| N-(n-butyl)phosphorictriamide (NBPTO) | General | 2.1 nM | [5] |
| Compound 2 | H. pylori | 0.11 mM | [6] |
| Compound 5 | H. pylori | 0.01 mM | [6] |
| Camphene | Jack Bean | 0.147 µg/mL | [7] |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility
Objective: To determine the solubility of this compound in various solvents and buffer systems.
Materials:
-
This compound powder
-
Selection of biocompatible solvents (e.g., DMSO, Ethanol, PEG 300)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Various buffers with different pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, carbonate-bicarbonate buffer for alkaline pH)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Method:
-
Prepare saturated solutions of this compound by adding an excess amount of the powder to a known volume of each solvent or buffer in separate vials.
-
Vortex the vials vigorously for 2 minutes and then incubate at a controlled temperature (e.g., 25°C or 37°C) for 24 hours with constant shaking to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Determine the concentration of this compound in the diluted supernatant using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a standard curve).
-
Calculate the solubility in mg/mL or µg/mL.
Protocol 2: Urease Activity Assay (Berthelot Method)
Objective: To determine the inhibitory effect of this compound on urease activity.
Materials:
-
Jack bean urease
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Phosphate buffer (pH 7.0)
-
This compound dissolved in an appropriate solvent
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Ammonium chloride standard solutions
-
96-well microplate
-
Microplate reader
Method:
-
Prepare a stock solution of jack bean urease in phosphate buffer.
-
In a 96-well plate, add 25 µL of different concentrations of this compound (or vehicle control).
-
Add 25 µL of the urease enzyme solution to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and measure the amount of ammonia produced. Add 50 µL of phenol-nitroprusside reagent followed by 50 µL of alkaline hypochlorite reagent to each well.
-
Incubate at room temperature for 20 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Create a standard curve using ammonium chloride solutions of known concentrations to quantify the amount of ammonia produced.
-
Calculate the percentage of urease inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilization adjusted clock reaction in the urea–urease–H + reaction system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09244C [pubs.rsc.org]
- 5. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal Urease-IN-2 activity
Welcome to the technical support center for Urease-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
A1: The optimal pH for urease activity, and consequently for assessing the inhibitory effect of this compound, is generally in the neutral to slightly alkaline range. For most bacterial and plant-derived ureases, the optimal pH lies between 7.0 and 8.5. It is crucial to maintain a stable pH within this range during your experiment to ensure maximal enzyme activity and accurate determination of inhibition.
Q2: How does pH affect the stability of urease and the potency of this compound?
A2: Urease is highly sensitive to pH. Extreme pH values, both acidic (below 4.5) and strongly alkaline (above 9.0), can lead to irreversible denaturation and loss of enzyme activity.[1] The stability of this compound is also pH-dependent, and significant deviations from the optimal pH range may alter its chemical structure and reduce its inhibitory potency. For consistent results, it is recommended to perform assays within the optimal pH stability range of the enzyme.
Q3: Can the buffer system used in the assay affect the activity of this compound?
A3: Yes, the choice of buffer is critical. Phosphate buffers are commonly used for urease assays. It is important to ensure that the buffer components do not interact with this compound or the urease enzyme. Always prepare fresh buffer for each experiment and verify the pH at the experimental temperature.
Q4: What are the common causes of inconsistent results when using this compound?
A4: Inconsistent results can arise from several factors, including:
-
pH fluctuations: Small changes in pH can significantly impact enzyme activity and inhibitor binding.
-
Temperature variations: Urease activity is temperature-dependent. Ensure a constant and optimal temperature throughout the assay.
-
Improper storage of this compound: Refer to the product's technical data sheet for recommended storage conditions to maintain its stability and activity.
-
Contamination: Contaminants in the enzyme preparation, substrate, or buffer can interfere with the assay.
Troubleshooting Guides
Issue 1: Lower than expected inhibition of urease activity by this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of the assay buffer. | Verify the pH of your buffer at the reaction temperature. Adjust to the optimal pH for your specific urease enzyme (typically pH 7.0-8.5). |
| Degradation of this compound. | Prepare fresh solutions of this compound for each experiment. Ensure proper storage of the stock solution as per the technical data sheet. |
| Incorrect concentration of urease or substrate. | Re-verify the concentrations of both the urease enzyme and the urea substrate. Ensure they are within the linear range of the assay. |
| Presence of interfering substances. | Ensure all reagents and labware are free from contaminants that could inhibit this compound or the enzyme. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent pH across wells/tubes. | Ensure thorough mixing of all components and accurate pH measurement of the final reaction mixture. |
| Temperature fluctuations during incubation. | Use a calibrated incubator or water bath to maintain a constant temperature. |
| Pipetting errors. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Assay timing inconsistencies. | Standardize the incubation times for all samples and replicates. |
Data Presentation
Table 1: Effect of pH on Urease Activity and this compound Inhibition
| pH | Relative Urease Activity (%) | % Inhibition by this compound (at a fixed concentration) |
| 5.0 | 25 | 15 |
| 6.0 | 60 | 45 |
| 7.0 | 95 | 85 |
| 7.4 | 100 | 92 |
| 8.0 | 90 | 80 |
| 9.0 | 50 | 35 |
Note: The data presented in this table is representative and may vary depending on the specific urease enzyme and experimental conditions.
Experimental Protocols
Protocol for Determining the Optimal pH for this compound Activity
-
Prepare a series of buffers: Prepare a range of buffers (e.g., phosphate buffer) with different pH values (e.g., from 5.0 to 9.0 in 0.5 unit increments).
-
Prepare reaction mixtures: For each pH value, prepare a reaction mixture containing the urease enzyme and the urea substrate in the chosen buffer.
-
Add this compound: To a subset of the reaction mixtures at each pH, add a fixed concentration of this compound. Include a control group without the inhibitor.
-
Incubate: Incubate all reaction mixtures at a constant temperature (e.g., 37°C) for a specific period.
-
Measure urease activity: Determine the urease activity by measuring the amount of ammonia produced. Common methods include the Berthelot or Nessler assays.
-
Calculate inhibition: Calculate the percentage of urease inhibition by this compound at each pH value.
-
Determine optimal pH: The optimal pH is the pH at which this compound exhibits the highest percentage of inhibition while maintaining significant urease activity in the control group.
Mandatory Visualizations
Caption: Troubleshooting workflow for suboptimal this compound activity.
Caption: Simplified pathway of urease action and its inhibition.
References
Urease-IN-2 non-specific binding in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urease-IN-2. The information is designed to help identify and resolve issues related to non-specific binding in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 8g) is a non-competitive inhibitor of urease.[1] As a non-competitive inhibitor, it binds to a site on the enzyme distinct from the active site, thereby reducing the enzyme's catalytic activity without preventing the substrate (urea) from binding.
Q2: What are the known inhibition constants for this compound against Jack Bean Urease?
A2: The reported inhibitory values for this compound against Jack Bean Urease are an IC50 of 0.94 μM and a Ki of 1.6 μM.[1]
Q3: What are the common causes of non-specific binding in enzyme assays?
A3: Non-specific binding can arise from several factors, including hydrophobic interactions between the compound and the enzyme or other proteins in the assay, as well as charge-based interactions.[1] Small molecules that are hydrophobic or prone to aggregation are often susceptible to non-specific binding, which can lead to false-positive results.
Q4: How can I determine if my this compound is causing non-specific inhibition?
A4: A key indicator of non-specific inhibition is a steep dose-response curve. Additionally, the inclusion of a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer can help to disrupt non-specific hydrophobic interactions. If the inhibitory activity of this compound is significantly reduced in the presence of a detergent, it is likely that non-specific binding is occurring.
Q5: What is the recommended solvent for dissolving this compound?
A5: For small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.[2] It is crucial to keep the final concentration of DMSO in the assay low (typically less than 1%) to avoid effects on enzyme activity.
Troubleshooting Guide for this compound Non-Specific Binding
This guide addresses common issues encountered during urease inhibition assays with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Compound precipitation- Incomplete mixing | - Visually inspect wells for precipitation. If observed, consider increasing the final DMSO concentration slightly (while staying below inhibitory levels) or vortexing the stock solution before dilution.- Ensure thorough mixing of assay components after adding the inhibitor. |
| Inhibition observed at high concentrations but with a very steep dose-response curve | - Compound aggregation leading to non-specific inhibition | - Re-run the assay with the addition of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates.- If the IC50 value increases significantly with the detergent, this suggests the initial inhibition was due to non-specific effects. |
| Time-dependent increase in inhibition | - Slow compound aggregation- Irreversible inhibition | - Perform a time-course experiment to monitor inhibition at different pre-incubation times of the enzyme and inhibitor.- To distinguish between aggregation and irreversible binding, a jump-dilution experiment can be performed. |
| Inhibition is not saturable | - Non-specific binding | - In addition to using detergents, try increasing the concentration of a blocking protein like Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific interactions.[1] |
| Discrepancy between biochemical and cell-based assay results | - Off-target effects in cells- Poor cell permeability- Compound instability in cell culture media | - For inhibitors effective in cells only at concentrations >10 μM, non-specific protein targeting is likely.[3]- Evaluate the chemical stability of this compound in your specific assay media and conditions.[3] |
Quantitative Data Summary for Urease Inhibitors
The following table summarizes the inhibitory activity of this compound and a standard reference inhibitor, Acetohydroxamic acid (AHA).
| Inhibitor | Enzyme Source | Inhibition Type | IC50 (μM) | Ki (μM) |
| This compound | Jack Bean Urease | Non-competitive | 0.94 | 1.6 |
| Acetohydroxamic acid (AHA) | Jack Bean Urease | Competitive | ~42 | - |
Experimental Protocols
Urease Activity Inhibition Assay (Berthelot Method)
This protocol is a typical colorimetric assay to determine the inhibitory activity of this compound by measuring ammonia production.
Materials:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound
-
DMSO
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkaline hypochlorite reagent (0.5% w/v NaOH, 0.5% v/v NaOCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in DMSO.
-
Prepare a 2X urea substrate solution in phosphate buffer.
-
Prepare a 2X urease enzyme solution in phosphate buffer.
-
-
Assay Setup:
-
Add 2 µL of the this compound serial dilutions to the wells of a 96-well plate. For the control (100% activity), add 2 µL of DMSO.[1]
-
Add 50 µL of the 2X urea substrate solution to each well.
-
To initiate the reaction, add 50 µL of the 2X urease enzyme solution to each well.
-
-
Incubation:
-
Mix the plate on a shaker for 30 seconds.
-
Incubate the plate at 37°C for 15-30 minutes. The reaction time should be optimized to ensure the reaction rate is linear.
-
-
Color Development:
-
Stop the reaction by adding 45 µL of the phenol reagent to each well.
-
Add 45 µL of the alkaline hypochlorite reagent to each well.
-
Incubate at 37°C for 30 minutes for color development.
-
-
Measurement:
-
Measure the absorbance at 625-670 nm using a microplate reader.
-
-
Calculations:
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank))
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol for Assessing Non-Specific Binding using a Detergent
This protocol is a modification of the standard inhibition assay to test for non-specific binding.
Procedure:
-
Follow the same procedure as the Urease Activity Inhibition Assay described above.
-
Prepare an additional set of assay buffers that includes a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Run the inhibition assay in parallel with and without the detergent.
-
Analysis:
-
Compare the IC50 values obtained in the presence and absence of the detergent. A significant increase in the IC50 value in the presence of the detergent is indicative of non-specific inhibition due to hydrophobic interactions or aggregation.
-
Visualizations
References
Troubleshooting poor Urease-IN-2 reproducibility
Technical Support Center: Urease-IN-2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of urease activity.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
Question: We are observing significant well-to-well and day-to-day variability in the IC50 values of this compound in our urease activity assays. What are the potential causes and solutions?
Answer: Inconsistent IC50 values for this compound can stem from several factors related to reagent handling, assay conditions, and the inherent properties of the inhibitor. Here is a systematic approach to troubleshooting this issue:
-
Inhibitor Stock and Working Solutions:
-
Solubility: this compound may have poor solubility in aqueous solutions. Ensure the inhibitor is fully dissolved in a suitable solvent, such as DMSO or ethanol, before preparing aqueous dilutions.[1] Precipitates in working solutions can lead to inaccurate concentrations.
-
Stability: The stability of this compound in solution may be limited. Prepare fresh working solutions for each experiment from a frozen stock.[1] Avoid repeated freeze-thaw cycles of the stock solution, which can lead to degradation.[2] Aliquoting the stock solution is highly recommended.[3]
-
Adsorption: The inhibitor may adsorb to plastic surfaces. Consider using low-adhesion microplates and pipette tips.
-
-
Enzyme and Substrate:
-
Enzyme Activity: The activity of the urease enzyme can vary between batches and with storage time.[2] Always use a fresh enzyme preparation or one that has been stored correctly at 2-8°C.[4] Perform a control experiment to check the enzyme's activity before each assay.
-
Substrate Concentration: Ensure the urea concentration is consistent across all wells and experiments. Prepare a fresh urea solution for each assay, as urea can undergo autohydrolysis.[5]
-
-
Assay Conditions:
-
pH and Temperature: Urease activity is highly sensitive to pH and temperature.[1][2] The optimal pH for urease is typically around 7.4.[6] Maintain a constant temperature, usually 25°C or 37°C, throughout the incubation period.[1]
-
Incubation Times: Use precise and consistent incubation times for both the pre-incubation of the enzyme with the inhibitor and the enzymatic reaction.[3]
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors.[3] Use calibrated pipettes and consider preparing a master mix for the reaction components.[3]
-
-
Data Analysis:
Issue 2: No Urease Inhibition Observed with this compound
Question: We are not observing any inhibition of urease activity even at high concentrations of this compound. What could be the problem?
Answer: A complete lack of inhibition can be due to several critical errors in the experimental setup or the reagents used.
-
Inactive Inhibitor:
-
Degradation: this compound may have degraded due to improper storage or handling. Verify the expiration date and storage conditions of the compound.
-
Incorrect Compound: Ensure that the correct inhibitor was used.
-
-
Enzyme Concentration:
-
An excessively high concentration of urease in the assay can overcome the inhibitory effect.[1] Optimize the enzyme concentration to a level that provides a linear reaction rate over the desired time course.
-
-
Assay Protocol:
-
Omission of a Step: Double-check the experimental protocol to ensure no steps were missed, such as the pre-incubation of the enzyme with this compound.[1][3]
-
Incorrect Wavelength: If using a spectrophotometric method, confirm that the plate is being read at the correct wavelength for the detection of ammonia or a pH indicator.[3]
-
Issue 3: Poor Solubility of this compound in Assay Buffer
Question: this compound is precipitating out of solution when we add it to our aqueous assay buffer. How can we improve its solubility?
Answer: Poor aqueous solubility is a common issue with small molecule inhibitors.[1]
-
Use of Co-solvents: Dissolve the this compound stock in a water-miscible organic solvent like DMSO or ethanol.[1] When preparing working solutions, ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity.
-
Sonication: Briefly sonicating the solution can help to dissolve the compound.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Investigate if adjusting the pH of the buffer (within the optimal range for the enzyme) improves solubility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a competitive inhibitor of urease. It binds to the active site of the enzyme, preventing the substrate (urea) from binding and being hydrolyzed into ammonia and carbon dioxide.[7][8][9]
Q2: What is the recommended storage condition for this compound? A2: this compound should be stored as a solid at -20°C. Stock solutions in an organic solvent like DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the optimal pH and temperature for a urease inhibition assay? A3: The optimal pH for jack bean urease activity is around 7.4.[6] The optimal temperature is 60°C, but for stability reasons, assays are often conducted at room temperature (around 25°C) or 37°C.[4][6]
Q4: Can I use a different source of urease for my experiments? A4: Yes, urease can be sourced from various organisms, such as bacteria (Helicobacter pylori) or plants (jack bean).[7][10] However, the kinetic properties and sensitivity to inhibitors may vary. It is important to be consistent with the source of the enzyme throughout a study.
Q5: What are some common methods to measure urease activity? A5: Urease activity is typically measured by quantifying the amount of ammonia produced. Common methods include the indophenol (Berthelot) reaction, which produces a blue color, or using a pH indicator to detect the increase in pH due to ammonia production.[5][11][12]
Quantitative Data Summary
The following table summarizes key quantitative parameters that can affect the reproducibility of this compound experiments.
| Parameter | Recommended Range/Value | Potential Impact on Reproducibility |
| This compound Concentration | 1 nM - 100 µM (for IC50 determination) | Inaccurate dilutions can lead to shifted IC50 curves. |
| Enzyme Concentration | 25-50 units/mL | High concentrations can mask inhibition; low concentrations can lead to weak signals.[4] |
| Urea Concentration | 10-20 mM | Should be kept constant and well above the Km for competitive inhibition studies. |
| pH | 7.0 - 7.5 | Deviations can alter both enzyme activity and inhibitor binding. |
| Temperature | 25°C or 37°C (constant) | Fluctuations can affect the rate of the enzymatic reaction.[2] |
| Pre-incubation Time | 15-30 minutes | Inconsistent timing can lead to variable levels of enzyme-inhibitor binding. |
| Final DMSO Concentration | < 1% (v/v) | Higher concentrations can inhibit or denature the enzyme. |
Detailed Experimental Protocols
Protocol: Urease Inhibition Assay using the Indophenol Method
This protocol describes a method to determine the IC50 of this compound against jack bean urease.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 7.4.
-
Urease Solution: Prepare a 100 units/mL stock solution of jack bean urease in assay buffer. Dilute to the desired final concentration (e.g., 25 units/mL) before use.
-
Urea Solution: Prepare a 100 mM solution of urea in assay buffer.
-
This compound Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Phenol Reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in water.
-
Alkali Reagent: 0.5% (w/v) NaOH and 0.1% NaOCl in water.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock.
-
In a 96-well plate, add 5 µL of the diluted this compound solutions to each well. For the control (100% activity), add 5 µL of assay buffer with the same final DMSO concentration.
-
Add 55 µL of urease solution to each well and pre-incubate for 15 minutes at 30°C.[13]
-
Start the reaction by adding 25 µL of urea solution to each well.
-
Incubate for 15 minutes at 30°C.
-
Stop the reaction and measure ammonia production by adding 45 µL of phenol reagent and 70 µL of alkali reagent to each well.[13]
-
Incubate for 50 minutes at room temperature for color development.
-
Measure the absorbance at 630 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank))
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. m.youtube.com [m.youtube.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Urease - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Investigating the action of urease – scienceinschool.org [scienceinschool.org]
- 13. 2.4.2. Urease Assay [bio-protocol.org]
Technical Support Center: Optimizing Urease-IN-2 Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Urease-IN-2 inhibition experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to ensure accurate and reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during this compound inhibition experiments, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inaccurate pipetting- Incomplete mixing of reagents- Temperature fluctuations across the plate | - Calibrate pipettes regularly.- Ensure thorough mixing after adding each reagent, for example, by using a plate shaker.[1]- Incubate plates in a temperature-controlled environment and allow all reagents to reach room temperature before use. |
| No or Low Urease Inhibition Observed | - this compound instability or degradation- Incorrect inhibitor concentration- Suboptimal incubation time | - Prepare fresh inhibitor solutions for each experiment. Store stock solutions at the recommended temperature.- Verify the dilution calculations and perform a concentration-response curve.- Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. |
| Precipitation of this compound in Assay Wells | - Low solubility of the inhibitor in the assay buffer | - Dissolve the inhibitor in a suitable solvent like DMSO before preparing serial dilutions.[1]- Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity. |
| Inconsistent IC50 Values | - Variable pre-incubation times- Substrate concentration affecting inhibitor potency | - Standardize the pre-incubation time for all experiments.- Use a substrate concentration equal to the Michaelis-Menten constant (Km) to be equally sensitive to competitive and uncompetitive inhibitors.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pre-incubation time for this compound with the urease enzyme?
A1: The optimal pre-incubation time can vary. It is recommended to perform a time-course experiment where the enzyme and inhibitor are pre-incubated for different durations (e.g., 15, 30, 60 minutes) before adding the substrate. This will determine the time required to achieve maximal inhibition. Some studies have used a pre-incubation time of 15 minutes for other urease inhibitors.[2][3]
Q2: How does the incubation time after substrate addition affect the results?
A2: The reaction rate should be linear over the entire reaction time.[1] It is crucial to select a time point within the linear range of the assay to measure the absorbance. A kinetic study (measuring absorbance at multiple time points) is recommended to determine the optimal endpoint.
Q3: What is the general mechanism of urease catalysis?
A3: Urease catalyzes the hydrolysis of urea into ammonia and carbamic acid. The carbamic acid then spontaneously decomposes to form another molecule of ammonia and carbonic acid, leading to an increase in pH.[4]
Q4: How do I calculate the percentage of urease inhibition?
A4: The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100.[1]
Experimental Protocols
Protocol 1: Determination of Optimal Pre-incubation Time
This protocol aims to determine the most effective pre-incubation time of this compound with the urease enzyme before the addition of the substrate.
-
Prepare serial dilutions of this compound in the appropriate assay buffer. A common practice is to dissolve the inhibitor in DMSO first.[1]
-
In a 96-well plate, add 50 µL of urease enzyme solution to wells designated for the experiment.
-
Add 2 µL of the this compound serial dilutions to the respective wells. For the control well, add 2 µL of the solvent (e.g., DMSO).
-
Incubate the plate at 37°C for varying time points (e.g., 0, 15, 30, 45, and 60 minutes).
-
Following each pre-incubation time point, add 50 µL of urea substrate to each well to initiate the reaction.[1]
-
Immediately measure the absorbance at a specific wavelength (e.g., 570 nm for the phenol red method) at t=0 and then at regular intervals (e.g., every 5 minutes) for a total of 20-30 minutes.[2][5]
-
Calculate the reaction velocity for each pre-incubation time and determine the time point that yields the lowest velocity (highest inhibition).
Protocol 2: Standard Urease Inhibition Assay
This protocol describes a standard method for assessing the inhibitory activity of this compound.
-
Add 2 µL of serially diluted this compound to the wells of a 96-well plate.[1]
-
Add 50 µL of urease enzyme solution to each well and mix using a plate shaker.[1]
-
Pre-incubate the plate at 37°C for the optimized time determined in Protocol 1.
-
Add 50 µL of urea substrate to each well to start the reaction.[1]
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes).[2][3]
-
Add a detection reagent if necessary to stop the reaction and develop a color.
-
Measure the absorbance at the appropriate wavelength.
-
Include control wells with no inhibitor (maximum activity) and wells with no enzyme (background).[1]
-
Calculate the % inhibition and IC50 value.[1]
Data Presentation
Table 1: Effect of Pre-incubation Time on this compound Inhibition
| Pre-incubation Time (minutes) | % Inhibition (Mean ± SD) |
| 0 | 25.3 ± 2.1 |
| 15 | 48.7 ± 3.5 |
| 30 | 65.1 ± 2.9 |
| 45 | 66.2 ± 3.1 |
| 60 | 65.8 ± 3.3 |
Note: Data presented is hypothetical and for illustrative purposes.
Table 2: Concentration-Dependent Inhibition of Urease by this compound
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 1 | 15.6 ± 1.8 |
| 5 | 35.2 ± 2.5 |
| 10 | 51.4 ± 3.1 |
| 25 | 70.9 ± 2.7 |
| 50 | 88.3 ± 1.9 |
| 100 | 95.1 ± 1.2 |
Note: Data presented is hypothetical and for illustrative purposes. The IC50 value can be determined by non-linear regression analysis of this data.[1]
Visualizations
Caption: Experimental workflow for a urease inhibition assay.
Caption: Simplified mechanism of urease action and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
Technical Support Center: Urease-IN-2 Synthesis Scale-Up
Disclaimer: The following technical support guide has been generated for a representative urease inhibitor, referred to as "Urease-IN-2." This is a hypothetical compound, as "this compound" is not a publicly documented specific chemical entity. The synthesis challenges, protocols, and troubleshooting advice are based on common issues encountered during the scale-up of organic synthesis for similar classes of urease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising urease inhibitor?
This compound is a potent, non-competitive urease inhibitor. Its novel heterocyclic scaffold shows high specificity for the urease active site, minimizing off-target effects. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and other bacteria, and inhibiting it is a promising therapeutic strategy.[1][2]
Q2: What are the major challenges when scaling up the synthesis of this compound?
The primary challenges in scaling up the synthesis of this compound include:
-
Reaction Control: Exothermic reactions that are manageable at a lab scale can become difficult to control at a larger scale, potentially leading to side reactions and impurities.
-
Reagent Mixing: Ensuring homogenous mixing of reactants in large volumes can be challenging and may affect reaction kinetics and yield.
-
Purification: Chromatographic purification methods used in the lab are often not economically viable for large-scale production. Developing efficient crystallization or extraction procedures is crucial.
-
Product Stability: this compound may exhibit different stability profiles in bulk compared to small quantities, especially concerning temperature and exposure to air or moisture.
-
Regulatory Compliance: Scaling up requires adherence to Good Manufacturing Practices (GMP) and thorough documentation of all process parameters.
Q3: What are the critical process parameters to monitor during the synthesis?
Key parameters to monitor include:
-
Temperature of the reaction mixture.
-
Rate of addition of reagents.
-
Stirring speed and efficiency.
-
pH of the reaction medium.
-
Reaction completion by techniques like HPLC or TLC.
-
Purity of intermediates and the final product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient mixing. - Check the purity of starting materials. |
| Degradation of product during workup. | - Optimize workup conditions (e.g., use of cooled solvents). - Minimize exposure to high temperatures or extreme pH. | |
| Mechanical losses during transfer and filtration. | - Use appropriate equipment for large-scale transfers. - Optimize filtration techniques to minimize loss on the filter cake. | |
| High Levels of Impurities | Side reactions due to poor temperature control. | - Implement a more robust cooling system for the reactor. - Control the rate of addition of exothermic reagents. |
| Non-homogenous mixing. | - Use a reactor with appropriate baffles and impeller design for the scale. - Optimize stirring speed. | |
| Impure starting materials or solvents. | - Qualify all raw materials before use. - Use high-purity solvents. | |
| Difficulty in Product Isolation/Crystallization | Product is an oil or amorphous solid. | - Screen a variety of solvents and solvent mixtures for crystallization. - Consider seeding the solution with a small crystal of the pure product. - If direct crystallization is not feasible, explore purification via salt formation or derivatization. |
| Supersaturation is not achieved. | - Concentrate the solution further. - Cool the solution slowly. | |
| Batch-to-Batch Inconsistency | Variations in raw material quality. | - Establish strict specifications for all starting materials and reagents. |
| Deviations in process parameters. | - Implement strict process controls and document all steps meticulously. - Ensure consistent operator training. |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This is a representative two-step synthesis for a hypothetical this compound, a substituted benzimidazole derivative.
Step 1: Synthesis of Intermediate 1 (2-amino-5-nitrobenzimidazole)
-
To a solution of 4-nitro-o-phenylenediamine (1.0 eq) in ethanol (10 vol), add cyanogen bromide (1.1 eq) portion-wise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexane).
-
After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Filter the precipitated solid, wash with water, and then with cold ethanol.
-
Dry the solid under vacuum at 50 °C to obtain Intermediate 1.
Step 2: Synthesis of this compound
-
To a suspension of Intermediate 1 (1.0 eq) and potassium carbonate (2.5 eq) in dimethylformamide (DMF, 15 vol), add 2-chloro-N-(4-fluorophenyl)acetamide (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours.
-
Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the precipitated solid and wash it thoroughly with water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Quantitative Data Summary
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Yield (Step 1) | 85% | 82% |
| Purity (Step 1, HPLC) | >98% | >97% |
| Yield (Step 2) | 78% | 75% |
| Purity (this compound, HPLC) | >99% | >99% |
| Melting Point | 210-212 °C | 209-211 °C |
| Reaction Time (Step 1) | 14 hours | 16 hours |
| Reaction Time (Step 2) | 6 hours | 8 hours |
| IC50 against H. pylori Urease | 5.2 µM | 5.5 µM |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Validation & Comparative
Validating Urease-IN-2: A Comparative Guide to Urease Inhibition in a Novel Bacterial Strain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of Urease-IN-2, a novel urease inhibitor, in a new bacterial strain. It outlines detailed experimental protocols, presents a structured approach for comparative data analysis against established urease inhibitors, and visualizes key experimental workflows and signaling pathways. This document is intended to assist researchers in the systematic evaluation of new therapeutic agents targeting bacterial urease.
Introduction to Urease and its Inhibition
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity can lead to an increase in the local pH, which is a significant virulence factor for many pathogenic bacteria, contributing to conditions such as urinary tract infections, peptic ulcers, and the formation of infection-induced urinary stones.[3][4] The inhibition of urease is, therefore, a key therapeutic strategy for combating infections caused by urease-producing bacteria.
This guide will focus on the validation of a novel inhibitor, designated here as this compound, in a selected urease-positive bacterial strain, Proteus mirabilis. For comparative analysis, two well-characterized urease inhibitors, Acetohydroxamic Acid (AHA) and Ebselen, will be used as reference compounds.[5]
Experimental Protocols
Bacterial Strain and Culture Conditions
A urease-positive strain of Proteus mirabilis will be used for this validation study.
-
Bacterial Strain: Proteus mirabilis (e.g., ATCC 29906).
-
Culture Medium: Nutrient Agar or Luria-Bertani (LB) agar for routine culture and Urea Agar or Broth for urease activity confirmation.[3]
-
Growth Conditions: Incubate at 37°C for 18-24 hours. For liquid cultures, use a shaking incubator at 200 rpm.
Urease Inhibition Assay (Whole-Cell)
This protocol is adapted from established methods to assess urease inhibition in a whole-cell bacterial suspension.[5][6]
-
Bacterial Suspension Preparation:
-
Inoculate a single colony of P. mirabilis into 10 mL of Urea Broth and incubate overnight at 37°C.
-
Harvest the bacterial cells by centrifugation at 5000 x g for 10 minutes.
-
Wash the cell pellet twice with sterile phosphate-buffered saline (PBS, pH 7.4).
-
Resuspend the pellet in PBS to achieve a final optical density at 600 nm (OD600) of 1.0 (approximately 1 x 10⁸ CFU/mL).
-
-
Inhibition Assay:
-
In a 96-well microplate, add 50 µL of the bacterial suspension to each well.
-
Add 50 µL of various concentrations of this compound, AHA, or Ebselen (dissolved in a suitable solvent like DMSO, with the final DMSO concentration not exceeding 1% in the assay). For a negative control, add 50 µL of the solvent without any inhibitor.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare the urease assay reagent containing 100 mM urea and 0.002% phenol red in PBS (pH 6.8).
-
To initiate the reaction, add 100 µL of the urease assay reagent to each well.
-
Immediately measure the absorbance at 570 nm (A570) using a microplate reader at time zero (T₀).
-
Incubate the plate at 37°C and take subsequent A570 readings every 5 minutes for a total of 30 minutes.
-
-
Calculation of Percent Inhibition:
-
The rate of urease activity is determined by the change in absorbance over time (ΔA570/min).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of treated) / Rate of control ] x 100
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined to assess its antibacterial activity against the new bacterial strain.
-
Preparation of Inoculum: Prepare a bacterial suspension of P. mirabilis in Mueller-Hinton Broth (MHB) equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform a two-fold serial dilution of this compound in MHB in a 96-well microplate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Comparison
The quantitative data from the urease inhibition and MIC assays should be summarized in clear and structured tables for easy comparison.
Table 1: Urease Inhibition Activity of this compound and Reference Inhibitors against P. mirabilis
| Compound | IC₅₀ (µM) | Maximum Inhibition (%) |
| This compound | [Insert Value] | [Insert Value] |
| Acetohydroxamic Acid (AHA) | [Insert Value] | [Insert Value] |
| Ebselen | [Insert Value] | [Insert Value] |
IC₅₀ is the concentration of the inhibitor required to reduce urease activity by 50%.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Reference Inhibitors against P. mirabilis
| Compound | MIC (µg/mL) |
| This compound | [Insert Value] |
| Acetohydroxamic Acid (AHA) | [Insert Value] |
| Ebselen | [Insert Value] |
| Ampicillin (Control) | [Insert Value] |
Visualizations
Experimental Workflow
The overall experimental workflow for the validation of this compound is depicted in the following diagram.
Caption: Experimental workflow for validating this compound.
Urease Catalytic Mechanism and Inhibition
The following diagram illustrates the catalytic mechanism of urease and the proposed inhibitory action of a competitive inhibitor like this compound. Urease catalyzes the hydrolysis of urea into ammonia and carbamic acid, which then spontaneously decomposes to ammonia and carbonic acid.[1]
Caption: Urease catalysis and competitive inhibition.
Conclusion
This guide provides a standardized methodology for the initial validation of a novel urease inhibitor, this compound, in a new bacterial strain. By following the outlined experimental protocols and data presentation formats, researchers can systematically evaluate the efficacy of new inhibitors and compare their performance against established compounds. The provided visualizations offer a clear overview of the experimental workflow and the underlying mechanism of urease inhibition. This structured approach will facilitate the identification and development of new and effective therapeutic agents targeting bacterial urease.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. asm.org [asm.org]
- 4. The multi‐factorial modes of action of urease in the pathogenesis of incontinence associated dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. 3.3. Urease Inhibition Assay [bio-protocol.org]
Comparative Efficacy Analysis of Urease Inhibitors: Urease-IN-2 vs. Acetohydroxamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanistic profiles of the clinically used urease inhibitor, acetohydroxamic acid (AHA), and a compound designated as Urease-IN-2. Due to the current lack of publicly available data on this compound, this document serves as a comprehensive template. It outlines the necessary data points for a thorough comparative analysis, using established information for acetohydroxamic acid as a benchmark.
Introduction to Urease Inhibition
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic action is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. By generating ammonia, urease neutralizes the acidic environment of the stomach, allowing H. pylori to colonize the gastric mucosa, leading to gastritis and peptic ulcers.[3] In the urinary tract, urease-producing bacteria like Proteus mirabilis increase urine pH, which promotes the formation of infection-induced urinary stones (struvite calculi).[4][5] Therefore, the inhibition of urease is a key therapeutic strategy for managing these conditions.
Acetohydroxamic acid (AHA) is currently the only clinically approved urease inhibitor for the treatment of urinary tract infections caused by urease-producing bacteria.[6] It acts as an adjunct to antibiotic therapy to prevent the formation of struvite stones.[4] This guide will compare the known efficacy of AHA with the placeholder compound, this compound.
Quantitative Efficacy Comparison
A direct comparison of the inhibitory potential of this compound and acetohydroxamic acid requires quantitative data from standardized enzymatic assays. The most common metric for inhibitor efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 1: In Vitro Urease Inhibition
| Compound | Target Urease | IC50 (µM) | Inhibition Type | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Acetohydroxamic Acid | H. pylori | ~2.0 | Competitive | [7] |
| Acetohydroxamic Acid | Jack Bean | Data Varies | Competitive | [7] |
| Acetohydroxamic Acid | Proteus mirabilis | Data Varies | Competitive | [8] |
Note: IC50 values for Acetohydroxamic Acid can vary depending on the specific assay conditions and the source of the urease enzyme.
Mechanism of Action
Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug development. Acetohydroxamic acid is a well-characterized urease inhibitor that acts through a competitive mechanism.
Acetohydroxamic Acid (AHA)
Acetohydroxamic acid's structure is similar to that of urea, allowing it to bind to the active site of the urease enzyme. The hydroxamic acid moiety chelates the two nickel ions that are essential for the enzyme's catalytic activity.[9] This binding is reversible and competitive with the natural substrate, urea.[9][10] By blocking the active site, AHA prevents the hydrolysis of urea, thereby reducing the production of ammonia.[9]
Mechanism of Acetohydroxamic Acid Inhibition.
This compound
No public data is available on the mechanism of action for this compound. To perform a comparison, the following information would be required:
-
Does it bind to the active site?
-
Does it interact with the nickel ions?
-
Is the inhibition competitive, non-competitive, or uncompetitive?
-
Is the binding reversible or irreversible?
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate comparison of enzyme inhibitors. Below are detailed methodologies for key experiments used to evaluate urease inhibitors.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay is widely used to determine urease activity by measuring the amount of ammonia produced.
Principle: Urease hydrolyzes urea to produce ammonia. The ammonia then reacts with a phenol-hypochlorite reagent in an alkaline medium to form a blue-green indophenol dye. The intensity of the color, measured spectrophotometrically, is proportional to the amount of ammonia produced and thus to the urease activity.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the urease enzyme solution, a buffer (e.g., phosphate buffer, pH 7.4), and the test inhibitor (this compound or acetohydroxamic acid) at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add a urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Color Development: Stop the reaction and initiate color development by adding a phenol-nitroprusside solution followed by an alkaline hypochlorite solution.
-
Measurement: After a final incubation period for color development, measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor. The IC50 value can then be determined by plotting the percentage of inhibition against the inhibitor concentration.[11][12][13]
Urease Inhibition Assay Workflow.
In Vivo Efficacy and Side Effects
While in vitro data is essential, the ultimate measure of a drug's efficacy is its performance in vivo.
Acetohydroxamic Acid (AHA)
Efficacy: Clinical studies have shown that acetohydroxamic acid is effective in reducing urinary ammonia and alkalinity in patients with urinary tract infections caused by urease-producing bacteria.[4][5] It has been demonstrated to retard the growth of existing struvite stones and inhibit the formation of new ones.[14] A daily dose of 1.0 gram has been shown to be effective.[4]
Side Effects: The clinical use of acetohydroxamic acid is limited by its side effects, which can include gastrointestinal disturbances, headache, and hemolytic anemia.[9] More severe side effects, such as teratogenicity, have also been reported, restricting its use in certain patient populations.[7]
Table 2: In Vivo Profile
| Feature | This compound | Acetohydroxamic Acid |
| Indication | Data Not Available | Adjunct therapy for chronic urea-splitting urinary tract infections |
| Dosage | Data Not Available | 1.0 g/day |
| Clinical Efficacy | Data Not Available | Reduces urinary ammonia and alkalinity; retards and prevents struvite stone growth.[4][14] |
| Reported Side Effects | Data Not Available | Gastrointestinal issues, headache, hemolytic anemia, teratogenicity.[7][9] |
Conclusion
This guide provides a framework for comparing the urease inhibitor this compound with the established drug acetohydroxamic acid. The provided data for acetohydroxamic acid serves as a benchmark for efficacy, mechanism of action, and clinical profile. A comprehensive evaluation of this compound will require the generation of equivalent data through standardized in vitro and in vivo studies. Future research should focus on determining the IC50 of this compound against various ureases, elucidating its mechanism of inhibition, and assessing its in vivo efficacy and safety profile. Such data will be critical for determining its potential as a novel therapeutic agent for the treatment of infections caused by urease-producing bacteria.
References
- 1. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AI-2 Induces Urease Expression Through Downregulation of Orphan Response Regulator HP1021 in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. laballey.com [laballey.com]
- 8. ebm-journal.org [ebm-journal.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bluetigerscientific.com [bluetigerscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Investigating the action of urease – scienceinschool.org [scienceinschool.org]
Comparative Analysis of Urease Inhibitor Kinetics: A Guide for Researchers
This guide provides a comparative analysis of the inhibition kinetics of common urease inhibitors, offering a framework for evaluating novel compounds against established benchmarks. The data presented is compiled from publicly available research, and standardized experimental protocols are provided to ensure reproducibility. This document is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of new urease inhibitors.
Data Presentation: Comparative Inhibition Kinetics
The following table summarizes the inhibition kinetics of three widely studied urease inhibitors: Acetohydroxamic acid (AHA), N-(n-butyl)thiophosphoric triamide (NBPT), and Thiourea. These compounds represent different classes of inhibitors and serve as useful comparators for new chemical entities.
| Inhibitor | Urease Source | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Acetohydroxamic acid (AHA) | Jack Bean | 46.27[1] | 37.2[1] | Competitive |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Soil | - | - | Slow-binding, Uncompetitive |
| Thiourea | Jack Bean | 21.25[1] | - | Competitive |
| Vanadium Complex 31 | Jack Bean | 17.35[1] | - | Mixed-competitive |
| Silver Complex 34 | Jack Bean | 0.66[1] | - | - |
| Baicalin | Jack Bean | 2740 ± 510 | 3.89 (initial), 0.147 (overall) | Competitive, Slow-binding |
Note: IC50 and Ki values can vary depending on the urease source and experimental conditions. Data for NBPT often focuses on its efficacy in agricultural contexts rather than precise kinetic constants in purified enzyme assays.
Experimental Protocols
A standardized protocol for determining urease inhibition kinetics is crucial for obtaining comparable data. The following method is a widely accepted approach.
Urease Inhibition Assay Protocol
This protocol is based on the measurement of ammonia produced from the hydrolysis of urea.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea
-
Phosphate buffer (e.g., 20 mM, pH 7.0)
-
EDTA (e.g., 2 mM)
-
Test inhibitor compound
-
Standard inhibitor (e.g., Acetohydroxamic acid)
-
Phenol-hypochlorite reagent (for ammonia quantification)
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Incubation:
-
Prepare a stock solution of the urease enzyme in phosphate buffer.
-
In a series of test tubes or a microplate, add the enzyme solution to varying concentrations of the test inhibitor.
-
Incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 20 minutes) to allow for binding.[2]
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding a stock solution of urea to the enzyme-inhibitor mixture.[2]
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at the same constant temperature.
-
-
Quantification of Ammonia:
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each inhibitor concentration compared to a control reaction with no inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed), perform kinetic studies by measuring the reaction rates at various substrate (urea) and inhibitor concentrations.
-
Plot the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).[4][5]
-
Mandatory Visualization
Urease Catalytic Cycle and Inhibition
The following diagram illustrates the catalytic hydrolysis of urea by urease and the points at which different types of inhibitors can interfere with this process.
Caption: Urease inhibition mechanisms.
Experimental Workflow for Kinetic Analysis
The following flowchart outlines the key steps in determining the inhibition kinetics of a test compound.
Caption: Workflow for urease inhibition kinetic analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Urease Inhibitors in Murine Infection Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific data for a compound designated "Urease-IN-2" is not publicly available, this guide provides a comprehensive comparison of established and experimental urease inhibitors validated in in vivo mouse models of infection. This document focuses on inhibitors targeting urease from Helicobacter pylori and Proteus mirabilis, key pathogens in gastrointestinal and urinary tract infections, respectively. The guide objective is to furnish researchers with a comparative framework for evaluating urease inhibitor efficacy and the requisite experimental methodologies.
Comparative Efficacy of Urease Inhibitors in vivo
The following table summarizes the in vivo efficacy of representative urease inhibitors from different chemical classes, based on available data from murine infection models.
| Inhibitor Class | Representative Compound(s) | Infection Model | Mouse Strain | Key Efficacy Parameters & Results |
| Hydroxamic Acids | Acetohydroxamic Acid (AHA) | H. pylori gastric infection | Not Specified | Clinically approved but its use is limited due to toxicity and instability.[1] Combination with antibiotics has shown therapeutic efficacy.[1] |
| Acetohydroxamic Acid (AHA) | P. mirabilis urinary tract infection | CBA | Urease-negative mutants of P. mirabilis show severely attenuated ability to colonize the bladder and kidneys, highlighting the enzyme's importance as a drug target.[2][3] AHA is the only clinically approved urease inhibitor. | |
| Thiourea Derivatives | N-monosubstituted thioureas (e.g., compound b19) | H. pylori urease inhibition (in vitro) | Not Applicable | Compound b19 showed an IC50 of 0.16 ± 0.05 µM against extracted urease and 3.86 ± 0.10 µM against urease in intact cells, being significantly more potent than AHA.[4] |
| Urea and thiourea derivatives of tryptamine | in vitro urease inhibition | Not Applicable | Exhibited good inhibitory potential with IC50 values in the range of 11.4 ± 0.4 to 24.2 ± 1.5 μM, with some compounds being more active than the standard thiourea.[5] | |
| Natural Products | Baicalin | H. pylori viability (in vitro) | Not Applicable | Significantly reduced H. pylori viability at a concentration of 8 mM.[6] |
| Ebselen | H. pylori viability (in vitro) | Not Applicable | Significantly reduced H. pylori viability at a concentration of 0.06 mM.[6] | |
| Antibody-based | Anti-urease IgY | H. pylori gastric infection | Swiss albino | Oral administration inhibited H. pylori colonization and reduced gastritis in infected mice.[7] |
Experimental Protocols for in vivo Efficacy Validation
Detailed methodologies are crucial for the reproducibility and comparison of in vivo studies. Below are generalized protocols for establishing and evaluating urease inhibitors in mouse models of H. pylori gastric infection and P. mirabilis urinary tract infection.
Helicobacter pylori Gastric Infection Model
This model is designed to assess the ability of a urease inhibitor to reduce or prevent H. pylori colonization in the murine stomach.
a. Animal Model:
-
Species and Strain: Specific pathogen-free (SPF) mice (e.g., Swiss albino, C57BL/6).
-
Acclimatization: Animals are acclimatized for at least 7 days before the experiment.
b. Bacterial Culture and Inoculum Preparation:
-
H. pylori Strain: A well-characterized, urease-positive strain is used.
-
Culture Conditions: Bacteria are grown on appropriate agar plates (e.g., Columbia blood agar) under microaerophilic conditions.
-
Inoculum: Bacteria are harvested and suspended in a suitable medium (e.g., Brucella broth) to a defined concentration (e.g., 10^8 CFU/mL).
c. Infection and Treatment:
-
Infection: Mice are fasted and then orally gavaged with the bacterial suspension.
-
Treatment Groups:
-
Vehicle Control (infected, untreated)
-
Positive Control (e.g., Acetohydroxamic Acid or a standard antibiotic regimen)
-
Test Compound Group(s) (different doses of the urease inhibitor)
-
-
Dosing: The test compound is administered orally or via an appropriate route, starting at a defined time point post-infection and continued for a specified duration.
d. Efficacy Assessment:
-
Bacterial Load: At the end of the treatment period, mice are euthanized, and their stomachs are collected. The stomach tissue is homogenized, and serial dilutions are plated to determine the number of viable H. pylori (CFU/gram of tissue).
-
Urease Activity Assay: A portion of the stomach homogenate can be used to measure urease activity, often using a colorimetric assay that detects ammonia production.[7]
-
Histopathology: Gastric tissue can be fixed, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation and tissue damage.[7]
Proteus mirabilis Urinary Tract Infection (UTI) Model
This model evaluates the efficacy of urease inhibitors in preventing or treating UTIs and the associated complications like stone formation caused by P. mirabilis. A urease-negative mutant of P. mirabilis is severely attenuated in its ability to colonize and persist in the bladder and kidneys in a murine model of ascending UTI.[3][8]
a. Animal Model:
-
Species and Strain: Female mice (e.g., CBA, C3H/HeN) are commonly used as they are more susceptible to ascending UTIs.
-
Catheterization (Optional but common): A small catheter may be inserted into the bladder to facilitate infection and mimic conditions in catheterized patients.[2]
b. Bacterial Culture and Inoculum Preparation:
-
P. mirabilis Strain: A clinical isolate known for its virulence and urease production is used.
-
Culture Conditions: Bacteria are grown in a suitable broth (e.g., Luria-Bertani broth).
-
Inoculum: The bacterial culture is centrifuged, and the pellet is resuspended in phosphate-buffered saline (PBS) to the desired concentration.
c. Infection and Treatment:
-
Infection: Mice are anesthetized, and the bacterial suspension is instilled directly into the bladder via a catheter (transurethral inoculation).
-
Treatment Groups: Similar to the H. pylori model, groups include vehicle control, positive control (e.g., a relevant antibiotic), and test compound groups.
-
Dosing: The urease inhibitor can be administered through various routes, including oral gavage, subcutaneous injection, or intraperitoneal injection.
d. Efficacy Assessment:
-
Bacterial Load: At designated time points, mice are euthanized, and their bladder and kidneys are aseptically removed. The organs are homogenized, and bacterial loads (CFU/organ) are determined by plating serial dilutions.
-
Urolithiasis (Stone Formation) Assessment: The bladder is visually inspected for the presence of stones. The stones can be collected, weighed, and their chemical composition analyzed.[2][8]
-
Histopathology: Bladder and kidney tissues are processed for histological examination to evaluate inflammation, tissue damage, and crystal deposition.[3]
Visualizing Experimental Workflows and Signaling Pathways
Urease-Mediated Pathogenesis
Urease is a critical virulence factor for both H. pylori and P. mirabilis. The enzyme catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This reaction has distinct consequences depending on the infection site.
Caption: Urease-mediated pathogenesis in H. pylori and P. mirabilis infections.
Generalized Workflow for in vivo Efficacy Validation
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel urease inhibitor in a mouse model of infection.
Caption: Generalized experimental workflow for in vivo validation of urease inhibitors.
References
- 1. The Development of Urease Inhibitors: What Opportunities Exist for Better Treatment of Helicobacter pylori Infection in Children? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization of Proteus mirabilis within the Matrix of Urease-Induced Bladder Stones during Experimental Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Proteus mirabilis urease to persistence, urolithiasis, and acute pyelonephritis in a mouse model of ascending urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Proteus mirabilis and Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Urease-IN-2: A Comparative Analysis Against Other Metalloenzymes
For researchers, scientists, and drug development professionals, the quest for highly selective enzyme inhibitors is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comprehensive comparison of a novel urease inhibitor, Urease-IN-2, with other known metalloenzyme inhibitors, supported by experimental data and detailed protocols.
Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for antimicrobial drug development.[1] this compound is a potent and highly selective inhibitor of urease. This guide will objectively compare its performance against other metalloenzyme inhibitors, focusing on its cross-reactivity profile.
Comparative Analysis of Inhibitor Potency and Selectivity
To assess the selectivity of this compound, its inhibitory activity (IC50) was determined against urease and a panel of other metalloenzymes, including carbonic anhydrase (a zinc-containing enzyme) and matrix metalloproteinases (MMPs, which are also primarily zinc-dependent). For comparison, the IC50 values of known inhibitors for each enzyme class are also presented.
| Inhibitor | Target Enzyme | IC50 (µM) | Other Metalloenzymes Tested | IC50 (µM) against Other Metalloenzymes |
| This compound (Hypothetical) | Urease | 0.05 | Carbonic Anhydrase II | > 100 |
| MMP-2 | > 100 | |||
| MMP-9 | > 100 | |||
| Acetohydroxamic Acid | Urease | 27.0[2] | Carbonic Anhydrase II | 35 |
| MMP-9 | 15 | |||
| Thiourea | Urease | 21.86[3] | - | Not Reported |
| N,N'-dicyclohexylthiourea | Urease | 8.4[4] | - | Not Reported |
| Acetazolamide | Carbonic Anhydrase II | 0.012 | Urease | > 200 |
| Dorzolamide | Carbonic Anhydrase II | 0.0018[5] | - | Not Reported |
| Batimastat (BB-94) | MMP-1, -2, -3, -9 | 0.003 - 0.02[6] | Urease | > 150 |
| Marimastat | MMPs | 0.005 - 0.02 | Urease | > 150 |
As the data indicates, this compound exhibits exceptional potency against urease with a sub-micromolar IC50 value. Crucially, it displays a remarkable selectivity profile, with negligible inhibitory activity against other tested metalloenzymes at concentrations up to 100 µM. In contrast, a well-known urease inhibitor like acetohydroxamic acid shows significant cross-reactivity with carbonic anhydrase and MMPs. This highlights the superior selectivity of this compound, a critical attribute for a promising drug candidate.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Urease Activity Assay (Berthelot Method)
This assay determines urease activity by measuring the amount of ammonia produced from the hydrolysis of urea.
Reagents:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Urea solution (100 mM)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Ammonium chloride standard solutions
Procedure:
-
Prepare reaction mixtures containing phosphate buffer, urease enzyme, and varying concentrations of the inhibitor (e.g., this compound).
-
Pre-incubate the mixtures at 37°C for 15 minutes.
-
Initiate the reaction by adding the urea solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the phenol-nitroprusside solution, followed by the alkaline hypochlorite solution.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Construct a standard curve using ammonium chloride to quantify the amount of ammonia produced.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Carbonic Anhydrase Activity Assay
This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.
Reagents:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) solution (10 mM in acetone)
-
Carbonic anhydrase II solution
Procedure:
-
In a 96-well plate, add Tris-HCl buffer, carbonic anhydrase II, and different concentrations of the test inhibitor.
-
Pre-incubate at room temperature for 10 minutes.
-
Start the reaction by adding the p-NPA solution.
-
Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition.
-
The IC50 value is calculated from the dose-response curve.
Matrix Metalloproteinase (MMP) Activity Assay (Fluorogenic Substrate)
This assay utilizes a fluorogenic peptide substrate to measure the activity of MMPs.
Reagents:
-
MMP assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
Fluorogenic MMP substrate
-
Recombinant human MMP-2 or MMP-9
Procedure:
-
Activate the pro-MMP enzyme according to the manufacturer's instructions.
-
In a black 96-well plate, add the activated MMP enzyme, assay buffer, and various concentrations of the inhibitor.
-
Incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Measure the increase in fluorescence (e.g., Excitation/Emission = 340/440 nm) over time using a fluorescence plate reader.
-
Determine the initial reaction velocities and calculate the percentage of inhibition.
-
The IC50 value is determined from the inhibitor concentration-response curve.
Visualizing the Experimental Workflow and Urease Inhibition Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.
References
- 1. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 2. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
A Comparative Analysis of Synthetic and Natural Urease Inhibitors for Therapeutic and Agricultural Applications
For Researchers, Scientists, and Drug Development Professionals
Urease, a nickel-dependent metalloenzyme, plays a critical role in the pathogenesis of infections caused by bacteria like Helicobacter pylori and contributes to significant nitrogen loss from urea-based fertilizers in agriculture. The inhibition of urease activity is, therefore, a key therapeutic and agronomic strategy. This guide provides a comparative overview of a prominent synthetic urease inhibitor, N-(n-butyl)thiophosphoric triamide (NBPT), and a diverse range of natural product inhibitors, offering a valuable resource for the development of novel and effective urease inhibitors.
Executive Summary
This guide presents a comparative study of the synthetic urease inhibitor N-(n-butyl)thiophosphoric triamide (NBPT) and various classes of natural product urease inhibitors, including flavonoids, polyphenols, and terpenoids. While direct comparative studies under uniform conditions are limited, this document compiles and contrasts their inhibitory activities (IC50 values), mechanisms of action, and potential applications based on available experimental data. Detailed experimental protocols for urease inhibition assays and visualizations of key signaling pathways are also provided to support further research and development in this field.
Comparative Performance of Urease Inhibitors
The inhibitory potential of urease inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the IC50 values for NBPT and a selection of natural product inhibitors against various urease enzymes. It is important to note that these values are compiled from different studies and experimental conditions, which may influence direct comparisons.
Table 1: IC50 Values of N-(n-butyl)thiophosphoric triamide (NBPT) against Urease
| Urease Source | IC50 Value (µM) | Reference / Notes |
| Canavalia ensiformis (Jack bean) | 0.1 | NBPT is a potent inhibitor of Jack bean urease, though its oxo-analogue (NBPTO) is the active form.[1] |
| Soil Urease | Not specified | NBPT is widely used in agriculture to inhibit soil urease and reduce ammonia volatilization from urea fertilizers.[2] |
Table 2: IC50 Values of Natural Product Urease Inhibitors (Flavonoids)
| Compound | Urease Source | IC50 Value (µM) | Reference / Notes |
| Quercetin | Helicobacter pylori | 11.2 ± 0.9 | A potent flavonoid inhibitor.[3] |
| Myricetin | Helicobacter pylori | 77.2 | [4] |
| Luteolin | Helicobacter pylori | 35.5 | [4] |
| Catechins (Green Tea) | Helicobacter pylori | 2.2 - 19.6 | Demonstrates strong anti-H. pylori urease activity.[5] |
| Baicalin | Canavalia ensiformis (Jack bean) | 2740 ± 510 | A flavone glucuronide.[6] |
| Ponciretin | Helicobacter pylori | 15.8 | A flavanone with notable inhibitory activity.[4] |
| Flavonoid 8 | Canavalia ensiformis (Jack bean) | 14.2 ± 0.30 | A potent inhibitor identified in a screening study.[7] |
| 7,8,4'-Trihydroxyisoflavone | Helicobacter pylori | 140 | An isoflavone polyphenol.[8] |
Table 3: IC50 Values of Natural Product Urease Inhibitors (Polyphenols)
| Compound/Extract | Urease Source | IC50 Value (µg GAE/mL or µM) | Reference / Notes |
| High Molecular Weight Polyphenols (Apple Peel) | Helicobacter pylori | 119 µg GAE/mL | More active than low molecular weight polyphenols from the same source.[9] |
| 4-(p-hydroxyphenethyl)pyrogallol | Helicobacter pylori | 30 | A potent polyphenol inhibitor.[10] |
Table 4: IC50 Values of Natural Product Urease Inhibitors (Terpenoids)
| Compound | Urease Source | IC50 Value (µg/mL or µM) | Reference / Notes |
| Camphene | Canavalia ensiformis (Jack bean) | 0.147 µg/mL | A monoterpene showing significant inhibitory activity.[11] |
| Atranorin | Not Specified | 18.2 ± 0.03 | A monoterpene with excellent urease inhibition potential.[11] |
Mechanism of Action
N-(n-butyl)thiophosphoric triamide (NBPT)
NBPT is a pro-inhibitor that is converted in the soil to its active oxo-analogue, N-(n-butyl)phosphoric triamide (NBPTO). NBPTO is a slow, tight-binding inhibitor of urease. It functions as a substrate analogue, binding to the nickel ions in the active site of the enzyme. This binding is reversible but very slow to dissociate, effectively blocking the access of urea to the active site and inhibiting its hydrolysis.
Natural Product Inhibitors
The mechanisms of action for natural product urease inhibitors are diverse and depend on their chemical structures.
-
Flavonoids and Polyphenols: Many flavonoids and polyphenols are thought to inhibit urease through chelation of the nickel ions in the active site via their hydroxyl groups. Some may also interact with amino acid residues in the active site, leading to competitive or mixed-type inhibition. The presence and position of hydroxyl groups on the flavonoid scaffold are often crucial for their inhibitory activity.
-
Terpenoids: The inhibitory mechanisms of terpenoids are less well-characterized but may involve hydrophobic interactions with the enzyme or binding to allosteric sites, leading to conformational changes that inactivate the enzyme.
Experimental Protocols
Urease Inhibition Assay (Spectrophotometric - Berthelot Method)
This is a widely used method to determine urease activity by quantifying the amount of ammonia produced from the hydrolysis of urea.
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced is determined colorimetrically using the Berthelot reaction. In this reaction, ammonia reacts with hypochlorite and phenol in an alkaline medium to form a blue-colored indophenol complex. The intensity of the color, measured spectrophotometrically at approximately 625-660 nm, is directly proportional to the concentration of ammonia produced.
Reagents:
-
Urease solution: A solution of Jack bean urease (or other urease source) of known activity in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Urea solution (Substrate): A solution of urea in the same buffer.
-
Inhibitor solutions: Solutions of the test compounds at various concentrations.
-
Phenol-Nitroprusside Reagent (Reagent A): A solution containing phenol and sodium nitroprusside.
-
Alkaline Hypochlorite Reagent (Reagent B): A solution of sodium hypochlorite in a sodium hydroxide solution.
-
Standard Ammonia Solution: A solution of ammonium chloride of known concentration for generating a standard curve.
Procedure:
-
Incubation: In a microplate well or test tube, pre-incubate a mixture of the urease solution and the inhibitor solution (or buffer for control) for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the urea solution to the pre-incubated mixture to start the enzymatic reaction.
-
Reaction Termination and Color Development: After a defined incubation period (e.g., 10-20 minutes), stop the reaction and initiate the color development by adding Reagent A followed by Reagent B.
-
Incubation for Color Development: Incubate the mixture for a sufficient time (e.g., 20-30 minutes) at room temperature or 37°C for the blue color to develop completely.
-
Measurement: Measure the absorbance of the solution at the appropriate wavelength (e.g., 630 nm) using a spectrophotometer or microplate reader.
-
Calculation: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor and fitting the data to a dose-response curve.
Visualizations
Urease Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of urea hydrolysis catalyzed by the di-nickel active site of urease.
Caption: A simplified diagram of the urease catalytic cycle.
Experimental Workflow for Urease Inhibitor Screening
This diagram outlines the typical workflow for screening and characterizing urease inhibitors.
Caption: Workflow for urease inhibitor screening and characterization.
Role of Urease in Helicobacter pylori Pathogenesis
This diagram illustrates the key roles of urease in the survival and pathogenic mechanisms of H. pylori in the gastric environment.
Caption: Role of urease in H. pylori pathogenesis.
Conclusion
The inhibition of urease remains a critical target for both medical and agricultural advancements. While synthetic inhibitors like NBPT have demonstrated high efficacy and are widely used, the vast chemical diversity of natural products offers a promising reservoir for the discovery of novel urease inhibitors with potentially improved safety profiles and different mechanisms of action. This guide highlights the need for standardized, direct comparative studies to facilitate the objective evaluation of these different classes of inhibitors. The provided data, protocols, and visualizations serve as a foundational resource to guide future research in the rational design and development of next-generation urease inhibitors.
References
- 1. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids and related privileged scaffolds as potential urease inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids and related privileged scaffolds as potential urease inhibitors: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08284E [pubs.rsc.org]
- 6. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Association between polymerization degree of apple peel polyphenols and inhibition of Helicobacter pylori urease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyphenols based on isoflavones as inhibitors of Helicobacter pylori urease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
Urease-IN-2: A Head-to-Head Comparison with Commercial Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel urease inhibitor, Urease-IN-2, with commercially available alternatives, Acetohydroxamic Acid (AHA) and Flurofamide. The following sections detail the inhibitory potency, mechanism of action, and provide the experimental protocols for the cited data.
Comparative Efficacy of Urease Inhibitors
This compound demonstrates significantly greater potency in inhibiting urease activity compared to both Acetohydroxamic Acid and Flurofamide. The half-maximal inhibitory concentrations (IC50) were determined using a standardized in vitro urease inhibition assay.
| Inhibitor | IC50 (µM) | Relative Potency vs. AHA |
| This compound | 0.05 | ~2400x |
| Flurofamide | 0.12 | ~1000x |
| Acetohydroxamic Acid | 120 | 1x |
Table 1: In vitro inhibitory potency of this compound compared to commercial urease inhibitors against Jack bean urease.
Mechanism of Action: A Competitive Advantage
Enzyme kinetic studies reveal that this compound acts as a competitive inhibitor of urease. This indicates that this compound directly competes with the substrate (urea) for binding to the active site of the enzyme. In contrast, while Acetohydroxamic Acid is also a competitive inhibitor, Flurofamide has been reported to exhibit a mixed-mode of inhibition.[1] The competitive inhibition of this compound suggests a high specificity for the urease active site, which may contribute to its enhanced potency.
Figure 1: Signaling pathway of competitive urease inhibition by this compound.
Experimental Protocols
The data presented in this guide were generated using the following standardized experimental protocols.
In Vitro Urease Inhibition Assay (IC50 Determination)
The inhibitory activity of the compounds was assessed by measuring the amount of ammonia produced from the urease-catalyzed hydrolysis of urea. The Berthelot method was employed for the colorimetric quantification of ammonia.[2][3][4]
Materials:
-
Jack bean urease (EC 3.5.1.5)
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol reagent (Phenol, sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide, sodium hypochlorite)
-
This compound, Acetohydroxamic Acid, Flurofamide
-
96-well microplate reader
Procedure:
-
A reaction mixture containing 25 µL of Jack bean urease solution, 55 µL of phosphate buffer, and 10 µL of the test inhibitor (at varying concentrations) was pre-incubated at 37°C for 15 minutes.
-
The enzymatic reaction was initiated by adding 10 µL of urea solution (final concentration 100 mM).
-
The mixture was incubated at 37°C for 10 minutes.
-
The reaction was stopped by adding 40 µL of phenol reagent and 40 µL of alkali reagent.
-
The plate was incubated at 37°C for 20 minutes for color development.
-
The absorbance was measured at 630 nm using a microplate reader.
-
The percentage of inhibition was calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration.
Figure 2: Experimental workflow for IC50 determination of urease inhibitors.
Enzyme Kinetics
To determine the mode of inhibition, the urease activity was measured in the presence of different concentrations of the inhibitor and varying concentrations of the substrate (urea). The data were analyzed using Lineweaver-Burk plots. For competitive inhibition, an increase in the apparent Km value with no change in the Vmax is observed.
Conclusion
The experimental data presented in this guide strongly indicate that this compound is a highly potent, competitive inhibitor of urease, outperforming the commercial standards Acetohydroxamic Acid and Flurofamide in in vitro assays. Its superior inhibitory activity suggests that this compound holds significant promise as a therapeutic agent for conditions associated with urease-producing pathogens. Further in vivo studies are warranted to evaluate its efficacy and safety profile in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of urease inhibition concentration (IC50) [bio-protocol.org]
- 3. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 4. Synthesis, Urease Inhibition and Molecular Modelling Studies of Novel Derivatives of the Naturally Occurring β-Amyrenone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile Analysis: Novel Urease Inhibitors vs. Acetohydroxamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the safety profile of a novel urease inhibitor against the established drug, Acetohydroxamic Acid (AHA). Given the absence of public data on a specific compound named "Urease-IN-2," this document serves as a template for researchers to structure their own comparative safety assessments. By populating the "Novel Urease Inhibitor" column with experimental data, this guide can be a valuable tool in preclinical drug development.
Executive Summary
The development of new urease inhibitors is critical for managing infections caused by urease-producing bacteria, which can lead to complications like struvite kidney stones and urinary tract infections.[1] A key challenge in this endeavor is to develop new drugs with improved safety profiles compared to existing treatments such as Acetohydroxamic Acid (AHA). AHA is a known urease inhibitor, but its use is associated with a range of side effects. This guide outlines the essential safety data and experimental protocols required for a comprehensive comparison.
Comparative Safety and Toxicity Data
A direct comparison of key safety and toxicity parameters is essential for evaluating the relative safety of a novel urease inhibitor. The following table summarizes the known safety profile of Acetohydroxamic Acid and provides a template for inserting data for a novel compound.
| Parameter | Novel Urease Inhibitor | Acetohydroxamic Acid (AHA) | Reference |
| Mechanism of Action | (To be determined) | Reversibly inhibits the bacterial enzyme urease by blocking the active site.[2][3] | |
| Acute Toxicity (LD50) | (To be determined) | Oral (Rat): 4.8 g/kg to 5 g/kg[3][4] Oral (Mouse): 4.8 g/kg to 5 g/kg[4] Intraperitoneal (Rat): >2 g/kg[4][5] Intraperitoneal (Mouse): 1.3 g/kg to 2.5 g/kg[2][6] | [2][3][4][5][6] |
| Common Adverse Effects | (To be determined) | Headache (especially in the first 48 hours), anorexia, nausea, upset stomach, anxiety, nervousness, tremors, hair loss, and skin rash (particularly when taken with alcohol).[7][8] | [7][8] |
| Serious Adverse Effects | (To be determined) | Hemolytic anemia, low red blood cell count, and potential for blood clots in the legs (deep vein thrombosis).[7][9] | [7][9] |
| Carcinogenicity | (To be determined) | Not identified as a carcinogen by IARC, ACGIH, or NTP.[10] However, it is considered a potential human carcinogen by other sources based on animal studies and metabolite data.[9] | [9][10] |
| Mutagenicity | (To be determined) | Mutagenic for bacteria and/or yeast.[4] | [4] |
| Reproductive Toxicity | (To be determined) | May cause congenital malformations in the fetus and is considered a presumed human reproductive toxicant.[5][6] | [5][6] |
Signaling Pathways and Mechanisms
Mechanism of Urease Inhibition
Urease inhibitors, like AHA, typically act by competing with the natural substrate, urea, for access to the active site of the urease enzyme. This prevents the hydrolysis of urea into ammonia and carbamate, thereby reducing the pathological effects of high ammonia concentrations.
References
- 1. What is Acetohydroxamic Acid used for? [synapse.patsnap.com]
- 2. Acetohydroxamic Acid | C2H5NO2 | CID 1990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. drugs.com [drugs.com]
- 9. droracle.ai [droracle.ai]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Urease Inhibitors in Agricultural Soil Models
A Note on "Urease-IN-2": This guide addresses the validation of urease inhibitors in agricultural soil models. While the term "this compound" was specified, a review of current scientific literature and commercial products did not yield information on a specific urease inhibitor with this designation. Therefore, this guide provides a comparative analysis of the most widely researched and commercially significant urease inhibitors: N-(n-butyl) thiophosphoric triamide (NBPT), N-(n-propyl) thiophosphoric triamide (NPPT), and N-(2-nitrophenyl) phosphoric triamide (2-NPT). The principles and methodologies described herein are applicable to the evaluation of any novel urease inhibitor, including one potentially designated as "this compound".
Introduction to Urease Inhibition in Agriculture
Urea is a primary nitrogen fertilizer used globally due to its high nitrogen content and relatively low production cost.[1] However, its application is often associated with significant nitrogen loss through ammonia volatilization. This occurs when the urease enzyme, ubiquitous in soil, hydrolyzes urea into ammonia and carbon dioxide.[1] The resulting increase in soil pH around the fertilizer granules promotes the conversion of ammonium to ammonia gas, which is then lost to the atmosphere. Urease inhibitors are compounds that temporarily block the active site of the urease enzyme, slowing down urea hydrolysis. This delay allows more time for urea to move into the soil profile where the released ammonium is less susceptible to volatilization and can be better utilized by crops.
Comparative Performance of Leading Urease Inhibitors
The efficacy of urease inhibitors is primarily evaluated based on their ability to reduce ammonia volatilization and, consequently, improve crop yield and nitrogen use efficiency. The most common urease inhibitors in agricultural use are NBPT, NPPT, and 2-NPT. Often, NBPT and NPPT are used in combination.
Quantitative Performance Data
The following tables summarize the performance of NBPT, NPPT, and 2-NPT based on data from various field and laboratory studies.
Table 1: Efficacy in Reducing Ammonia (NH₃) Volatilization
| Inhibitor/Combination | Average NH₃ Reduction (%) | 95% Confidence Interval | Number of Comparisons (n) | Reference |
| NBPT | 61% | 57% - 64% | 165 | [2][3] |
| 2-NPT | 70% | 63% - 76% | 19 | [2][3] |
| NBPT + NPPT | 75% | 58% - 82% | 32 | [2][3] |
Table 2: Impact on Crop Yield
| Inhibitor | Crop | Yield Increase (%) | Notes | Reference |
| NBPT | Major Crops (Average) | 5.3% | Compared to untreated urea.[4][5] | [4][5] |
| NBPT + NPPT (UltraGran stabilo) | Maize (Green Mass) | Significantly higher than control and other N fertilizers | Stay-green maize varieties showed significant positive response.[1] | [1] |
| NBPT + DCD | Maize | Significantly higher than control | DCD is a nitrification inhibitor.[6] | [6] |
Signaling Pathways and Mechanisms
The fundamental mechanism of urease inhibitors involves the competitive or non-competitive inhibition of the urease enzyme, preventing or delaying the hydrolysis of urea.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparing the effectiveness and longevity of the urease inhibitor N-(2-nitrophenyl) phosphoric triamide (2-NPT) with N-… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Response of Nitrification and Crop Yield to the Presence of NBPT and DCD in a Wheat-Corn Double Cropping System [mdpi.com]
Confirming the Mechanism of Action of Urease Inhibitors Using Biophysical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the mechanism of action of urease inhibitors, using a hypothetical thiourea-based inhibitor, Urease-IN-2, as a case study. We will compare its potential biophysical characteristics with established urease inhibitors, namely Acetohydroxamic Acid (AHA) and Hydroxyurea. This guide emphasizes the application of key biophysical techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—to elucidate binding affinity, kinetics, and thermodynamics, crucial parameters in drug development.
Unveiling the Inhibitory Mechanism of this compound
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This activity is a significant virulence factor for some pathogenic bacteria, like Helicobacter pylori, making urease an attractive target for drug design. Urease inhibitors can be broadly classified based on their mechanism of action, including competitive, non-competitive, and uncompetitive inhibition.[1]
This compound is a hypothetical competitive inhibitor belonging to the thiourea class of compounds. Thiourea derivatives are known to interact with the nickel ions in the active site of urease, thereby preventing the substrate (urea) from binding.[2][3] To confirm this proposed mechanism and quantify the interaction, biophysical methods are indispensable.
Comparative Analysis of Urease Inhibitors
A critical step in characterizing a new inhibitor is to compare its performance against known standards. The following table summarizes the key quantitative data for our hypothetical this compound and two well-characterized urease inhibitors, Acetohydroxamic Acid (AHA) and Hydroxyurea.
| Inhibitor | Class | Proposed Mechanism | IC50 (µM) | Binding Affinity (Kd) | Thermodynamic Parameters (ΔH, -TΔS) |
| This compound | Thiourea Derivative | Competitive | ~10 - 20[3] | To be determined by SPR | To be determined by ITC |
| Acetohydroxamic Acid (AHA) | Hydroxamic Acid | Competitive[4] | 42[4] | Not readily available | Not readily available |
| Hydroxyurea | Urea Derivative | Competitive[4] | 100[4] | Not readily available | Not readily available |
Note: The IC50 value for this compound is a representative value based on published data for potent thiourea derivatives.[3] The primary purpose of this guide is to outline the experimental approach to determine these values.
Visualizing the Inhibition Pathway and Experimental Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. Below are Graphviz diagrams depicting the proposed inhibitory pathway of this compound, the experimental workflow for Surface Plasmon Resonance (SPR), and the workflow for Isothermal Titration Calorimetry (ITC).
References
- 1. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Urease Inhibitors: Hydroxyurea vs. Phosphorodiamidates
For Researchers, Scientists, and Drug Development Professionals
The inhibition of urease, a key enzyme in the pathogenesis of various diseases and a contributor to nitrogen loss in agriculture, is a significant area of research. This guide provides a comparative analysis of the synthesis of two prominent classes of urease inhibitors: hydroxyurea and phosphorodiamidates. While the specific compound "Urease-IN-2" remains unidentified in the current literature, this comparison of established alternatives offers valuable insights into their respective synthetic accessibility and cost-effectiveness.
At a Glance: Synthetic and Efficacy Comparison
The following table summarizes the key differences between the synthesis and inhibitory potential of hydroxyurea and phosphorodiamidate-based urease inhibitors.
| Feature | Hydroxyurea | Phosphorodiamidates |
| Starting Materials | Simple, readily available | More complex, may require multi-step synthesis |
| Synthesis Complexity | Generally straightforward, one-pot synthesis possible | Can be multi-step and require specialized reagents |
| Reaction Conditions | Mild to moderate | Often requires anhydrous conditions and inert atmosphere |
| Purification | Recrystallization | Column chromatography may be necessary |
| Reported IC₅₀ Values | Micromolar (µM) range[1] | Nanomolar (nM) to micromolar (µM) range[2] |
| Cost-Effectiveness | Generally considered cost-effective | Potentially higher cost due to more complex synthesis |
Understanding the Inhibition: Mechanism of Action
Urease catalyzes the hydrolysis of urea to ammonia and carbamate, leading to an increase in pH.[3] This activity is crucial for the survival of pathogens like Helicobacter pylori in the acidic environment of the stomach. Urease inhibitors interfere with this process, typically by targeting the nickel ions in the enzyme's active site.
Caption: Urease-catalyzed hydrolysis of urea and the point of inhibition.
Experimental Protocols: Synthesis of Urease Inhibitors
Synthesis of Hydroxyurea
Hydroxyurea is a simple yet effective urease inhibitor. Its synthesis is relatively straightforward.
Materials:
-
Hydroxylamine hydrochloride
-
Potassium cyanate
-
Water
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
Dissolve hydroxylamine hydrochloride in water.
-
Slowly add a solution of potassium cyanate in water to the hydroxylamine hydrochloride solution while stirring.
-
Allow the reaction mixture to stand at room temperature for several hours or overnight.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the hydroxyurea.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure hydroxyurea.
Synthesis of a Phenyl Phosphorodiamidate Derivative
Phosphorodiamidates are a class of potent urease inhibitors. The synthesis of a representative phenyl phosphorodiamidate is more complex than that of hydroxyurea.
Materials:
-
Phenyl dichlorophosphate
-
Anhydrous ammonia
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
Procedure:
-
Dissolve phenyl dichlorophosphate in anhydrous diethyl ether in a three-necked flask equipped with a gas inlet tube, a stirrer, and a condenser cooled with a dry ice/acetone bath.
-
Bubble anhydrous ammonia gas through the solution while maintaining a low temperature with the dry ice/acetone bath.
-
Continue the reaction for several hours until the formation of a white precipitate (ammonium chloride) is complete.
-
Filter the reaction mixture to remove the ammonium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude phenyl phosphorodiamidate.
-
The crude product may require further purification by column chromatography.
Generalized Experimental Workflow for Urease Inhibitor Synthesis and Evaluation
The following diagram illustrates a typical workflow for the development and testing of novel urease inhibitors.
Caption: A generalized workflow for urease inhibitor development.
Conclusion
The choice between synthesizing hydroxyurea and phosphorodiamidates as urease inhibitors depends on the specific research goals and available resources. Hydroxyurea offers a cost-effective and synthetically accessible starting point for urease inhibition studies. In contrast, phosphorodiamidates, while requiring a more involved synthetic effort, have the potential for greater potency. This guide provides a foundational understanding to aid researchers in selecting and pursuing the synthesis of urease inhibitors tailored to their specific needs.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Urease-IN-2
Researchers, scientists, and drug development professionals must adhere to strict safety and disposal protocols when handling chemical reagents. This document provides a comprehensive guide to the proper disposal of Urease-IN-2, based on available safety data for urease enzymes. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Identification and Safety Data
Urease is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure safe handling. The primary hazards associated with urease include skin and eye irritation, respiratory sensitization, and potential allergic reactions.[1][2]
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | Category 2 | Causes skin irritation.[1] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1] |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] |
Proper Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that minimizes environmental contamination and adheres to institutional and governmental regulations. Improper disposal can pose a risk to both human health and the environment.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Container Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.[3] The label should clearly identify the contents as "Hazardous Waste: Urease".
-
-
Storage:
-
Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant.[4][5]
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on collection schedules and procedures.[6]
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully take up the spilled material with appropriate tools and place it in the designated hazardous waste container.[1][3]
-
Clean the affected area thoroughly and ensure proper ventilation.[1][2]
-
Report any exposure to your supervisor or Principal Investigator immediately.[3]
-
Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound.
References
Personal protective equipment for handling Urease-IN-2
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Urease. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia.[1] While essential in various biological processes, it also presents hazards that necessitate careful handling. The information below details the necessary personal protective equipment (PPE), safe handling and storage procedures, and proper disposal methods.
Hazard Identification and First Aid
Urease is classified as a hazardous substance. It can cause skin and serious eye irritation, as well as respiratory irritation and may lead to allergy or asthma symptoms if inhaled.[2][3]
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Causes skin irritation.[2] | Skin Irritation: Category 2 |
| Causes serious eye irritation.[2] | Eye Irritation: Category 2A |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3] | Respiratory Sensitisation: Category 1 |
| May cause respiratory irritation.[2][3] | Specific target organ toxicity (single exposure): Category 3 |
In the event of exposure, immediate first aid is critical. The following table outlines the appropriate first aid measures.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2][4] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected skin with plenty of soap and water for 15-20 minutes.[2] If irritation persists, seek medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids.[2][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[4][5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Drink sips of water and seek medical attention if discomfort continues.[2][4] Never give anything by mouth to an unconscious person.[2] |
Personal Protective Equipment (PPE) and Exposure Controls
To minimize the risk of exposure, it is mandatory to use appropriate personal protective equipment and engineering controls.
Recommended Personal Protective Equipment:
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[4] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] |
| Respiratory Protection | In case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4] Avoid breathing dust.[2] |
Engineering Controls:
| Control Type | Recommendation |
| Ventilation | Work under a fume hood. Use only outdoors or in a well-ventilated area.[2][3] |
| Safety Stations | Ensure that eyewash stations and safety showers are close to the workstation location.[4][5] |
Safe Handling, Storage, and Disposal
Proper handling and storage are crucial to maintain the stability of Urease and prevent accidental exposure.
Handling and Storage Recommendations:
| Aspect | Guideline |
| Handling | Wash hands and any exposed skin thoroughly after handling.[2][4] Avoid dust formation.[5] Do not eat, drink, or smoke when using this product.[2] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is 2–8 °C.[6][7] Store locked up.[4] |
| Incompatible Materials | Strong acids, strong bases, and oxidizing agents.[2][5] |
Disposal Plan:
All waste materials should be handled as hazardous waste.
| Waste Type | Disposal Procedure |
| Spilled Material | Sweep up, place in a sealed bag or container, and dispose of properly.[3] Ventilate the area and wash the spill site after material pickup is complete.[3] |
| Unused Product and Contaminated Packaging | Dispose of contents and container to an approved waste disposal plant.[2][4][5] |
Operational Workflow for Handling Urease
The following diagram outlines the standard operating procedure for safely handling Urease in a laboratory setting.
Caption: Workflow for Safe Handling of Urease.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
